Cerium
Description
Properties
IUPAC Name |
cerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLDORMOJMVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058641 | |
| Record name | Cerium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.116 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cerium, turnings or gritty powder appears as a gray metallic solid. Specific gravity 6.78. Turnings or gritty powder. Contact may burn skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Other Solid; Pellets or Large Crystals, Gray solid; [CAMEO] Ceric salts: yellow or red-orange; Cerous salts: usually white; [Reference #1] Ductile and highly reactive; Readily oxidizes; [Hawley], Solid | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cerium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7440-45-1, 13864-02-3 | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cerium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium hydride (CeH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30K4522N6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
795 °C | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Elemental Properties and Electron Configuration of Cerium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium (Ce) is a lanthanide series rare earth element with the atomic number 58. It is a soft, ductile, silvery-white metal that tarnishes when exposed to air.[1][2] As the most abundant of the rare earth elements, this compound exhibits unique chemical and physical properties stemming from its complex electron configuration, making it a subject of significant interest in various scientific and industrial applications, including catalysis, metallurgy, and electronics. This guide provides an in-depth overview of the core elemental properties of this compound and a detailed explanation of its anomalous electron configuration.
Elemental Properties of this compound
The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Physical Properties of this compound
| Property | Value | Units |
| Atomic Number | 58 | - |
| Atomic Mass | 140.116 | g/mol |
| Melting Point | 795 | °C |
| 1068 | K | |
| 1463 | °F | |
| Boiling Point | 3443 | °C |
| 3716 | K | |
| 6229 | °F | |
| Density (γ-Ce at 24 °C) | 6.769 | g/cm³ |
| Density (β-Ce at 20 °C) | 6.689 | g/cm³ |
| Appearance | Silvery-white metal | - |
| Hardness | Similar to silver | - |
| Ductility | High | - |
| Allotropes | Four known allotropic forms (α, β, γ, δ) | - |
Chemical Properties and Reactivity of this compound
| Property | Description |
| Oxidation States | +3, +4 |
| Standard Reduction Potential (Ce³⁺/Ce) | -2.34 |
| Reactivity with Air | Tarnishes in air, forming a passivating oxide layer. Can be pyrophoric.[1] |
| Reactivity with Water | Reacts slowly with cold water and more rapidly with hot water to produce this compound(III) hydroxide (B78521) and hydrogen gas.[1] |
| Reactivity with Acids | Dissolves quickly in diluted acids, except for hydrofluoric acid, which forms a protective fluoride (B91410) layer.[3] |
| Common Compounds | This compound(IV) oxide (CeO₂), this compound(III) oxide (Ce₂O₃), this compound(IV) sulfate, Ceric ammonium (B1175870) nitrate (B79036) (CAN) |
Electron Configuration of this compound
The electron configuration of an element dictates its chemical behavior. This compound presents a notable anomaly in its electron configuration compared to the expected trend for the lanthanide series.
Abbreviated Electron Configuration: [Xe] 4f¹ 5d¹ 6s²[1][4]
Full Electron Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f¹ 5d¹[4]
The Anomaly in this compound's Electron Configuration
According to the Aufbau principle, which dictates the order in which electrons fill atomic orbitals, one would expect the 4f orbital to be filled before the 5d orbital. However, in this compound, one electron occupies the 5d orbital instead of the 4f orbital. This is because the energy levels of the 4f and 5d orbitals are very close.[1][5] The presence of an electron in the 5d orbital is attributed to strong inter-electronic repulsion in the compact 4f shell.[1] This unique configuration gives rise to this compound's variable valency, exhibiting both +3 and stable +4 oxidation states.[1][3]
Experimental Protocols for Property Determination
The accurate determination of the elemental properties of this compound relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.
Determination of Melting and Boiling Points
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of pure this compound is placed in a crucible (typically aluminum or graphite).
-
Apparatus Setup: The crucible with the sample and an empty reference crucible are placed in the DSC furnace. The furnace is programmed with a specific heating rate.
-
Measurement: The furnace temperature is increased at a constant rate. The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.
-
Data Analysis: A plot of heat flow versus temperature is generated. The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition. The boiling point is determined from the onset of the endothermic peak at a higher temperature, representing the liquid-to-gas transition.
Determination of Density
Methodology: Gas Pycnometry
-
Sample Preparation: A solid sample of this compound of a known mass is placed in the sample chamber of the gas pycnometer.
-
Apparatus Setup: The pycnometer uses an inert gas, typically helium, which can penetrate fine pores of the solid. The system is purged with the gas to remove any air and moisture.
-
Measurement: A known quantity of the inert gas is introduced into a reference chamber of a known volume. A valve is then opened to allow the gas to expand into the sample chamber. The pressure change is measured.
-
Calculation: Based on the pressure difference and the known volumes of the chambers, the volume of the solid sample is calculated using the ideal gas law. The density is then determined by dividing the mass of the sample by its measured volume.
Determination of Electron Configuration
Methodology: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: A clean, solid sample of this compound is placed in an ultra-high vacuum chamber.
-
Apparatus Setup: The sample is irradiated with a monochromatic X-ray beam of a known energy (e.g., Al Kα or Mg Kα).
-
Measurement: The X-rays cause the ejection of core-level electrons from the this compound atoms. An electron energy analyzer measures the kinetic energy of these photoemitted electrons.
-
Data Analysis: The binding energy of the electrons is calculated by subtracting the measured kinetic energy from the energy of the incident X-ray photons. The resulting spectrum shows peaks corresponding to the different electronic shells and subshells. The position and intensity of these peaks allow for the determination of the electron configuration and the elemental composition of the sample surface. The characteristic peaks for this compound's 4f, 5d, and 6s electrons confirm its anomalous configuration.
References
The Unveiling of a Hidden Earth: A Technical History of Cerium
An In-depth Guide for Researchers and Scientists on the Discovery and Isolation of the Most Abundant Rare Earth Element.
Cerium (Ce), atomic number 58, stands as the most abundant of the rare earth elements, a group of metals critical to modern technology.[1][2] Its discovery and subsequent isolation represent a significant chapter in the history of chemistry, illustrating the painstaking process of elemental identification in the 19th century. This technical guide traces the path from the initial discovery of a complex mineral oxide to the isolation of the pure metal, providing insight into the analytical challenges and evolving experimental protocols of the era.
A Dual Discovery and a Celestial Name (1803)
The year 1803 marked the independent discovery of a new "earth" (oxide) in two separate European locations. In Sweden, chemist Jöns Jacob Berzelius and mine owner Wilhelm Hisinger investigated a reddish-brown mineral from a mine in Bastnäs, Sweden, known as "Bastnäs tungsten" (now called cerite).[1][3] Through their analysis, they isolated a novel oxide they termed ceria .[1] Concurrently and independently, the eminent German chemist Martin Heinrich Klaproth, while analyzing a different mineral, also identified the same new earth, which he named ochroite earth due to its yellowish-red color.[1][3]
Despite the dual findings, it was Berzelius who proposed the name This compound for the new element, a name that was ultimately adopted.[3] The name pays homage to the dwarf planet Ceres, which had been discovered just two years prior in 1801 by the Italian astronomer Giuseppe Piazzi.[1][3]
Early Analysis: A Compound in Disguise
The "ceria" isolated by Berzelius, Hisinger, and Klaproth was not the pure element, but its oxide. A significant challenge for early 19th-century chemists was the remarkable chemical similarity of the lanthanides, which co-occur in the same ores. The initial analyses of cerite ore yielded an impure oxide mixture. It is now understood that the "ceria" discovered in 1803 contained only about 45% of what is now recognized as pure this compound oxide, with the remainder being oxides of other lanthanides.
Quantitative Data from Historical Analysis
The precise determination of atomic weights was a formidable task in the early 19th century. Berzelius was a pioneer in this field, meticulously determining the atomic weights of 45 of the 49 known elements by 1818.[1] These early values were foundational but were continually refined as purification techniques improved and the concept of isotopes was understood.
| Parameter | Historical Finding (Early 19th Century) | Modern Value |
| Purity of initial "Ceria" | ~45% this compound Oxide | 99.9%+ (Pure this compound Oxide) |
| Atomic Weight | Berzelius's early 19th-century calculations were foundational but continually refined. | 140.116 u[4] |
Experimental Protocols of the Era
The separation of individual rare earth elements from their ores was one of the most challenging chemical tasks of the 19th century. The process was laborious, involving the dissolution of the mineral followed by painstaking, repeated chemical separations.
Mineral Decomposition
The first step was to break down the complex silicate (B1173343) structure of the cerite ore to bring the constituent elements into solution.
-
Pulverization : The ore was first crushed into a fine powder to maximize the surface area for chemical attack.
-
Acid Digestion : The powdered mineral was then treated with strong acids. Chemists of the period would have used reagents like aqua regia (a mixture of nitric acid and hydrochloric acid) or hot concentrated sulfuric acid to decompose the silicate matrix and dissolve the metal oxides.
The Challenge of Separation: Mosander's Breakthrough
For decades, "ceria" was believed to be the oxide of a single element. It was Carl Gustaf Mosander, a student and assistant of Berzelius, who demonstrated in the late 1830s that this was not the case.[3] His work was a masterclass in the emerging techniques of chemical separation.
Mosander's Protocol for Separating "Ceria" (c. 1839):
-
Nitrate Formation : The impure "ceria" was dissolved in nitric acid to form this compound nitrate.
-
Thermal Decomposition (Roasting) : Mosander gently heated the this compound nitrate. This partial decomposition created a mixture of oxides.
-
Selective Dissolution : He then treated the resulting roasted product with dilute nitric acid. He discovered that a new, previously unknown basic oxide remained as an insoluble salt, which he named lanthana (from the Greek lanthanein, meaning "to lie hidden").[3] The portion that dissolved contained the true this compound and another new component.
-
Further Separation : Through continued work, by 1842 Mosander had separated the soluble fraction into true yellow this compound oxide and a pinkish component he called "didymium" (from the Greek didymos, meaning "twin"), which itself was later discovered to be a mixture of the elements praseodymium and neodymium.[3]
This process of converting the mixed oxides to salts (like nitrates) and exploiting slight differences in their properties (like solubility or thermal stability) formed the basis of fractional crystallization , which became the primary method for separating the rare earths for the next century.
Isolation of the Pure Metal
While the oxide had been known since 1803, the isolation of pure, metallic this compound was not achieved for another seven decades. Early attempts to reduce the oxide with carbon were unsuccessful due to the high reactivity of the metal.
The breakthrough came in 1875 when American chemist William Francis Hillebrand and his colleague Thomas Norton successfully prepared the pure metal.[1][3]
Experimental Protocol for Metallic this compound Isolation (Hillebrand & Norton, 1875):
-
Preparation of Anhydrous Chloride : this compound oxide (CeO₂) was first converted into this compound(III) chloride (CeCl₃). This step was critical as the presence of any water would interfere with the final step.
-
Fused Salt Electrolysis : The anhydrous this compound(III) chloride was melted.
-
Electrolytic Reduction : An electric current was passed through the molten CeCl₃. This process, known as electrolysis, deposited the pure, molten this compound metal at the cathode while chlorine gas was liberated at the anode.
This electrochemical method finally yielded the silvery-gray, reactive metal that Berzelius and Klaproth had sought seventy-two years earlier.
Visualizing the Discovery Pathway
The journey to identify and isolate this compound was a multi-stage process involving several key researchers over many decades.
Caption: Timeline of key milestones in the discovery and isolation of this compound.
Caption: Generalized 19th-century workflow for isolating this compound from cerite ore.
References
natural abundance and isotopic composition of cerium
An In-depth Technical Guide to the Natural Abundance and Isotopic Composition of Cerium
Introduction
This compound (Ce) is a chemical element with the atomic number 58. As the most abundant of the rare-earth elements, it constitutes approximately 68 parts per million of the Earth's crust.[1] Naturally occurring this compound is a composite of four isotopes that are observationally stable.[1][2][3] Beyond these, a number of synthetic radioactive isotopes have been characterized.[1][3] The study of this compound's isotopic composition is crucial in geochemistry and nuclear forensics, where it can serve as a tracer for geological processes and the origin of nuclear materials.[4][5]
This guide provides a comprehensive overview of the , details the experimental protocols for its analysis, and presents key data in a structured format for researchers, scientists, and professionals in drug development.
Natural Abundance and Stable Isotopes
This compound found in nature is composed of four isotopes: ¹³⁶Ce, ¹³⁸Ce, ¹⁴⁰Ce, and ¹⁴²Ce.[1][2][3] Of these, ¹⁴⁰Ce is by far the most abundant, making up over 88% of all natural this compound.[1][2][6] While all four are considered observationally stable, only ¹⁴⁰Ce is theoretically stable.[1][3] The other three are predicted to undergo radioactive decay over extremely long timescales, though these decays have not yet been observed.[1][3]
Table 1: Natural Abundance and Properties of Stable this compound Isotopes
| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) | Predicted Decay Mode |
| ¹³⁶Ce | 135.907140 | 0.185 (2) | 0 | Double Electron Capture |
| ¹³⁸Ce | 137.905985 | 0.251 (2) | 0 | Double Electron Capture |
| ¹⁴⁰Ce | 139.905433 | 88.450 (51) | 0 | Theoretically Stable |
| ¹⁴²Ce | 141.909241 | 11.114 (51) | 0 | Double Beta Decay, Alpha Decay |
Data sourced from multiple references.[1][2][6]
The lighter isotopes, ¹³⁶Ce and ¹³⁸Ce, are theoretically expected to decay into isotopes of barium via double electron capture.[1] The heaviest stable isotope, ¹⁴²Ce, is predicted to undergo double beta decay to ¹⁴²Nd or alpha decay to ¹³⁸Ba, with a theoretical half-life of approximately 5 x 10¹⁶ years.[1][7]
Radioactive Isotopes of this compound
In addition to the stable isotopes, 35 radioisotopes of this compound have been characterized, with mass numbers ranging from 121 to 157.[3] These isotopes are synthetically produced and are not part of naturally occurring this compound. The isotopes from ¹⁴⁰Ce to ¹⁴⁴Ce are known to occur as fission products of uranium.[1] The primary decay mode for isotopes lighter than ¹⁴⁰Ce is electron capture or inverse beta decay to lanthanum isotopes, while heavier isotopes typically undergo beta decay to praseodymium isotopes.[1]
Table 2: Key Radioactive Isotopes of this compound
| Isotope | Half-Life | Primary Decay Mode | Decay Product |
| ¹³⁴Ce | 3.16 days | Electron Capture (EC) | ¹³⁴La |
| ¹³⁹Ce | 137.6 days | Electron Capture (EC) | ¹³⁹La |
| ¹⁴¹Ce | 32.50 days | Beta Decay (β⁻) | ¹⁴¹Pr |
| ¹⁴⁴Ce | 284.9 days | Beta Decay (β⁻) | ¹⁴⁴Pr |
Data sourced from multiple references.[1][6][8]
Experimental Protocols for Isotopic Analysis
The precise measurement of this compound's isotopic composition is essential for its application as a geochemical tracer. The primary analytical techniques employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[5][9] A critical prerequisite for accurate analysis is the effective chemical separation of this compound from the sample matrix and, particularly, from elements that cause isobaric interferences (e.g., Barium, Neodymium, and Samarium).[5][9]
Sample Preparation and Chemical Separation
-
Sample Dissolution: The initial step involves dissolving the sample material. For silicate (B1173343) rocks, a mixture of hydrofluoric (HF) and nitric (HNO₃) acids is typically used.[10] Carbonate samples may be dissolved in weak acetic acid to avoid leaching elements from detrital components.[10]
-
Ion-Exchange Chromatography: A multi-stage ion chromatography process is employed to isolate this compound.[9]
-
Iron and Matrix Removal: An initial column using an anion resin (e.g., AG1-X8) may be used to remove iron and other matrix components.[9]
-
Rare-Earth Element (REE) Separation: A cation resin (e.g., AG50W-X8) is used to separate the bulk REE fraction from other elements.[9]
-
This compound Isolation: The unique redox chemistry of this compound is exploited for its final purification. This compound is oxidized from Ce³⁺ to Ce⁴⁺ using an oxidant like sodium bromate (B103136) (NaBrO₃) in nitric acid.[9][10] The sample is then passed through a specialized resin (e.g., HDEHP or Eichrom DGA) that retains Ce⁴⁺ while allowing other trivalent REEs to pass through.[9][10][11] this compound is subsequently reduced back to Ce³⁺ and eluted from the column using a reducing agent like hydrogen peroxide (H₂O₂) in hydrochloric acid (HCl).[9][10]
-
Mass Spectrometry
-
Thermal Ionization Mass Spectrometry (TIMS): This technique offers very high precision. This compound can be measured as either an oxide ion (CeO⁺) or an elemental ion (Ce⁺).[5][10] The Ce⁺ method is more direct but can suffer from isobaric interference from ¹³⁸Ba on ¹³⁸Ce.[5] This interference can be suppressed by using activators like tantalum fluoride (B91410) (TaF₅) during analysis.[5] The double filament technique is commonly used for sample ionization.[10]
-
Multi-Collector ICP-MS (MC-ICP-MS): This method provides high sample throughput. Samples are introduced into the plasma using a desolvating nebulizer.[9] To correct for instrumental mass bias, a sample-standard bracketing approach is often combined with doping the sample with an element of known isotopic composition, such as samarium (Sm).[9][11]
Isotopic Decay and Fractionation
The isotopic system of this compound provides insights into nuclear stability and geochemical processes. The predicted decay of its observationally stable isotopes and the known decay of its radioisotopes illustrate fundamental principles of nuclear physics.
Furthermore, this compound isotopes can be fractionated during natural redox reactions.[4] When Ce³⁺ is oxidized to the less soluble Ce⁴⁺, the heavier isotopes tend to remain in the trivalent state in solution, while the lighter isotopes are preferentially incorporated into the tetravalent solid phase.[4] This fractionation makes the stable Ce isotopic composition a powerful proxy for studying past and present redox conditions in various environments.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Isotopes - List and Properties [chemlin.org]
- 3. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 4. Stable this compound isotopes as a tracer of oxidation reactions | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 5. High-precision this compound isotope analysis by thermal ionization mass spectrometry using the Ce+ technique - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. WebElements Periodic Table » this compound » isotope data [webelements.com]
- 7. This compound-142 - isotopic data and properties [chemlin.org]
- 8. issr.edu.kh [issr.edu.kh]
- 9. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 10. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 11. pubs.acs.org [pubs.acs.org]
cerium oxidation states and redox potential
An In-Depth Technical Guide to the Oxidation States and Redox Potential of Cerium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the fundamental redox chemistry of this compound, a lanthanide element distinguished by its unique and accessible dual oxidation states. This compound's ability to easily shuttle between its +3 and +4 states is the cornerstone of its utility in a vast array of applications, from industrial catalysis to advanced biomedical therapies.[1][2][3] For professionals in drug development and materials science, a deep understanding of this compound's redox potential, the factors that influence it, and the methodologies to characterize it is paramount for designing novel therapeutics and functional materials. This document details the quantitative aspects of this compound's redox behavior, outlines key experimental protocols, and illustrates the complex pathways in which its properties are harnessed.
The Core Redox Chemistry of this compound
This compound is unique among the lanthanides for its chemically accessible +4 oxidation state.[4] This property stems from its electron configuration, which allows for the existence of two stable ions in aqueous and solid-state environments:
-
Cerous (Ce³⁺): [Xe] 4f¹
-
Ceric (Ce⁴⁺): [Xe]
The fundamental redox equilibrium, Ce⁴⁺ + e⁻ ⇌ Ce³⁺ , governs the majority of this compound's chemical behavior. The ease of this transition underpins its function as an oxygen buffer in catalysts and as a regenerative radical scavenger in biological systems.[2][5] In nanoparticle form, the ratio of Ce³⁺ to Ce⁴⁺ on the surface dictates its pro-oxidant or antioxidant properties, a critical factor in biomedical applications.[1][6]
While Ce(III) and Ce(IV) are the dominant states, recent research into advanced coordination chemistry has demonstrated that redox-active ligands can stabilize this compound complexes in formally lower oxidation states, such as "Ce(II)" and "Ce(I)".[7][8] In these "masked" states, the ligand framework stores the electrons, enabling the this compound center to participate in multi-electron transfer reactions not seen in classical this compound chemistry.[7][8]
Quantitative Analysis of this compound's Redox Potential
The formal potential of the Ce(IV)/Ce(III) redox couple is highly sensitive to the chemical environment, including acid concentration, temperature, and the presence of complexing anions.[9][10] This variability is primarily due to the differential complexation of the highly charged Ce⁴⁺ ion compared to the Ce³⁺ ion.[9] The table below summarizes key quantitative data on this compound's redox potential and associated kinetic parameters in various media.
Table 1: Redox Potential and Kinetic Parameters of the Ce(IV)/Ce(III) Couple
| Medium | Formal Potential (E°') vs. NHE | Diffusion Coefficient (D) (cm²/s) | Rate Constant (k⁰) (cm/s) | Anodic Transfer Coefficient (αₐ) | Reference(s) |
|---|---|---|---|---|---|
| 1 M HClO₄ | +1.72 V | - | - | - | [10] |
| 1 M H₂SO₄ | +1.44 V | Ce(III): 8.45 x 10⁻⁵ Ce(IV): 4.05 x 10⁻⁵ | 3.50 x 10⁻³ | 0.16 | [9][11] |
| 4 M H₂SO₄ | +1.42 V | - | - | - | [9] |
| 1 M HNO₃ | +1.61 V | - | - | - | [12] |
| 1 M HCl | +1.47 V | - | - | - | |
| 2 M MSA | - | Ce(III): 5.6 x 10⁻⁶ Ce(IV): 2.7 x 10⁻⁶ | - | - | [12] |
| H₂SO₄ (with Fluoride) | +1.14 V | Ce(III): 3.04 x 10⁻⁵ Ce(IV): 3.10 x 10⁻⁵ | 2.32 x 10⁻³ | 0.25 |[11] |
NHE: Normal Hydrogen Electrode; MSA: Methanesulfonic Acid. Data is compiled from multiple sources and experimental conditions may vary.
The following diagram illustrates the key factors that modulate the redox potential of this compound.
Caption: Logical relationship of factors influencing this compound's redox potential.
Experimental Protocols for Redox Characterization
Accurate characterization of this compound's redox properties is essential. Cyclic voltammetry and potentiometric titration are two common and powerful electrochemical techniques employed for this purpose.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to probe the kinetics and thermodynamics of the Ce(IV)/Ce(III) redox reaction. By scanning the potential and observing the current response, one can determine formal potentials, diffusion coefficients, and electron transfer rate constants.[9][11]
Experimental Protocol: Cyclic Voltammetry of Ce(IV)/Ce(III)
-
Apparatus Setup:
-
Potentiostat: Controlled by software for setting scan parameters and recording data.
-
Three-Electrode Cell:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode. Polish with alumina (B75360) slurry, sonicate, and rinse before each experiment.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
-
-
Electrolyte Preparation:
-
Prepare a solution of the this compound salt (e.g., Ce₂(SO₄)₃ or (NH₄)₄Ce(SO₄)₄) in the desired acidic medium (e.g., 1 M H₂SO₄).
-
The concentration is typically in the millimolar (mM) range.
-
Deoxygenate the solution by bubbling with inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
-
Experimental Procedure:
-
Immerse the three electrodes in the deoxygenated this compound solution.
-
Set the potential window to scan across the expected redox potential (e.g., from +0.8 V to +1.8 V vs. Ag/AgCl).
-
Perform a series of scans at different scan rates (ν), for example, from 10 mV/s to 200 mV/s.
-
-
Data Analysis:
-
Identify Peaks: Locate the anodic (oxidation, Ce³⁺ → Ce⁴⁺) and cathodic (reduction, Ce⁴⁺ → Ce³⁺) peak potentials (Epa, Epc) and peak currents (Ipa, Ipc).
-
Determine Formal Potential (E°'): E°' ≈ (Epa + Epc) / 2.
-
Assess Reversibility: A quasi-reversible or irreversible process is indicated by a peak separation (ΔEp = Epa - Epc) that is greater than 59/n mV (where n=1 electron) and increases with the scan rate.[11]
-
Verify Diffusion Control: Plot the peak current (Ip) versus the square root of the scan rate (ν¹/²). A linear relationship passing through the origin indicates a diffusion-controlled process, as described by the Randles-Sevcik equation.[11]
-
Calculate Diffusion Coefficient (D): Use the slope of the Randles-Sevcik plot.
-
Determine Kinetic Parameters: The rate constant (k⁰) and transfer coefficient (α) can be determined using methods like the Nicholson method, which relates ΔEp to k⁰.
-
Caption: Experimental workflow for Cyclic Voltammetry of this compound.
Potentiometric Titration
This is a classic analytical method to determine the concentration of a Ce(IV) solution by titrating it against a standard reducing agent, typically an iron(II) solution.[13][14] The endpoint is detected by a sharp change in the solution's potential.
Experimental Protocol: Potentiometric Titration of Ce(IV) with Fe(II)
-
Apparatus Setup:
-
Potentiometer or pH/mV meter.
-
Indicator Electrode: Platinum electrode.
-
Reference Electrode: Ag/AgCl or SCE.
-
Burette: For precise delivery of the titrant.
-
Magnetic Stirrer and Stir Bar: To ensure solution homogeneity.
-
-
Reagent Preparation:
-
Analyte: An unknown concentration solution of Ce(IV) (e.g., ceric ammonium (B1175870) sulfate) in an acidic medium (typically H₂SO₄).
-
Titrant: A standardized solution of a reducing agent, typically 0.1 M iron(II) sulfate (B86663) (FeSO₄) or ferrous ammonium sulfate.
-
-
Experimental Procedure:
-
Pipette a known volume of the Ce(IV) analyte solution into a beaker and dilute with deionized water.
-
Immerse the platinum and reference electrodes in the solution, ensuring they do not touch the stir bar.
-
Begin stirring the solution at a constant rate.
-
Record the initial potential of the solution.
-
Add the Fe(II) titrant from the burette in small, precise increments.
-
After each addition, allow the potential reading to stabilize and then record the value and the total volume of titrant added.
-
Continue adding titrant well past the equivalence point. Smaller increments should be used near the equivalence point, which is characterized by a large jump in potential.
-
-
Data Analysis:
-
Plot Titration Curve: Plot the measured potential (E) on the y-axis against the volume of titrant added (V) on the x-axis.
-
Determine Equivalence Point: The equivalence point is the inflection point of the sigmoid curve, where the potential changes most rapidly.
-
First Derivative Plot: To determine the endpoint more accurately, plot the change in potential per unit volume (ΔE/ΔV) against the average volume. The peak of this curve corresponds to the equivalence point.
-
Calculate Concentration: Use the volume of titrant at the equivalence point and the stoichiometry of the reaction (Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺, a 1:1 ratio) to calculate the initial concentration of the Ce(IV) analyte.
-
Caption: Workflow for potentiometric titration of Ce(IV) with Fe(II).
Role in Biological Systems and Drug Development
The redox activity of this compound is most powerfully harnessed in the form of this compound oxide nanoparticles (nanoceria). These nanozymes exhibit a fascinating, environment-dependent dual activity that makes them promising therapeutic agents, particularly for diseases rooted in oxidative stress.[15][16]
The surface of nanoceria contains a dynamic mixture of Ce³⁺ and Ce⁴⁺ sites, along with oxygen vacancies.[1] This structure allows the nanoparticles to catalytically scavenge harmful reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[17]
-
Superoxide Dismutase (SOD) Mimetic Activity: Ce³⁺ sites on the nanoparticle surface react with superoxide radicals, becoming oxidized to Ce⁴⁺.
-
Catalase (CAT) Mimetic Activity: Ce⁴⁺ sites react with hydrogen peroxide, being reduced back to Ce³⁺.
This regenerative cycle allows a small amount of nanoceria to neutralize a large number of ROS molecules, making them potent antioxidants.[17][18] The ratio of Ce³⁺/Ce⁴⁺ is critical; a higher ratio of Ce³⁺ generally enhances SOD-like activity.[1] Conversely, in certain environments, such as the acidic microenvironment of tumors, nanoceria can act as pro-oxidants, generating ROS and inducing cancer cell apoptosis.[1][19] This pH-dependent switch is a key area of research for developing targeted cancer therapies.
The diagram below illustrates the antioxidant signaling pathway of nanoceria.
Caption: Antioxidant mechanism of this compound oxide nanoparticles (nanoceria).
References
- 1. This compound oxide nanoparticles: Chemical properties, biological effects and potential therapeutic opportunities (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of this compound Metal: From Catalysts to Clean Energy [stanfordmaterials.com]
- 4. Control of this compound oxidation state through metal complex secondary structures - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02607E [pubs.rsc.org]
- 5. [PDF] Redox Active this compound Oxide Nanoparticles: Current Status and Burning Issues. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isolation and redox reactivity of this compound complexes in four redox states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and redox reactivity of this compound complexes in four redox states - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. elettronicaveneta.com [elettronicaveneta.com]
- 14. can you help me in potentiometric redox titration between Fe and Ce - askIITians [askiitians.com]
- 15. researchgate.net [researchgate.net]
- 16. Redox Active this compound Oxide Nanoparticles: Current Status and Burning Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced Biological Applications of this compound Oxide Nanozymes in Disease Related to Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Chemical Reactivity of Cerium Metal
Affiliation: Google Research
Abstract
Cerium (Ce), a lanthanide series element with atomic number 58, is the most abundant of the rare-earth metals. Its unique electronic configuration, [Xe] 4f¹5d¹6s², gives rise to a rich and complex chemical reactivity, most notably its ability to access both the +3 and +4 oxidation states. This dual valency is central to its utility in numerous applications, from catalysis and glass manufacturing to metallurgy and emerging roles in drug development. This guide provides a comprehensive overview of the fundamental chemical reactivity of this compound metal, focusing on its reactions with common elements and compounds, its thermodynamic and electrochemical properties, and detailed protocols for its safe handling and experimental use. The information is tailored for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this versatile element.
Introduction
This compound is a soft, ductile, silvery-white metal that is highly reactive.[1] It is the most electropositive of the rare-earth elements after europium. This high reactivity means it readily tarnishes in air and reacts with water.[2] A key feature of this compound's chemistry is the energetic proximity of its 4f, 5d, and 6s orbitals, which allows it to exhibit two stable oxidation states: cerous (+3) and ceric (+4). While the +3 state is typical for lanthanides, the stable +4 state is unique among them and dictates much of this compound's distinctive chemical behavior, particularly its role as a potent oxidizing agent in its ceric form.[3] This guide will systematically explore the reactivity of elemental this compound.
Physicochemical and Thermodynamic Properties
A foundational understanding of this compound's reactivity begins with its basic physical and thermodynamic properties. These values are crucial for predicting reaction spontaneity, energy balances, and designing experimental conditions.
Table 1: General and Thermodynamic Properties of this compound (Ce)
| Property | Value | Reference(s) |
|---|---|---|
| Atomic Number | 58 | [1] |
| Standard Atomic Weight | 140.116 u | [1] |
| Electron Configuration | [Xe] 4f¹5d¹6s² | [1] |
| Melting Point | 1068 K (795 °C) | [4] |
| Boiling Point | 3633 K (3360 °C) | [4] |
| Density (near r.t.) | 6.770 g/cm³ | [1] |
| Enthalpy of Fusion | 5.5 kJ·mol⁻¹ | [4] |
| Enthalpy of Vaporization | 350 kJ·mol⁻¹ | [4] |
| Enthalpy of Atomization | 423 kJ·mol⁻¹ |[4] |
Table 2: Standard Enthalpy of Formation for Select this compound Compounds
| Compound | Formula | State | ΔHf° (kJ·mol⁻¹) | Reference(s) |
|---|---|---|---|---|
| This compound(III) Oxide | Ce₂O₃ | solid | -1820.8 | [5] |
| This compound(IV) Oxide | CeO₂ | solid | -1089.4 | [5] |
| This compound(III) Sulfide | Ce₂S₃ | solid | -1187.7 | [5] |
| this compound Monosulfide | CeS | solid | -456.3 |[5] |
Electrochemical Reactivity
The dual +3/+4 oxidation states of this compound are central to its electrochemical behavior. The Ce⁴⁺/Ce³⁺ redox couple is a potent oxidizing system, though its potential is highly dependent on the surrounding chemical environment, such as the type and concentration of anions, due to complexation effects.[6][7]
Table 3: Standard Electrode Potentials
| Half-Reaction | E° (V) vs. SHE | Conditions | Reference(s) |
|---|---|---|---|
| Ce³⁺ + 3e⁻ → Ce | -2.34 | [2] | |
| Ce⁴⁺ + e⁻ → Ce³⁺ | +1.44 | 1 M H₂SO₄ | [7][8] |
| Ce⁴⁺ + e⁻ → Ce³⁺ | +1.61 | 1 M HNO₃ | [3] |
| Ce⁴⁺ + e⁻ → Ce³⁺ | +1.70 | 1 M HClO₄ | [3] |
| Ce⁴⁺ + e⁻ → Ce³⁺ | +1.74 | ≥ 6.05 m HClO₄ |[6] |
The variability of the Ce⁴⁺/Ce³⁺ potential with the supporting electrolyte highlights the strong complexation between this compound ions and anions like sulfate, which stabilizes the Ce(IV) state and lowers the reduction potential.[7]
References
- 1. This compound | Ce | CID 23974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 3. osti.gov [osti.gov]
- 4. WebElements Periodic Table » this compound » thermochemistry and thermodynamics [webelements.com]
- 5. DSpace [repository.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The standard reduction potentials of Ce4+/Ce3+ and Fe3+/Fe2+ are 1.44 and 0.77 V, [scoop.eduncle.com]
An In-depth Technical Guide to the Crystal Structures of Cerium and Its Common Oxides
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the crystallographic structures of elemental cerium and its predominant oxides, this compound (IV) oxide (CeO₂) and this compound (III) oxide (Ce₂O₃). The unique electronic structure of this compound, which allows for facile switching between +3 and +4 oxidation states, imparts remarkable properties to its compounds, making them crucial in fields ranging from catalysis to nanomedicine.
Elemental this compound (Ce)
This compound is a soft, ductile, silvery-white metal that exhibits complex allotropic behavior, adopting four distinct crystal structures under ambient pressure at different temperatures.[1]
Allotropes of this compound
This compound's allotropes—δ, γ, β, and α—are stable under specific temperature ranges.[1] The γ → α transition is of particular scientific interest as it presents a rare example of a volume collapse without a change in the primary crystal system.
-
δ-Cerium: Stable at high temperatures, above 726 °C, δ-cerium adopts a body-centered cubic (bcc) structure.[1]
-
γ-Cerium: Between room temperature and 726 °C, the stable form is γ-cerium, which has a face-centered cubic (fcc) crystal structure.[1]
-
β-Cerium: Upon cooling to near room temperature and down to approximately -150 °C, the equilibrium structure is β-cerium, characterized by a double hexagonal close-packed (dhcp) lattice.[1]
-
α-Cerium: Below about -150 °C, this compound transitions to the α-cerium phase, which is also face-centered cubic (fcc) but with a significantly smaller volume, resulting in a higher density of 8.16 g/cm³.[1]
-
High-Pressure Phases: At high pressures, other solid phases, such as α' and α'', have been observed.[2][3]
The crystallographic data for the common allotropes of this compound are summarized below.
| Phase | Crystal System | Space Group | Lattice Parameters (a, c) at 20 °C | Stability Range |
| γ-Ce | Cubic (fcc) | Fm-3m | a = 5.1612 Å[1] | Room Temp to 726 °C[1] |
| β-Ce | Hexagonal (dhcp) | P6₃/mmc | a = 3.6811 Å, c = 11.857 Å[1] | Room Temp to -150 °C[1] |
| α-Ce | Cubic (fcc) | Fm-3m | a ≈ 4.85 Å (at 90 K) | Below -150 °C[1] |
| δ-Ce | Cubic (bcc) | Im-3m | - | Above 726 °C[1] |
Common this compound Oxides
This compound primarily forms two stable oxides: this compound (IV) oxide (CeO₂) and this compound (III) oxide (Ce₂O₃). The ability of this compound to cycle between the +3 and +4 oxidation states is fundamental to the catalytic activity of these materials.
This compound (IV) Oxide (Ceria - CeO₂)
This compound dioxide, or ceria, is the most stable oxide of this compound.[4] It crystallizes in the fluorite (CaF₂) crystal structure, which is a face-centered cubic (fcc) arrangement with the space group Fm-3m.[5][6][7] In this structure, each this compound ion is coordinated to eight oxygen ions, while each oxygen ion is tetrahedrally coordinated to four this compound ions.[5][7] This structure is known for its ability to tolerate a high degree of oxygen deficiency, which is crucial for its application in catalysis and as a solid electrolyte.[5]
This compound (III) Oxide (Ce₂O₃)
This compound sesquioxide exists in several polymorphic forms, with the A-type hexagonal and C-type cubic structures being the most common.
-
A-type (Hexagonal): This form crystallizes in a trigonal-hexagonal system. One common representation belongs to the P-3m1 space group.[8][9]
-
C-type (Cubic): This structure is a bixbyite-type cubic lattice with the space group Ia-3.[10]
The choice of polymorph depends on the synthesis conditions and thermal history.
The crystallographic data for the common this compound oxides are detailed below.
| Compound | Common Name | Crystal System | Space Group | Lattice Parameter (a) |
| CeO₂ | Ceria | Cubic (Fluorite) | Fm-3m | a = 5.411 Å[11] |
| Ce₂O₃ (A-type) | - | Hexagonal | P-3m1[8] | a = 3.83 Å, c = 6.06 Å[9][12] |
| Ce₂O₃ (C-type) | - | Cubic (Bixbyite) | Ia-3 | a = 11.19 Å[10] |
Experimental Protocol: Crystal Structure Determination via X-Ray Diffraction
Powder X-ray Diffraction (XRD) is the primary experimental technique used to determine the crystal structure of this compound and its oxides. The process involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles.
Methodology
-
Sample Preparation: A small amount of the material is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Collection: The sample is placed in a diffractometer. An X-ray beam, typically from a Cu Kα source, is directed at the sample. The sample holder rotates, and a detector moves in an arc around it to record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline material. The peak positions are compared to standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phase(s) present.[6]
-
Structure Refinement (Rietveld Method): For detailed structural analysis, the entire experimental diffraction pattern is fitted to a calculated pattern based on a model of the crystal structure. The Rietveld refinement method is an analytical procedure that adjusts structural parameters (lattice parameters, atomic positions, site occupancy) and instrumental parameters until the calculated pattern best matches the experimental data. This yields precise information about the unit cell and atomic arrangement.
Phase Relationships and Transitions
The different phases of elemental this compound are interconvertible under changes in temperature and pressure. The diagram below illustrates these relationships for the ambient pressure allotropes. The γ ↔ α transition is particularly notable for being an isostructural transition (both are fcc) accompanied by a large volume collapse, a phenomenon attributed to changes in the localization of this compound's 4f electron.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of the α″-cerium phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal Structure of this compound dioxide_Chemicalbook [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. people.iiti.ac.in [people.iiti.ac.in]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. Crystal: this compound(III) Oxide - Ce2O3 - SurfaceNet [surfacenet.de]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Cerium Oxide Nanoparticles: Properties, Protocols, and Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a comprehensive resource on cerium oxide nanoparticles (CeO₂ NPs), offering a detailed exploration of their core properties, standardized experimental protocols for their synthesis and characterization, and a visualization of their interactions with key cellular signaling pathways. This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the unique potential of these nanomaterials.
Introduction to this compound Oxide Nanoparticles
This compound oxide nanoparticles, also known as nanoceria, are a fascinating class of inorganic nanomaterials that have garnered significant attention across various scientific disciplines, including catalysis, materials science, and biomedicine.[1][2] Their unique physicochemical properties are largely dictated by the ability of the this compound atom to cycle between its trivalent (Ce³⁺) and tetravalent (Ce⁴⁺) oxidation states.[3] This redox activity is central to their function and is highly dependent on the particle's size, surface chemistry, and the surrounding microenvironment.
At the nanoscale, CeO₂ exhibits a fluorite crystal structure, often with oxygen vacancies. These vacancies and the presence of Ce³⁺ ions on the nanoparticle surface are crucial for their catalytic and biological activities.[1] The ratio of Ce³⁺ to Ce⁴⁺ is a key determinant of their behavior, influencing whether they act as antioxidants or pro-oxidants.[3] This dual functionality makes them promising candidates for a range of biomedical applications, from antioxidant therapies to anticancer treatments.
Physicochemical Properties of this compound Oxide Nanoparticles
The therapeutic and commercial potential of this compound oxide nanoparticles is intrinsically linked to their physicochemical properties. These properties can be tailored by controlling the synthesis parameters. The following tables summarize key quantitative data from various synthesis methods.
| Synthesis Method | Precursors | Particle Size (nm) | Morphology | Zeta Potential (mV) | Reference |
| Co-precipitation | This compound Nitrate (B79036) Hexahydrate, Potassium Carbonate | ~20 | Spherical | - | [4] |
| Co-precipitation | This compound (III) Nitrate, Sodium Hydroxide (B78521) | - | - | - | [5] |
| Hydroxide-mediated | This compound Nitrate, Sodium Hydroxide | 18-30.4 | Spherical | - | [6] |
| Hydrothermal | This compound Salt, Urea | 14-24 | Rice-grain like | - | [7] |
| Hydrothermal | This compound Nitrate, Trisodium (B8492382) Phosphate (B84403) | 57.4-58.3 | - | - | [8] |
| Hydrothermal with Citric Acid | This compound Salt, Citric Acid | 4.2 (primary), 10.8 (hydrodynamic) | Hexagonal | - | [9] |
| Surfactant-assisted | This compound Nitrate, Hexamethylenetetramine (HMT) | 20-30 | Spherical | +27.6 | [10] |
| Surfactant-assisted | This compound Nitrate, Polyvinylpyrrolidone (PVP) | 20-30 | Spherical | -32.9 | [10] |
| Characterization Technique | Parameter Measured | Typical Values/Observations | Reference |
| Transmission Electron Microscopy (TEM) | Primary particle size and morphology | 8-20 nm, cuboidal shape | [11] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Highly dependent on synthesis and dispersion | [12][13][14][15][16][17] |
| X-ray Diffraction (XRD) | Crystal structure and crystallite size | Face-centered cubic structure | [4][6] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and Ce³⁺/Ce⁴⁺ ratio | Ratio varies with particle size and synthesis method | [18][19][20][21] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Confirms presence of Ce-O stretching | [2][6] |
| Zeta Potential Measurement | Surface charge and stability of dispersion | Can be positive or negative depending on surface coating | [10][17] |
Experimental Protocols
Synthesis of this compound Oxide Nanoparticles
This method is valued for its simplicity, low cost, and scalability.
Materials:
-
This compound (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare a 0.02 M solution of this compound (III) nitrate hexahydrate by dissolving 2.17 g in 250 mL of distilled water.
-
Prepare a 0.03 M solution of potassium carbonate by dissolving 1.036 g in 250 mL of distilled water.
-
In a separate beaker, add 100 mL of distilled water and stir vigorously.
-
Slowly add 50 mL of the this compound nitrate solution and 20 mL of the potassium carbonate solution dropwise to the beaker of distilled water.
-
Maintain the pH of the solution at a constant value of 6 during the precipitation process.
-
A white precipitate of this compound (III) carbonate will form.
-
Centrifuge the precipitate at 8000 rpm for 15 minutes.[6]
-
Discard the supernatant and wash the pellet several times with distilled water and once with ethanol.[6]
-
Dry the resulting powder at 65°C for 2 hours.
-
Calcine the dried powder in a furnace at 600°C for 3 hours to obtain this compound oxide nanoparticles.
This technique allows for the synthesis of crystalline nanoparticles with controlled morphology.[7][8]
Materials:
-
This compound salt (e.g., this compound nitrate)
-
Urea or Trisodium phosphate
-
Distilled water
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of this compound nitrate.[8]
-
Prepare a 0.02 M solution of trisodium phosphate.[8]
-
Slowly add 20 mL of the trisodium phosphate solution dropwise to 60 mL of the this compound nitrate solution under magnetic stirring.[8]
-
Transfer the resulting colloid to a Teflon-coated autoclave vessel.
-
Heat the autoclave at 180°C for 15 hours.[8]
-
Allow the autoclave to cool to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the nanoparticles thoroughly with double-distilled water and then with ethanol.[8]
-
Dry the final product at 60°C for 5 hours.[8]
Characterization of this compound Oxide Nanoparticles
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][14][16]
Sample Preparation:
-
Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., distilled water with a trace amount of salt like 10 mM KNO₃ to screen electrostatic interactions).[16]
-
The suspension should be stable and well-dispersed. If necessary, use an ultrasonic probe to break up agglomerates.[15]
-
The sample should be clean and free of dust or large particles. Filtering the sample through a syringe filter (e.g., 0.2 µm) can improve measurement quality.[15]
-
The concentration should be optimized to avoid multiple scattering effects. A good starting point is a slightly hazy suspension. A dilution check is recommended to ensure the concentration is appropriate.[16]
Measurement Protocol (General):
-
Transfer a minimum of 2 mL of the prepared suspension into a disposable plastic cuvette.[13]
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including solvent viscosity and refractive index, and the measurement temperature (e.g., 25°C).[13]
-
Allow the sample to equilibrate for a few minutes before starting the measurement.
-
Perform multiple measurements (e.g., 3 repetitions) to ensure reproducibility.[13]
-
Analyze the data to obtain the particle size distribution by intensity, volume, or number.
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material.[18][19][21]
Sample Preparation:
-
Prepare a dilute suspension of the this compound oxide nanoparticles.
-
Drop-cast the suspension onto a clean silicon wafer and allow it to air-dry completely.[19]
Measurement and Analysis Protocol:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform a high-resolution scan of the Ce 3d region.
-
The complex Ce 3d spectrum consists of multiple peaks corresponding to Ce³⁺ and Ce⁴⁺ final states.
-
Deconvolute the Ce 3d spectrum using appropriate fitting software (e.g., CasaXPS). The spectrum is typically fitted with multiple peaks for both Ce³⁺ (labeled as v₀, v', u₀, u') and Ce⁴⁺ (labeled as v, v'', v''', u, u'', u''').[19][21]
-
Calculate the relative concentration of Ce³⁺ by taking the ratio of the integrated area of the Ce³⁺ peaks to the total integrated area of the Ce 3d spectrum.[19]
Cellular Interactions and Signaling Pathways
This compound oxide nanoparticles can exert both antioxidant and pro-oxidant effects, which are mediated through their interaction with various cellular signaling pathways.
Pro-oxidant Effects and MAPK Signaling Pathway
In certain contexts, particularly in cancer cells, CeO₂ NPs can induce oxidative stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can culminate in apoptosis.[22][23][24] The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[25]
Anti-inflammatory Effects and NF-κB Signaling Pathway
The antioxidant properties of CeO₂ NPs can mitigate inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[26][27][28] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
ROS-Mediated Apoptosis Signaling Pathway
The pro-oxidant activity of this compound oxide nanoparticles can lead to an increase in intracellular reactive oxygen species (ROS), which in turn triggers the intrinsic pathway of apoptosis.[11][29][30]
References
- 1. Synthesis of this compound Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound oxide nanoparticles: Chemical properties, biological effects and potential therapeutic opportunities (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal Synthesis of Gadolinium (Gd) Doped this compound Oxide (Ceo2) Nanoparticles: Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Oxide Nanoparticles Induced Toxicity in Human Lung Cells: Role of ROS Mediated DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bettersizeinstruments.com [bettersizeinstruments.com]
- 13. nanopartikel.info [nanopartikel.info]
- 14. researchgate.net [researchgate.net]
- 15. entegris.com [entegris.com]
- 16. research.colostate.edu [research.colostate.edu]
- 17. ijraset.com [ijraset.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jpmph.org [jpmph.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Exposure to this compound Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs [jpmph.org]
- 26. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by this compound oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound Oxide Nanoparticles Inhibits Oxidative Stress and Nuclear Factor-κB Activation in H9c2 Cardiomyocytes Exposed to Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 28. "this compound Oxide Nanoparticles Inhibits Oxidative Stress And Nuclear Facto" by Jianli Niu, Kangkai Wang et al. [stars.library.ucf.edu]
- 29. researchgate.net [researchgate.net]
- 30. mail.cellmolbiol.org [mail.cellmolbiol.org]
An In-Depth Technical Guide to Cerium's Role in the Lanthanide Series
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cerium's Unique Position
This compound (Ce), with an atomic number of 58, is the most abundant of the rare-earth elements, making up approximately 68 parts per million of the Earth's crust, an abundance comparable to copper.[1][2] Positioned as the second member of the lanthanide series, it exhibits the characteristic +3 oxidation state of the group but distinguishes itself through its stable and accessible +4 oxidation state.[1][3][4] This dual valence capability is the cornerstone of its unique chemistry and wide-ranging applications, from industrial catalysis to advanced biomedical therapies.[5] Unlike most other lanthanides, which are almost exclusively trivalent, this compound's ability to readily cycle between Ce³⁺ and Ce⁴⁺ states underpins its function in catalysis, materials science, and pharmacology.[6][7]
This guide provides a technical overview of this compound's fundamental properties, its pivotal role in catalysis, and its emerging applications in biomedical and pharmaceutical research, with a focus on the mechanisms and experimental protocols relevant to the scientific community.
Physicochemical Properties of this compound
This compound is a soft, ductile, silvery-white metal that tarnishes when exposed to air.[1] Its 58 electrons are arranged in the configuration [Xe]4f¹5d¹6s², a result of strong interelectronic repulsion in the compact 4f shell that pushes one electron into the 5d shell.[1][2] This electronic structure is fundamental to its variable oxidation states.
Quantitative Data Summary
The key physical, atomic, and thermal properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Atomic Properties | ||
| Atomic Number | 58 | [8] |
| Atomic Weight | 140.116 g/mol | [1][9] |
| Electron Configuration | [Xe] 4f¹5d¹6s² | [1][4][10] |
| Electronegativity | 1.12 | [11] |
| Common Oxidation States | +3, +4 | [1][4][12] |
| Physical Properties | ||
| Density (at 20°C) | 6.77 - 6.78 g/cm³ | [4][9] |
| Melting Point | 795 - 799 °C (1068 - 1072 K) | [4][8][10] |
| Boiling Point | 3265 - 3426 °C (3538 - 3699 K) | [4][8] |
| Molar Volume | 20.69 cm³/mol | [10][13] |
| Mechanical Properties | ||
| Mohs Hardness | 2.5 | [11] |
| Young's Modulus | 34 GPa | [11][13] |
| Bulk Modulus | 22 GPa | [11][13] |
| Thermal Properties | ||
| Thermal Conductivity | 11 W/(m·K) | [11][13] |
| Heat of Fusion | 5.5 kJ/mol | [11] |
| Heat of Vaporization | 350 - 398 kJ/mol | [11][14] |
The Duality of Oxidation States: The Core of this compound's Chemistry
The defining feature of this compound among the lanthanides is its stable +4 oxidation state.[1] While the +3 state is common to all lanthanides, this compound is the only element in the series with significant and stable aqueous chemistry in the +4 state.[1] This is due to the relatively low energy required to remove the fourth electron, leading to a stable electron configuration with an empty 4f shell.
The redox potential E⦵(Ce⁴⁺/Ce³⁺) is approximately +1.72 V, making Ce(IV) a strong oxidizing agent, yet it is stable enough not to oxidize water.[1] This Ce³⁺/Ce⁴⁺ redox couple is the engine behind many of this compound's applications.
Role in Catalysis and Drug Development
This compound's redox capabilities are exploited extensively in catalysis. In drug development, these same properties are harnessed at the nanoscale to combat oxidative stress.
Automotive Catalytic Converters
This compound(IV) oxide (CeO₂), or ceria, is a critical component in three-way catalytic converters.[1][7] It functions as an "oxygen storage" material. Under fuel-rich (low oxygen) conditions, CeO₂ is reduced to Ce₂O₃, releasing oxygen to oxidize harmful carbon monoxide (CO) and hydrocarbons. Under fuel-lean (high oxygen) conditions, Ce₂O₃ is re-oxidized to CeO₂, storing excess oxygen and facilitating the reduction of nitrogen oxides (NOx).[1][7]
This compound Oxide Nanoparticles (Nanoceria) in Biomedicine
In recent years, this compound oxide nanoparticles (nanoceria) have attracted significant interest for their therapeutic potential.[15][16] Nanoceria exhibit remarkable antioxidant properties by mimicking the activity of natural antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[17][18] This activity stems from the high concentration of oxygen vacancies and the regenerative redox cycling between Ce³⁺ and Ce⁴⁺ on the nanoparticle surface.[6][19]
This enzyme-mimetic activity allows nanoceria to scavenge harmful reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][15][20] Consequently, nanoceria are being explored as therapeutic agents and as nanocarriers to improve the delivery and efficacy of anticancer drugs like doxorubicin (B1662922) and paclitaxel.[21][22]
This compound-Modulated Signaling Pathways
Nanoceria's ability to modulate intracellular ROS levels allows them to influence key cellular signaling pathways. Understanding these interactions is crucial for developing targeted nanotherapeutics.[20][23] Studies have shown that nanoceria can impact pathways such as NRF2, MAPK, NF-κB, and PI3K, which are central to cellular responses to oxidative stress, inflammation, and apoptosis.[19][20][24]
For example, by reducing oxidative stress, nanoceria can promote the activation of the NRF2 pathway, a master regulator of the antioxidant response, leading to the upregulation of cytoprotective genes.[20]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of nanoceria, their use in organic catalysis, and the assessment of their biological activity.
Protocol: Synthesis of this compound Oxide Nanoparticles via Co-Precipitation
This method is widely used due to its simplicity, low cost, and scalability. It involves the precipitation of a this compound salt precursor followed by calcination.
Materials:
-
This compound(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Potassium carbonate (K₂CO₃) or Ammonium hydroxide (B78521) (NH₄OH)
-
Distilled water
-
Beakers, magnetic stirrer, filtration apparatus, furnace
Procedure:
-
Precursor Preparation: Prepare a 0.02 M solution of Ce(NO₃)₃·6H₂O by dissolving 2.17 g in 250 mL of distilled water. Prepare a 0.03 M solution of K₂CO₃ by dissolving 1.036 g in 250 mL of distilled water.[25]
-
Precipitation: To a beaker containing 100 mL of vigorously stirred distilled water, add the this compound nitrate and potassium carbonate solutions dropwise and simultaneously to precipitate this compound(III) carbonate.
-
pH Control: Maintain a constant pH of 6-8 during the precipitation process. The pH is a critical factor influencing particle size.[26]
-
Aging and Washing: Allow the precipitate to age in the solution for a designated time (e.g., 2.5 hours at an elevated temperature like 220°C for certain protocols, or simply at room temperature).
-
Collection: Collect the white precipitate by filtration or centrifugation. Wash the precipitate repeatedly with distilled water until the filtrate is neutral, followed by a final wash with ethanol to remove impurities.[25]
-
Drying: Dry the washed precipitate in an oven at 60-80°C overnight.[27]
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600°C) for 2-3 hours. This step converts the this compound carbonate/hydroxide precursor into this compound oxide (CeO₂) nanoparticles.[27]
Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol using Nanocrystalline CeO₂
This protocol demonstrates the application of CeO₂ as an efficient, metal-free catalyst for the selective oxidation of alcohols, a key transformation in organic synthesis.[25]
Materials:
-
Synthesized nanocrystalline CeO₂ catalyst
-
Benzyl alcohol
-
Tert-butyl hydroperoxide (TBHP) as the oxidant
-
Acetonitrile (B52724) (solvent)
-
Round-bottom flask with a condenser, heating/stirring module
-
Gas chromatograph (GC) for analysis
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add the CeO₂ catalyst (e.g., 100 mg).
-
Reagents: Add acetonitrile (5 mL) as the solvent, followed by benzyl alcohol (1.39 mmol).
-
Oxidant Addition: Add the oxidant, TBHP, at a specified molar ratio to the substrate (e.g., 1.5:1 TBHP/benzyl alcohol).[25]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with constant, vigorous stirring.[25]
-
Monitoring: Monitor the reaction progress over time (e.g., 24 hours) by taking aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.[25]
-
Workup: After the reaction is complete, cool the mixture, filter to remove the CeO₂ catalyst (which can be recycled), and purify the product from the filtrate using standard organic chemistry techniques (e.g., extraction, chromatography).
Protocol: In Vitro Cell Viability Assessment (MTT Assay)
This assay is fundamental for evaluating the cytotoxicity of nanoceria on cell lines, a critical step in preclinical drug development.[28][29]
Materials:
-
Human cell line (e.g., MDA-MB-231 breast cancer cells, Beas-2B lung epithelial cells)[21][29]
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound oxide nanoparticle suspension at various concentrations (e.g., 10, 25, 50, 100 µg/mL)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the CeO₂ nanoparticle suspension. Include a negative control (cells with medium only) and a positive control (cells treated with a known cytotoxic agent).[28]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate cell viability as a percentage relative to the untreated negative control. This data helps determine the concentration-dependent toxicity of the nanoceria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. sciencenotes.org [sciencenotes.org]
- 4. This compound: Properties, Uses and FAQs [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Applications of this compound Metal: From Catalysts to Clean Energy [stanfordmaterials.com]
- 8. This compound Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 9. This compound | Ce | CID 23974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Technical data for the element this compound in the Periodic Table [periodictable.com]
- 12. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. WebElements Periodic Table » this compound » physical properties [webelements.com]
- 14. This compound Element Properties, Rare Earth, Lanthanide series Group, Periodic Table of the Elements [easycalculation.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound oxide nanoparticles: properties, biosynthesis and biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Surface-Coated this compound Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. This compound oxide nanoparticles and their importance in cell signaling pathways for predicting cellular behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis of this compound Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Eco-Friendly Synthesis of this compound Oxide Nanoparticles from Lycium cooperi [mdpi.com]
- 28. This compound Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications [mdpi.com]
- 29. semanticscholar.org [semanticscholar.org]
Cerium: A Comprehensive Technical Guide to its Industrial and Research Applications
Abstract
Cerium (Ce), the most abundant of the rare earth elements, possesses a unique electronic structure that allows for a versatile redox chemistry, primarily cycling between the Ce³⁺ and Ce⁴⁺ oxidation states.[1][2] This property is the cornerstone of its widespread and growing applications across a multitude of industrial and research sectors. This technical guide provides an in-depth exploration of the core applications of this compound and its compounds, with a particular focus on this compound(IV) oxide (CeO₂, ceria). It details its catalytic functions in environmental and chemical synthesis, its role in materials science including glass, ceramics, and alloys, and its emerging, high-impact applications in electronics and biomedicine. This document consolidates quantitative performance data, outlines key experimental protocols, and visualizes complex mechanisms and workflows to serve as a comprehensive resource for the scientific community.
Industrial Applications of this compound
This compound's utility in industrial processes is extensive, largely driven by the catalytic and physical properties of ceria.
Catalysis
This compound-based materials are critical components in numerous catalytic processes, from controlling vehicle emissions to refining petroleum and synthesizing organic chemicals.
This compound oxide is an indispensable component in modern three-way catalytic converters (TWCs), which are designed to reduce harmful emissions from internal combustion engines, including carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC).[3][4] The primary role of ceria is to act as an oxygen storage and release component, which is crucial for maintaining the catalyst's efficiency under fluctuating air-to-fuel ratios.[4][5] This is achieved through the reversible transition between CeO₂ and Ce₂O₃.[4]
-
Under fuel-rich conditions (excess fuel): CeO₂ releases stored oxygen to oxidize CO and hydrocarbons.[4]
-
Under fuel-lean conditions (excess oxygen): Ce₂O₃ captures oxygen, which is then used for the reduction of NOx.[4]
The amount of this compound oxide in a catalytic converter can vary depending on the vehicle type.[6]
Table 1: this compound Oxide Content in Automotive Catalytic Converters
| Vehicle Type | This compound Oxide Content per Converter |
|---|---|
| Cars and Light-Duty Trucks | 66 - 99 g |
| Motorcycles | 18 - 27 g |
Data sourced from Bleiwas, 2013, as cited in[6]
Doping ceria with other elements like zirconium can significantly enhance its thermal stability and oxygen storage capacity.[4]
In the petrochemical industry, this compound-based catalysts are employed in fluid catalytic cracking (FCC) processes. These catalysts aid in breaking down large hydrocarbon molecules into smaller, more valuable components like gasoline.[3] The redox properties of this compound help to maintain the catalyst's activity and longevity.[3]
This compound(IV) oxide is a versatile heterogeneous catalyst in organic synthesis, particularly for selective oxidation reactions.[1] Nanocrystalline ceria is effective for the oxidation of alcohols to aldehydes and ketones, which are important intermediates in the production of pharmaceuticals, fragrances, and flavorings.[1] Ceria-based catalysts are also used for a variety of other reactions, including the dehydration of alcohols, alkylation of aromatic compounds, and ketone formation.[7][8]
Glass and Ceramics
This compound compounds have long been used in the glass and ceramics industry for polishing, decolorizing, and adding specific properties to the final products.[2]
This compound oxide is the industry standard for high-precision polishing of glass surfaces, including optical lenses, mirrors, and semiconductor wafers.[9][10] Its effectiveness stems from a combination of gentle mechanical abrasion and chemical interaction with the glass surface, which removes scratches and imperfections to create a smooth, clear finish.[10]
In glass manufacturing, this compound oxide in its Ce⁴⁺ state is used to decolorize glass by neutralizing the greenish tint caused by iron impurities.[3][9] Conversely, it can also be used as a coloring agent. In combination with titanium, it produces a yellow color.[11] In ceramic glazes, this compound oxide can act as an opacifier and produce tan-yellow or orange colors, especially when used with titanium or rutile.[12][13]
This compound oxide is added to glass to enhance its ability to absorb ultraviolet (UV) radiation.[3] This property is valuable for protecting materials and people from harmful UV rays and is used in applications such as architectural windows and eyewear.[3]
Metallurgy
This compound is added to various metal alloys to improve their mechanical properties and resistance to high temperatures and corrosion.[2]
-
Aluminum and Magnesium Alloys: The addition of this compound enhances the strength and durability of these lightweight alloys, making them suitable for aerospace and automotive components where weight reduction is critical.[3]
-
Iron and Steel: In iron and steel production, this compound is used to improve high-temperature stability and oxidation resistance.[3]
Wastewater Treatment
This compound compounds are effective as coagulants for removing pollutants from wastewater.[14] They can efficiently remove phosphorus and organic matter, with this compound demonstrating superior performance over a wider pH range compared to traditional coagulants like alum.[15] this compound-based catalysts are also being explored for the degradation of organic pollutants such as dyes, pharmaceuticals, and phenolic compounds in wastewater.[14][16][17] A study showed that this compound can achieve up to 98.9% phosphorus removal at a lower dose than alum.[15]
Research and High-Technology Applications
The unique electronic properties of this compound are being harnessed in several advanced research and technology fields.
Electronics
Ceria-based materials are promising electrolytes for low- and intermediate-temperature solid oxide fuel cells (SOFCs) due to their high oxygen ion conductivity.[18][19][20] The ability of this compound to cycle between its oxidation states facilitates the movement of oxygen ions, which is essential for the cell's operation.[18] Doping ceria with elements like samarium (Sm) and neodymium (Nd) can further enhance its ionic conductivity and the power output of the fuel cell.[21]
Table 2: Performance of a Solid Oxide Fuel Cell with a Samarium and Neodymium Co-doped Ceria (SNDC) Electrolyte
| Temperature (°C) | Peak Power Density (mW·cm⁻²) |
|---|---|
| 450 | 406.25 |
| 500 | 634.38 |
| 550 | 1070.31 |
Data from[21]
This compound is used as a dopant in phosphors for white light-emitting diodes (LEDs) and other display technologies. The specific electronic transitions in this compound ions allow for the efficient conversion of blue or UV light into a broad spectrum of visible light, resulting in white light.
Biomedical Applications
This compound oxide nanoparticles (CeNPs or nanoceria) have garnered significant interest in the biomedical field due to their unique redox-active properties.[22][23]
The ability of nanoceria to scavenge reactive oxygen species (ROS) is one of its most studied properties.[24][25] This antioxidant activity is attributed to the self-regenerating redox cycle between Ce³⁺ and Ce⁴⁺ on the nanoparticle surface.[22] Nanoceria can mimic the activity of natural antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, making them potential therapeutic agents for diseases associated with oxidative stress.[24][26] The ratio of Ce³⁺ to Ce⁴⁺ on the nanoparticle surface is a critical factor determining its enzyme-mimetic activity.[24]
-
High Ce³⁺/Ce⁴⁺ ratio: Favors SOD-mimetic activity.[24]
-
Low Ce³⁺/Ce⁴⁺ ratio: Favors catalase-mimetic activity.[22]
Interestingly, nanoceria can exhibit pro-oxidant effects in cancer cells.[27] The acidic microenvironment of tumors is thought to favor the SOD-mimetic activity of nanoceria, leading to an accumulation of hydrogen peroxide (H₂O₂) and inducing apoptosis in cancer cells.[27] This dual pro-oxidant/antioxidant behavior makes nanoceria a candidate for targeted cancer therapy. Additionally, this compound oxide nanoparticles are being explored as carriers for drug delivery.[22][28]
The antioxidant and anti-inflammatory properties of this compound oxide nanoparticles have shown potential in promoting wound healing.[26][29] By reducing oxidative stress and inflammation at the wound site, they can accelerate the healing process.[26][29]
Experimental Protocols
This section provides an overview of common experimental methodologies for the synthesis and characterization of this compound-based materials, as cited in the literature.
Synthesis of this compound Oxide Nanoparticles
Various methods are used to synthesize this compound oxide nanoparticles, with the choice of method influencing the particle size, surface charge, and Ce³⁺/Ce⁴⁺ ratio.
This is a common method for synthesizing CeNPs.
-
Precursor Dissolution: Dissolve a this compound salt (e.g., this compound nitrate) in distilled water.
-
Precipitation: Add a precipitating agent (e.g., potassium carbonate solution) dropwise to the this compound salt solution while stirring. Maintain a constant pH (e.g., pH 6) during precipitation to form this compound(III) carbonate.[1]
-
Washing: Collect the precipitate by filtration and wash it repeatedly with distilled water until the filtrate is neutral, followed by a final wash with ethanol.[1]
-
Drying and Calcination: Dry the precipitate and then calcine it at a specific temperature to convert the this compound carbonate to this compound oxide.
This method can be used to produce CeO₂ nanorods.
-
Precursor Solution: Prepare a solution of a this compound salt.
-
Hydrothermal Treatment: Place the solution in a sealed autoclave and heat it to a specific temperature for a set duration.
-
Collection and Washing: After cooling, collect the precipitate by filtration and wash it thoroughly with distilled water and ethanol.[1]
-
Drying: Dry the final product.
Characterization of this compound-Based Materials
A suite of analytical techniques is used to characterize the physical and chemical properties of this compound materials.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Transmission Electron Microscopy (TEM): To analyze the morphology, size, and shape of nanoparticles.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the material.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the ratio of Ce³⁺ to Ce⁴⁺, which is crucial for understanding the catalytic and antioxidant properties.[30]
Conclusion and Future Outlook
This compound's unique and versatile properties, particularly the redox chemistry of ceria, have established it as a critical material in a wide array of industrial applications, from pollution control to precision manufacturing. The future of this compound is poised for significant growth, driven by advancements in nanotechnology and the increasing demand for sustainable technologies. In the research realm, this compound oxide nanoparticles are at the forefront of biomedical innovation, with promising applications in treating diseases related to oxidative stress, targeted cancer therapy, and regenerative medicine. The continued exploration of this compound's fundamental properties and the development of novel this compound-based materials will undoubtedly unlock new and transformative applications in the years to come.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Properties and Applications [stanfordmaterials.com]
- 3. Applications of this compound Metal: From Catalysts to Clean Energy [stanfordmaterials.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Oxide in Automotive Catalysts: Advantages and Applications [stanfordmaterials.com]
- 6. researchgate.net [researchgate.net]
- 7. Ceria-based solid catalysts for organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Oxide Applications in Polishing, Decolorization, and Clarification [stanfordmaterials.com]
- 10. gtglass.com [gtglass.com]
- 11. CeO2 (this compound Oxide) [digitalfire.com]
- 12. Rare-Earth Oxide Glazes [ceramicartsnetwork.org]
- 13. seattlepotterysupply.com [seattlepotterysupply.com]
- 14. vtruralwater.org [vtruralwater.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound-based nanohydrolase for fast catalytic hydrolysis of β-lactam antibiotics in wastewater effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Harnessing the Potential of this compound in Solid Oxide Fuel Cells - Korhogo Minerals [korhogominerals.com]
- 19. This compound oxide-based electrolytes for low- and intermediate-temperature solid oxide fuel cells: state of the art, challenges and future prospects - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. High Performance Low-Temperature Solid Oxide Fuel Cells Based on Nanostructured Ceria-Based Electrolyte [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Antioxidant this compound Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The regulatory mechanisms of this compound oxide nanoparticles in oxidative stress and emerging applications in refractory wound care - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. This compound oxide nanoparticles in wound care: a review of mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Cerium Oxide Nanoparticles via Co-precipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the synthesis of cerium oxide nanoparticles (CeO₂ NPs) using the versatile and cost-effective co-precipitation method. The information is tailored for applications in biomedical research and drug development, focusing on producing nanoparticles with reproducible characteristics.
Introduction
This compound oxide nanoparticles are gaining significant attention in the biomedical field due to their unique redox properties, acting as potent regenerative antioxidants.[1][2] The co-precipitation method offers a simple, scalable, and economical route for synthesizing CeO₂ NPs.[3] This technique involves the precipitation of a this compound salt precursor from a solution by changing the pH, followed by thermal treatment (calcination) to form the crystalline oxide. The physicochemical properties of the resulting nanoparticles, such as size, morphology, and surface chemistry, can be precisely controlled by manipulating various reaction parameters.[4][5] These properties are critical for applications in drug delivery, anti-inflammatory therapies, and as agents to combat oxidative stress-related diseases.[2][6][7]
Experimental Protocols
This section outlines a general experimental protocol for the co-precipitation synthesis of this compound oxide nanoparticles. Specific variations in precursors, precipitating agents, and reaction conditions that influence the final nanoparticle characteristics are detailed in the subsequent tables.
General Synthesis Protocol
A typical co-precipitation synthesis involves the preparation of a this compound salt solution and a precipitating agent solution, followed by the controlled mixing of the two to induce precipitation of a this compound precursor (e.g., this compound hydroxide (B78521) or this compound carbonate). The precipitate is then washed, dried, and calcined to yield the final this compound oxide nanoparticles.
Materials:
-
This compound (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) or other this compound salts
-
Precipitating agent (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Ammonium hydroxide (NH₄OH))
-
Deionized water
-
Ethanol (B145695) (for washing)
Equipment:
-
Beakers and burettes
-
Magnetic stirrer with hot plate
-
Centrifuge
-
Drying oven
-
Tube furnace for calcination
Procedure:
-
Solution Preparation: Prepare an aqueous solution of the this compound salt (e.g., 0.02 M Ce(NO₃)₃·6H₂O) and a separate solution of the precipitating agent (e.g., 0.03 M K₂CO₃).
-
Precipitation: Add the this compound salt solution dropwise to a beaker containing deionized water while stirring vigorously. Simultaneously, add the precipitating agent solution dropwise to the same beaker to maintain a constant pH. The formation of a precipitate indicates the nucleation of the precursor.
-
Aging: Continue stirring the mixture for a specified period (e.g., 20 minutes to 2 hours) at a controlled temperature (ambient or elevated) to allow for particle growth and maturation.[3][8]
-
Washing: Separate the precipitate from the solution by centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions and impurities.
-
Drying: Dry the washed precipitate in an oven at a specific temperature (e.g., 65-80°C) for several hours (e.g., 2-24 hours) to remove the solvent.[3]
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 400-800°C) for a set duration (e.g., 2-4 hours).[4] This step converts the precursor into crystalline this compound oxide.
Experimental Workflow Diagram
Caption: Experimental workflow for the co-precipitation synthesis of CeO₂ nanoparticles.
Quantitative Data Summary
The following tables summarize key experimental parameters from various studies and the resulting nanoparticle characteristics to facilitate comparison and protocol optimization.
Table 1: Synthesis Parameters for Co-precipitation of CeO₂ Nanoparticles
| This compound Precursor | Precipitating Agent | pH | Temperature (°C) | Calcination Temp. (°C) / Time (h) | Reference |
| Ce(NO₃)₃·6H₂O (0.02 M) | K₂CO₃ (0.03 M) | 6 | Room Temp. | 600 / 3 | |
| Ce(NO₃)₃·6H₂O (0.5 M) | NaOH (0.1 M) | - | Ambient | 60 / 0.33 | [8] |
| Ce(NO₃)₃·6H₂O (0.2 M) | NaOH, KOH, Na₂CO₃, NH₃ (0.5 M) | - | Room Temp. | 600 / 4 | [9] |
| This compound Sulfate (1 g in 100 mL) | Ammonia Water or Oxalic Acid (1.4 M) | - | Room Temp. | Varied | [3] |
| Ce(NO₃)₃·6H₂O | Ammonium Hydroxide | 9.5 | Varied | - | [4] |
Table 2: Characterization of Synthesized CeO₂ Nanoparticles
| Particle Size (nm) | Morphology | Crystallite Size (nm) | Band Gap (eV) | Reference |
| 40-80 (TEM) | Spherical with clusters | ~20 (XRD) | 3.26 | |
| - | - | 13.70 (XRD) | 4.05 | [8] |
| 200-300 (SEM) | Dependent on precipitant | - | - | [3] |
| 3-27 | Predominantly spherical | - | - | [4] |
| 3-5 | Spherical | - | - | [4] |
| 30 | - | - | - | [10] |
Applications in Drug Development
This compound oxide nanoparticles synthesized via co-precipitation have shown significant promise in various aspects of drug development, primarily due to their antioxidant properties and their ability to act as drug delivery vehicles.
Drug Delivery Systems
The surface of CeO₂ NPs can be functionalized to carry therapeutic agents. For instance, they have been loaded with the anti-cancer drug Temozolomide (TMZ) for delivery to glioblastoma cells.[10] Key parameters for drug delivery applications include:
-
Drug Loading Content (DLC): ~89.10% for TMZ on CeO₂ NPs.[10]
-
Drug Loading Efficiency (DLE): ~20.29% for TMZ on CeO₂ NPs.[10]
-
Zeta Potential: A negative zeta potential (e.g., -18.5 mV) can influence the interaction with cell membranes and drug loading via electrostatic interactions.[10]
Antioxidant Therapy and Signaling Pathways
CeO₂ NPs exhibit enzyme-mimetic activities, including superoxide (B77818) dismutase (SOD) and catalase-like activities, which allow them to scavenge reactive oxygen species (ROS).[2] This makes them attractive for treating diseases associated with oxidative stress.
Recent studies have shown that CeO₂ NPs can protect cells from oxidant-induced injury by interfering with key signaling pathways. In human-derived hepatocytes, CeO₂ NPs were found to revert the effects of H₂O₂ on several critical pathways.[11]
Affected Signaling Pathways:
-
mTOR Pathway: Involved in cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: A crucial pathway in regulating cell proliferation, differentiation, and survival.
-
CK2A1 and PKACA Signaling: These kinases are involved in a wide range of cellular processes, including gene transcription and stress response.
By modulating these pathways, CeO₂ NPs can reduce ROS generation, decrease the expression of inflammatory genes, and promote cell survival under oxidative stress conditions.[11]
Signaling Pathway Diagram
Caption: CeO₂ NPs interfere with H₂O₂-mediated signaling pathways to prevent cell death.
Conclusion
The co-precipitation method is a robust and adaptable technique for synthesizing this compound oxide nanoparticles for a range of biomedical applications. By carefully controlling the synthesis parameters, researchers can tune the physicochemical properties of the nanoparticles to optimize their performance as drug delivery carriers and therapeutic agents against oxidative stress. Further research into the surface functionalization of these nanoparticles and their long-term biocompatibility will be crucial for their successful translation into clinical applications.
References
- 1. This compound oxide nanoparticles: properties, biosynthesis and biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis of this compound Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ijaerd.org [ijaerd.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Oxide Nanoparticles Protect against Oxidant Injury and Interfere with Oxidative Mediated Kinase Signaling in Human-Derived Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrothermal Synthesis of Ceria Nanostructures: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ceria (CeO₂) nanostructures using the hydrothermal method. This technique offers excellent control over particle size, morphology, and crystallinity, making it a versatile tool for producing tailored nanomaterials for a variety of applications, particularly in the biomedical field. Ceria nanoparticles are of significant interest in drug development due to their unique redox properties, acting as regenerative antioxidants and showing promise in cancer therapy and as drug delivery vehicles.
Overview of the Hydrothermal Method
The hydrothermal method is a solution-phase synthesis technique that involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures.[1] The key principle is the increased solubility of reactants and the accelerated reaction kinetics at elevated temperatures and pressures within a sealed vessel, typically an autoclave.[1] This method allows for the formation of well-defined crystalline nanostructures with various morphologies, such as nanorods, nanocubes, and nanospheres, by carefully controlling the experimental parameters.
Experimental Protocols for Ceria Nanostructure Synthesis
The following are generalized protocols for the synthesis of different ceria nanostructures via the hydrothermal method. It is recommended to consult specific literature for fine-tuning of parameters to achieve desired characteristics.
Synthesis of Ceria Nanorods
Ceria nanorods are of particular interest due to their high aspect ratio and exposed crystal facets, which can enhance their catalytic and biological activities.
Protocol:
-
Precursor Solution Preparation: Dissolve a cerium (III) salt, such as this compound nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) or this compound chloride heptahydrate (CeCl₃·7H₂O), in deionized water to a final concentration of 0.05 M to 0.1 M.
-
Addition of Mineralizer: Add a concentrated solution of a mineralizer, typically sodium hydroxide (B78521) (NaOH), to the precursor solution under vigorous stirring. The final concentration of NaOH is a critical parameter and can range from 6 M to 10 M.[2] The high concentration of hydroxide ions promotes the anisotropic growth of the nanorods.
-
Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 100°C and 180°C for 12 to 24 hours.[2][3]
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts until the pH of the supernatant is neutral.
-
Drying: Dry the final product in an oven at 60-80°C for several hours.
-
(Optional) Calcination: For some applications, the dried powder can be calcined at temperatures ranging from 300°C to 700°C to improve crystallinity.[2]
Synthesis of Ceria Nanocubes
Ceria nanocubes expose predominantly {100} crystal planes, which are known to be highly reactive and possess a high density of oxygen vacancies.
Protocol:
-
Precursor Solution Preparation: Prepare an aqueous solution of a this compound (III) salt, such as this compound nitrate hexahydrate, at a concentration of approximately 0.1 M.
-
Addition of Base: Under vigorous stirring, add a solution of a base, such as sodium hydroxide, to the precursor solution. The concentration of the base is typically lower than that used for nanorod synthesis.
-
Hydrothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat it to a temperature in the range of 180°C to 240°C for 24 hours.[4] Higher temperatures generally favor the formation of nanocubes.
-
Product Recovery and Washing: Follow the same procedure as for nanorods to collect, wash, and dry the ceria nanocubes.
Synthesis of Ceria Nanospheres
Ceria nanospheres are often synthesized using a urea-based hydrothermal method, which allows for a more controlled precipitation process.
Protocol:
-
Precursor Solution Preparation: Dissolve this compound nitrate hexahydrate (e.g., 1 mmol) and urea (B33335) (e.g., 1.5 mmol) in deionized water (e.g., 100 mL).[5]
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined autoclave. For microwave-assisted hydrothermal synthesis, the autoclave is sealed and heated to around 170°C and held for a short duration, such as 30 minutes.[5] For conventional hydrothermal synthesis, a longer reaction time at a similar temperature may be required.
-
Formation of Precursor: The hydrothermal treatment of the this compound salt and urea solution typically forms a this compound hydroxycarbonate precursor.[6]
-
Calcination: The collected and dried precursor is then calcined in air at a temperature of around 500°C for 2 hours to obtain crystalline ceria nanospheres.[5]
Quantitative Data from Hydrothermal Synthesis
The following tables summarize the experimental parameters and resulting properties of ceria nanostructures synthesized via the hydrothermal method as reported in various studies.
Table 1: Hydrothermal Synthesis of Ceria Nanorods
| Precursor | Mineralizer/Base | Temperature (°C) | Time (h) | Resulting Nanorod Dimensions (Diameter x Length) | Reference |
| CeCl₃ | 6 M NaOH | 100 | 24 | Not specified | [2] |
| CeCl₃ | 6 M NaOH | 140 | 24 | Larger particles with some nanocubes | [2] |
| CeCl₃ | 6 M NaOH | 180 | 24 | Nanocubes (25-50 nm) | [2] |
| CeCl₃ | 6 M NaOH | 100 | 12 | Shorter nanorods | [2] |
| CeCl₃ | 6 M NaOH | 100 | 36 | Longer nanorods | [2] |
| Ce(NO₃)₃·6H₂O | NaOH | 100 | 24 | High aspect ratio nanorods | [3] |
| CeCl₃ | - | 220 | 8 | - | [7] |
| CeCl₃ | - | 220 | 15 | - | [7] |
Table 2: Hydrothermal Synthesis of Ceria Nanocubes
| Precursor | Mineralizer/Base | Temperature (°C) | Time (h) | Resulting Nanocube Size (nm) | Surface Area (m²/g) | Reference |
| Ce(NO₃)₃·6H₂O | NaOH | 180 | 24 | Not specified | Not specified | [3] |
| - | - | 180-240 | 24 | 18-20 | - | [4] |
Table 3: Hydrothermal Synthesis of Ceria Nanospheres
| Precursor | Additive | Temperature (°C) | Time (h) | Resulting Nanosphere Size (nm) | Surface Area (m²/g) | Reference |
| Ce(NO₃)₃·6H₂O | Urea | 170 (Microwave) | 0.5 | 260 (hollow spheres), 14 (nanocrystals) | 72 | [5] |
| This compound Acetate | - | 250 | 6 | 15 | - | [8] |
| This compound Hydroxide | - | 250 | 6 | 6 | - | [8] |
| Ce(NO₃)₃·6H₂O | - | 55 (synthesis), 600 (calcination) | - | ~25 | - | [9] |
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow for Hydrothermal Synthesis
The following diagram illustrates the general workflow for the hydrothermal synthesis of ceria nanostructures.
Caption: General workflow for hydrothermal synthesis of ceria nanostructures.
Applications in Drug Development
Ceria nanostructures synthesized by the hydrothermal method have significant potential in drug development, primarily due to their antioxidant properties and their utility as drug delivery carriers.
Ceria Nanoparticles as Antioxidant Therapeutics
The ability of ceria to switch between Ce³⁺ and Ce⁴⁺ oxidation states allows it to act as a regenerative free radical scavenger. This intrinsic antioxidant property is being explored for the treatment of various diseases associated with oxidative stress.
Ceria Nanoparticles as Drug Delivery Vehicles
The high surface area and the possibility of surface functionalization make ceria nanoparticles attractive candidates for drug delivery systems. They can be loaded with anticancer drugs, such as doxorubicin (B1662922), to enhance their therapeutic efficacy and potentially reduce side effects.[10]
Protocol for Doxorubicin Loading onto Ceria Nanoparticles:
-
Dispersion of Ceria Nanoparticles: Disperse the synthesized ceria nanoparticles in a suitable buffer, such as 1x PBS solution, to a concentration of 1 mg/mL.[10]
-
Drug Addition: Add a solution of doxorubicin hydrochloride to the ceria nanoparticle suspension. A typical concentration is 500 µM.[10]
-
Incubation: Incubate the mixture at room temperature in the dark with continuous stirring for 15-16 hours to allow for drug adsorption onto the nanoparticle surface.[10]
-
Separation and Washing: Centrifuge the mixture at high speed (e.g., 16,000 rcf) for 10 minutes to pellet the drug-loaded nanoparticles.[10]
-
Removal of Unbound Drug: Carefully remove the supernatant and wash the pellet twice with the buffer solution to eliminate any non-adsorbed drug molecules.[10]
-
Quantification of Loading Efficiency: The amount of loaded drug can be determined by measuring the absorbance of the supernatant using a UV-visible spectrophotometer at the characteristic wavelength of doxorubicin (488 nm).[10] The loading efficiency is calculated based on the difference in drug concentration before and after loading.
Surface Modification for Enhanced Biocompatibility and Targeting
To improve their stability in biological media and to enable targeted drug delivery, the surface of ceria nanoparticles can be modified with various polymers and ligands.
Protocol for Alginate Coating of Ceria Nanoparticles:
-
Alginate Activation: Dissolve sodium alginate (e.g., 15 mg) in a buffer solution (e.g., 10 mL of MES buffer, pH 5.4).[10] Activate the alginate by incubating it with EDAC·HCl (e.g., 5 mg) and NHS (e.g., 6.5 mg) for 2 hours.[10]
-
Nanoparticle Synthesis in Presence of Polymer: Add the this compound nitrate salt (e.g., 0.4 g) to the activated alginate solution under stirring at 37°C.[10]
-
Precipitation: Induce the formation of ceria nanoparticles by the dropwise addition of ammonium (B1175870) hydroxide until the solution turns dark brown.[10]
-
Reaction and Purification: Allow the reaction to proceed for 24 hours. Collect the alginate-coated ceria nanoparticles by centrifugation, and wash them twice with distilled water.[10]
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the biocompatibility of the synthesized ceria nanostructures and their drug-loaded counterparts. The MTT assay is a common method to assess cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed the desired cell line (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of approximately 1 x 10³ cells per well and incubate for 24 hours.[11]
-
Treatment: Expose the cells to various concentrations of the ceria nanoparticles (with and without the loaded drug) for a specified period (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: The viable cells will reduce the MTT to purple formazan crystals. Solubilize these crystals by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathway: Ceria Nanoparticles in Oxidative Stress Reduction
The antioxidant activity of ceria nanoparticles is attributed to their ability to mimic the function of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. The following diagram illustrates this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Fine control for the preparation of ceria nanorods (111) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02817H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Designed Synthesis of CeO2 Nanorods and Nanowires for Studying Toxicological Effects of High Aspect Ratio Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 10. Surface-Coated this compound Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sol-Gel Synthesis of Mesoporous Cerium Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of mesoporous cerium oxide (CeO₂) nanoparticles via the sol-gel method. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the advanced properties of mesoporous materials for applications such as catalysis, drug delivery, and biosensing.[1][2][3][4]
Mesoporous this compound oxide is of significant interest due to its high surface area, unique redox properties stemming from the reversible Ce³⁺/Ce⁴⁺ oxidation states, and its potential as a carrier for therapeutic agents.[1][2][5] The sol-gel process offers a versatile and cost-effective route to synthesize these materials with controlled pore structures and particle sizes.[5][6][7] This document outlines both soft and hard templating strategies for achieving mesoporous CeO₂.
Overview of Synthesis Strategies
The sol-gel synthesis of mesoporous this compound oxide involves the hydrolysis and condensation of a this compound precursor to form a sol, which then undergoes gelation to form a three-dimensional network. The use of a template, either a soft-template (e.g., surfactant micelles) or a hard-template (e.g., mesoporous silica), is crucial for creating a well-defined mesoporous structure.[6][8]
-
Soft-Templating: This approach utilizes the self-assembly of surfactants or block copolymers in the sol to create micelles, which act as templates for the formation of mesopores.[8][9] The template is subsequently removed by calcination or solvent extraction, leaving behind a porous this compound oxide framework.[9]
-
Hard-Templating (Nanocasting): In this method, a pre-synthesized mesoporous material, such as SBA-15 or KIT-6 silica (B1680970), is used as a mold.[8] The pores of the template are filled with a this compound precursor, which is then converted to this compound oxide. The silica template is subsequently etched away, typically with a strong base, to yield a mesoporous ceria replica.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported sol-gel synthesis protocols for mesoporous this compound oxide, providing a comparative overview of the synthesis parameters and the resulting material properties.
| Precursor | Template | Molar Ratio (Precursor:Template) | Solvent | pH | Synthesis Temp. (°C) | Calcination Temp. (°C) / Time (h) | Surface Area (m²/g) | Pore Size (nm) | Reference |
| Ce(NO₃)₃·6H₂O | Pluronic P123 | 1:0.01 (approx.) | Water | 10 (adjusted with NaOH) | 75 | 550 / 6 | - | - | |
| Ce(NO₃)₃·6H₂O | Pluronic F127 | 1:0.005 (approx.) | Water | 10 (adjusted with NaOH) | 75 | 550 / 6 | - | - | |
| CeCl₃·7H₂O | Pluronic F127 | 1:variable | Water | - | 25-80 | 560 / 1 | - | - | [10] |
| Ce(NO₃)₃·6H₂O | CTAB | 1:3 | Ethanol (B145695)/Water | - | Room Temp. | - | 191.97 | - | [11] |
| Ce(NO₃)₃·6H₂O | Gelatin | Variable | Water | - | - | - | - | ~10 | [5] |
| Ce(NO₃)₃·6H₂O | Poly(allylamine) | 4:1 (w/w) | Water | ~10 (adjusted with NH₄OH) | 70 | 400 / 2 | <50 (particle size) | - | [12][13] |
| Ce(NO₃)₃·6H₂O | Cassava Starch | - | Water | - | 25 | 200-500 | - | 8-16 (particle size) | [7] |
| (NH₄)₂Ce(NO₃)₆ | - (Mixed Gel with Alumina) | - | - | - | - | 400-1000 / 3 | - | - | [14][15] |
Experimental Protocols
Soft-Template Synthesis of Mesoporous CeO₂
This protocol is a generalized procedure based on the use of Pluronic block copolymers as soft templates.
Materials:
-
This compound(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Pluronic P123 or F127
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Template Solution Preparation: Dissolve a specific amount of the Pluronic template (e.g., 4 g of P123) in deionized water or a water/ethanol mixture. Stir until a homogeneous solution is obtained.
-
Precursor Addition: In a separate beaker, dissolve the this compound precursor (e.g., 8 g of Ce(NO₃)₃·6H₂O) in deionized water.
-
Mixing and pH Adjustment: Slowly add the this compound precursor solution to the template solution under vigorous stirring. Adjust the pH of the mixture to a basic value (e.g., pH 10) by dropwise addition of a NaOH or NH₄OH solution.[12]
-
Gelation and Aging: Continue stirring the mixture for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 75°C) to facilitate gelation and aging.
-
Product Recovery: Separate the solid product by centrifugation or filtration, and wash it thoroughly with deionized water and ethanol to remove residual ions.
-
Drying: Dry the obtained powder in an oven at a moderate temperature (e.g., 60-80°C) overnight.[10]
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 550°C) for several hours (e.g., 6 hours) to remove the organic template and crystallize the this compound oxide. The heating rate should be controlled to ensure gradual template removal.
Hard-Template Synthesis of Mesoporous CeO₂ (Nanocasting)
This protocol describes the synthesis using a pre-formed mesoporous silica template like KIT-6.
Materials:
-
Mesoporous silica template (e.g., KIT-6)
-
This compound(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Deionized water
-
Sodium hydroxide (NaOH)
Procedure:
-
Template Impregnation: Disperse the mesoporous silica template (e.g., 2.5 g of KIT-6) in a concentrated aqueous solution of the this compound precursor (e.g., 5 g of Ce(NO₃)₃·6H₂O in 5 g of deionized water).
-
Solvent Evaporation: Stir the mixture to ensure uniform impregnation of the precursor within the pores of the template. The solvent can be evaporated under reduced pressure or gentle heating.
-
Thermal Decomposition: Heat the impregnated silica in a crucible to a high temperature (e.g., 450°C) and maintain it for a few hours (e.g., 4 hours) to decompose the nitrate precursor into this compound oxide within the pores.
-
Template Removal: Suspend the resulting composite powder in a solution of NaOH (e.g., 2 M) and stir at an elevated temperature (e.g., 75°C) to selectively etch away the silica template.
-
Product Recovery and Washing: Separate the mesoporous this compound oxide product by centrifugation, and wash it repeatedly with deionized water until the pH is neutral.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80°C).
Characterization Techniques
To evaluate the properties of the synthesized mesoporous this compound oxide, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size of the this compound oxide.[10][11][16]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and porous structure of the material.[5][17]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.[10][18]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and confirm the removal of the template.[17]
Visualizations
Caption: Workflow for sol-gel synthesis of mesoporous this compound oxide.
Caption: Influence of synthesis parameters on CeO₂ properties.
References
- 1. This compound oxide nanostructures: properties, biomedical applications and surface coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mocedes.org [mocedes.org]
- 8. Frontiers | Templated Growth of Crystalline Mesoporous Materials: From Soft/Hard Templates to Colloidal Templates [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.vilniustech.lt [journals.vilniustech.lt]
- 12. mdpi.com [mdpi.com]
- 13. Sol–Gel Synthesis, Physico-Chemical and Biological Characterization of this compound Oxide/Polyallylamine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of mesoporous ceria/alumina nanocomposite materials via mixing of the corresponding ceria and alumina gel precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. malayajournal.org [malayajournal.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of Cerium Nanoparticles using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerium oxide nanoparticles (CeNPs), or nanoceria, are of significant interest in various fields, including catalysis, biomedical applications, and drug delivery, owing to their unique redox properties. A thorough characterization of their physical and structural properties is crucial for understanding their behavior and ensuring their efficacy and safety. This document provides detailed protocols for the characterization of this compound nanoparticles using two fundamental techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). XRD provides information about the crystalline structure, phase purity, and crystallite size, while TEM offers direct visualization of the nanoparticle size, morphology, and agglomeration state.
X-ray Diffraction (XRD) Analysis
XRD is a powerful non-destructive technique used to determine the crystallographic structure of a material. For this compound nanoparticles, it is primarily used to confirm the formation of the desired this compound oxide phase (typically the cubic fluorite structure of CeO₂), assess its purity, and estimate the average crystallite size.
Experimental Protocol for XRD Analysis
2.1.1. Sample Preparation:
-
Ensure the this compound nanoparticle sample is in a dry, powdered form. If the sample is in a solution, it needs to be dried, for instance, by oven-drying or freeze-drying.
-
Grind the dried nanoparticles gently in an agate mortar to obtain a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Mount the powder onto a sample holder. This can be a standard zero-background holder (e.g., made of single-crystal silicon) to minimize background signal. Ensure the powder surface is flat and level with the surface of the holder.
2.1.2. Instrument Settings and Data Acquisition:
-
Use a powder X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å).
-
Set the operating voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).
-
Scan the sample over a 2θ range typically from 20° to 80°.
-
Set the scan speed (e.g., 2°/minute) and step size (e.g., 0.02°).
-
Acquire the diffraction pattern.
Data Interpretation
The resulting XRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ).
-
Phase Identification: The positions of the diffraction peaks are characteristic of the crystal structure. For this compound oxide nanoparticles, the peaks should correspond to the cubic fluorite structure of CeO₂.[1] These peaks can be indexed to specific crystallographic planes, such as (111), (200), (220), and (311).[1][2] The obtained peak positions can be compared with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), for instance, JCPDS card No. 34-0394.[1] The absence of extra peaks indicates the high purity of the sample.
-
Crystallite Size Calculation: The broadening of the diffraction peaks is inversely proportional to the size of the crystallites. The average crystallite size (D) can be estimated using the Debye-Scherrer equation:
D = (K * λ) / (β * cos(θ))
Where:
-
K is the Scherrer constant (typically ~0.9)
-
λ is the X-ray wavelength (1.5406 Å for Cu-Kα)
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians
-
θ is the Bragg diffraction angle
-
Quantitative Data Summary
| Parameter | Typical Value Range | Reference |
| Crystal Structure | Cubic Fluorite | [1] |
| JCPDS Reference | 34-0394, 00-043-1002 | [1] |
| Prominent Diffraction Peaks (2θ) | ~28.5°, ~33.1°, ~47.5°, ~56.3° | [1] |
| Corresponding Planes (hkl) | (111), (200), (220), (311) | [1][2] |
| Average Crystallite Size (nm) | 5 - 30 nm | [1][3] |
Transmission Electron Microscopy (TEM) Analysis
TEM provides high-resolution images of nanoparticles, allowing for the direct determination of their size, morphology, and dispersion. Advanced TEM techniques like High-Resolution TEM (HR-TEM) and Selected Area Electron Diffraction (SAED) can provide further information on the crystallinity and crystal structure.
Experimental Protocol for TEM Analysis
3.1.1. Sample Preparation:
-
Disperse a small amount of the this compound nanoparticle powder in a suitable solvent (e.g., ethanol (B145695) or deionized water).
-
Sonnicate the suspension for a few minutes to break up agglomerates and obtain a well-dispersed solution.
-
Place a drop of the nanoparticle suspension onto a TEM grid (typically a carbon-coated copper grid).
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid. The grid can be dried in a vacuum for several hours to ensure it is completely dry.
3.1.2. Imaging and Analysis:
-
Insert the prepared TEM grid into the transmission electron microscope.
-
Operate the microscope at a suitable accelerating voltage (e.g., 200-300 kV).
-
Acquire bright-field TEM images at different magnifications to observe the overall morphology and size distribution of the nanoparticles.
-
For more detailed structural analysis, perform:
-
High-Resolution TEM (HR-TEM): This allows for the visualization of the lattice fringes of individual nanoparticles, providing information about their crystallinity and crystal orientation.[4][5]
-
Selected Area Electron Diffraction (SAED): This technique produces a diffraction pattern from a selected area of the sample. For crystalline nanoparticles, the SAED pattern will consist of a set of concentric rings or spots, which can be indexed to confirm the crystal structure identified by XRD.[6][7]
-
Data Interpretation
-
Particle Size and Morphology: From the TEM images, the size and shape of individual nanoparticles can be directly measured.[8] Common morphologies for this compound nanoparticles include spherical, polyhedral, and rod-like shapes. Image analysis software can be used to measure a large number of particles to obtain a statistically relevant particle size distribution.[9]
-
Crystallinity: HR-TEM images showing clear and ordered lattice fringes confirm the crystalline nature of the nanoparticles.[4] The spacing between these fringes can be measured and correlated with the d-spacing of specific crystallographic planes. Amorphous materials will not show such ordered fringes.
-
Crystal Structure: The SAED pattern provides information about the crystal structure. A pattern of sharp, concentric rings is indicative of a polycrystalline sample, with each ring corresponding to a specific set of crystal planes.[7] The d-spacings calculated from the ring diameters should match those obtained from XRD.
Quantitative Data Summary
| Parameter | Typical Observation | Reference |
| Morphology | Spherical, Polyhedral, Nanorods | [8] |
| Average Particle Size (nm) | 10 - 50 nm | |
| Agglomeration State | Can range from well-dispersed to highly agglomerated | [3] |
| HR-TEM Observation | Visible lattice fringes confirming crystallinity | [4][5] |
| SAED Pattern | Concentric rings corresponding to the cubic fluorite structure | [6] |
Visualizations
Caption: Workflow for XRD analysis of this compound nanoparticles.
Caption: Workflow for TEM analysis of this compound nanoparticles.
Caption: Principles of XRD for nanoparticle characterization.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes: The Role and Utilization of Cerium Oxide in Automotive Catalytic Converters
Introduction
Cerium oxide (CeO₂), or ceria, is a critical component in modern automotive three-way catalytic converters (TWCs).[1][2] TWCs are designed to simultaneously convert three primary pollutants from internal combustion engine exhaust—carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx)—into less harmful substances such as carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂).[3] The efficiency of this process is highly dependent on the air-to-fuel ratio, and ceria's primary role is to buffer fluctuations in this ratio, ensuring the catalyst operates at peak efficiency.[3][4] Its unique properties, particularly its high oxygen storage capacity (OSC), make it an indispensable promoter in the catalyst washcoat.[1][5][6]
Core Mechanism: Oxygen Storage Capacity (OSC)
The primary function of this compound oxide in a TWC is its ability to store and release oxygen.[1][7][8] This is facilitated by the reversible transition of this compound between its two oxidation states, Ce⁴⁺ and Ce³⁺ (2CeO₂ ↔ Ce₂O₃ + 0.5 O₂).[7]
-
Under lean-burn (oxygen-rich) conditions: When there is an excess of oxygen in the exhaust, this compound oxide stores it by converting from Ce₂O₃ to CeO₂. This stored oxygen helps facilitate the reduction of NOx to N₂.[4][7]
-
Under rich-burn (oxygen-poor) conditions: When the exhaust is deficient in oxygen, this compound oxide releases the stored oxygen, promoting the oxidation of CO and unburned hydrocarbons.[4][7]
This buffering capability widens the operational window of the catalytic converter, allowing it to function effectively even when the engine's air-to-fuel ratio deviates from the ideal stoichiometric point.[3]
Key Advantages of this compound Oxide in Catalysts
Beyond its primary OSC function, ceria provides several other benefits:
-
Enhanced Catalytic Activity: Ceria promotes the catalytic activity of precious metals (like platinum, palladium, and rhodium) and can itself act as an oxidation catalyst.[1][9]
-
Thermal Stability: It increases the thermal stability of the alumina (B75360) (Al₂O₃) washcoat, preventing structural degradation at high temperatures.[3]
-
Resistance to Sintering: this compound oxide helps maintain the dispersion of precious metal particles, preventing them from agglomerating (sintering), which would reduce the catalyst's effective surface area and overall efficiency.[1]
-
Promotion of Water-Gas Shift Reaction: Ceria can promote important side reactions like the water-gas shift (CO + H₂O ↔ CO₂ + H₂) and steam reforming, further aiding in emission control.[3][10]
Data Presentation: Catalyst Performance
The performance of a ceria-based catalyst is typically evaluated by its conversion efficiency for different pollutants as a function of temperature. The "light-off" temperature is the point at which the catalyst reaches 50% conversion efficiency and is a key performance metric. The data below is illustrative of the performance of a diesel engine catalytic converter incorporating this compound oxide nanoparticles.
| Temperature (°C) | CO Conversion Efficiency (%) | HC Conversion Efficiency (%) | NOx Conversion Efficiency (%) |
| 200 | ~40 | ~35 | ~30 |
| 250 | ~60 | ~55 | ~50 |
| 300 | ~85 | ~80 | ~75 |
| 350 | ~95 | ~92 | ~88 |
| 400 | >98 | >96 | >95 |
| 440 | >98 | >98 | >98 |
| Data adapted from experimental results on this compound oxide nanoparticle-based catalysts.[11][12] |
Experimental Protocols
Protocol 1: Synthesis of Ceria-Zirconia (Ce₀.₈Zr₀.₂O₂) Nanocatalyst via Co-Precipitation
This protocol describes a common method for synthesizing a ceria-zirconia mixed oxide, which offers enhanced thermal stability and oxygen storage capacity compared to pure ceria.[13]
Materials:
-
This compound(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (28-30%)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution by dissolving stoichiometric amounts of Ce(NO₃)₃·6H₂O and ZrOCl₂·8H₂O in deionized water to achieve the desired molar ratio (e.g., 4:1 for Ce₀.₈Zr₀.₂O₂).[6] Stir vigorously until all salts are completely dissolved.
-
Precipitation: While maintaining continuous, vigorous stirring, slowly add the NH₄OH solution dropwise to the precursor solution. Continue adding until the pH of the slurry reaches approximately 10, at which point a gelatinous precipitate will have formed.[6]
-
Aging: Allow the slurry to age for 2-4 hours at room temperature under constant stirring. This step ensures complete precipitation and improves the homogeneity of the mixed oxide.[6]
-
Washing: Filter the precipitate from the solution. Wash the resulting filter cake repeatedly with deionized water until the filtrate becomes neutral (pH ≈ 7). Following the water wash, perform one or two additional washes with ethanol to remove residual water and aid the drying process.[6]
-
Drying: Place the washed filter cake in a drying oven at 100-120 °C and dry overnight (approximately 12-16 hours) to remove water and ethanol.
-
Calcination: Transfer the dried powder to a furnace for calcination. Ramp the temperature at a rate of 5-10 °C/min to a final temperature between 500-800 °C. Hold at this temperature for 2-4 hours in a static air environment to form the final crystalline oxide structure.[6]
Protocol 2: Catalyst Performance Evaluation using a Light-Off Test
This protocol outlines a standard procedure for evaluating catalyst performance by measuring the conversion of pollutants as a function of temperature in a simulated exhaust gas stream.
Apparatus:
-
Fixed-bed catalytic reactor
-
Temperature controller and furnace
-
Mass flow controllers (for precise gas mixing)
-
Gas analyzer (e.g., Fourier Transform Infrared (FTIR) spectrometer or specific CO/HC/NOx analyzers)
-
Catalyst sample (0.1 g of sieved powder)
Procedure:
-
Catalyst Loading: Pack the catalyst powder (e.g., 0.1 g) into the fixed-bed reactor, securing it with quartz wool plugs.
-
Degreening (Pre-treatment): Heat the catalyst to a high temperature (e.g., 550 °C) for 1 hour under a simulated exhaust gas atmosphere. This step stabilizes the catalyst's initial activity.[14] After degreening, cool the catalyst to the starting temperature (e.g., 100 °C) under an inert nitrogen (N₂) flow.[14]
-
Gas Introduction: Introduce the simulated exhaust gas mixture at a controlled flow rate (e.g., 150 cm³/min). A typical mixture might contain:
-
1.0 vol% CO
-
0.1 vol% C₃H₆ (as a model hydrocarbon)
-
0.1 vol% NO
-
4.0 vol% O₂
-
N₂ as the balance gas.[15]
-
-
Temperature Ramp: Increase the reactor temperature at a constant rate (e.g., 5 °C/min) from the starting temperature (100 °C) to a final temperature (e.g., 500 °C).[14]
-
Data Acquisition: Continuously record the concentrations of CO, HC, and NOx in the gas stream exiting the reactor using the gas analyzer. Simultaneously record the catalyst bed temperature.
-
Data Analysis: Calculate the conversion efficiency for each pollutant at each temperature point using the formula:
-
Conversion (%) = [ ( [Gas]in - [Gas]out ) / [Gas]in ] * 100
-
-
Determine Light-off Temperatures: Plot the conversion efficiency of each pollutant as a function of temperature. Determine the T₅₀ (temperature for 50% conversion) and T₉₀ (temperature for 90% conversion) values from the resulting curves. These values are key indicators of catalyst activity.
References
- 1. This compound Oxide in Automotive Catalysts: Advantages and Applications [stanfordmaterials.com]
- 2. arts.units.it [arts.units.it]
- 3. redalyc.org [redalyc.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What Is the Role of the Oxygen Storage Capacity (OSC) in Maintaining the Oxidation Reaction? → Learn [pollution.sustainability-directory.com]
- 9. energenics.co.uk [energenics.co.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. tytlabs.co.jp [tytlabs.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Stabilizing Pd–this compound oxide–aluminum oxide catalysts for methane oxidation by reduction pretreatments - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01193C [pubs.rsc.org]
Application Notes and Protocols: Cerium-Doped Materials for Solid Oxide Fuel Cell (SOFC) Applications
Introduction
Solid Oxide Fuel Cells (SOFCs) are highly efficient electrochemical devices that convert the chemical energy of a fuel directly into electrical energy.[1] Traditional SOFCs operate at high temperatures (800–1000 °C), largely dictated by the properties of the yttria-stabilized zirconia (YSZ) electrolyte.[2] To reduce these operating temperatures and thereby lower costs and improve long-term stability, significant research has focused on alternative electrolyte materials. Cerium-doped materials, such as Gadolinium-Doped Ceria (GDC) and Samarium-Doped Ceria (SDC), have emerged as leading candidates for intermediate-temperature SOFCs (IT-SOFCs) operating below 700 °C.[3][4] These materials exhibit higher ionic conductivity than YSZ at lower temperatures, making them highly promising for the commercialization of SOFC technology.[3][5]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and implementation of this compound-doped materials in SOFCs.
Section 1: Synthesis Protocols for this compound-Doped Materials
The synthesis method for doped ceria powders significantly influences their properties, including crystallite size, surface area, and sinterability, which in turn affect the final electrolyte performance.[4] Common synthesis techniques include combustion, co-precipitation, and solid-state reaction.[3][6][7] The combustion synthesis method is particularly effective for producing ultra-fine, homogenous powders at low temperatures.[4]
Protocol 1: Citrate-Nitrate Auto-Combustion Synthesis of Ce₀.₈Sm₀.₂O₁.₉ (SDC20)
This protocol describes a wet chemical process for synthesizing SDC20, a widely studied electrolyte material.[4][8]
Materials:
-
This compound (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), 99.99% purity
-
Samarium (III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O), 99.99% purity
-
Anhydrous Citric Acid (C₆H₈O₇)
-
De-ionized water
Procedure:
-
Precursor Solution Preparation:
-
Calculate the required stoichiometric amounts of this compound nitrate and samarium nitrate to achieve the Ce₀.₈Sm₀.₂O₁.₉ composition.
-
Dissolve the calculated amounts of the metal nitrate salts in a minimal amount of de-ionized water in a beaker to form a clear solution.
-
-
Complexation:
-
Add citric acid to the solution. The molar ratio of total metal cations to citric acid should be maintained at 1:1.[4]
-
Stir the solution continuously on a magnetic stirrer hotplate at approximately 80-90 °C.
-
-
Gel Formation and Combustion:
-
Continue heating and stirring. The solution will gradually become a viscous gel.
-
As the temperature increases, the gel will swell and then spontaneously ignite, undergoing a rapid combustion process. This will result in a voluminous, fine powder ash.
-
-
Calcination:
-
Collect the resulting powder "ash".
-
Calcine the powder in a furnace at 800 °C for 5 hours with a heating rate of 5 °C/min to ensure the formation of the desired single-phase fluorite structure and remove any residual organic matter.[8]
-
-
Final Powder:
-
After cooling, lightly grind the calcined powder in an agate mortar to break up any soft agglomerates. The SDC20 powder is now ready for characterization and cell fabrication.
-
References
- 1. Item - Preparation, characterisation and cell testing of gadolinium doped this compound electrolyte thin films for solid oxide fuel cell applications - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. Fuel cell - Wikipedia [en.wikipedia.org]
- 3. Gadolinium-doped ceria - Wikipedia [en.wikipedia.org]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Samarium Doped Ceria (SDC) Electr... preview & related info | Mendeley [mendeley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effect of fuel choice on conductivity and morphological properties of samarium doped ceria electrolytes for IT-SOFC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photocatalytic Degradation of Pollutants Using Ceria Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium oxide nanoparticles (CeO₂ NPs), or nanoceria, have emerged as promising photocatalysts for the degradation of a wide range of organic pollutants in water.[1][2] Their unique electronic and chemical properties, including the ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states and the presence of oxygen vacancies, make them effective in generating reactive oxygen species (ROS) under light irradiation for the decomposition of contaminants.[3][4] This document provides detailed application notes and experimental protocols for the use of ceria nanoparticles in the photocatalytic degradation of various pollutants, including dyes, phenols, and antibiotics.
Data Presentation: Photocatalytic Degradation Efficiency
The following tables summarize the quantitative data on the photocatalytic degradation of various organic pollutants using ceria-based nanoparticles under different experimental conditions.
Table 1: Degradation of Dyes
| Dye Pollutant | Ceria Nanoparticle Type | Catalyst Conc. (g/L) | Pollutant Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Methylene (B1212753) Blue (MB) | Pure CeO₂ | 1.0 | 20 | UV | 175 | 85 | [5] |
| Methylene Blue (MB) | CeO₂/FACs composite | - | - | - | 300 | 60 | [5] |
| Methylene Blue (MB) | Mg-doped CeO₂ | - | - | - | - | >86 | [6] |
| Methylene Blue (MB) | Ca-doped CeO₂ | - | - | - | - | >89 | [6] |
| Methylene Blue (MB) | Sr-doped CeO₂ | - | - | - | - | >89 | [6] |
| Methylene Blue (MB) | Ba-doped CeO₂ | - | - | - | - | 97 | [6] |
| Methylene Blue (MB) | 0.25 wt% CeO₂-doped TiO₂ nanotubes | - | - | UV | 120 | 100 | [7] |
| Methylene Blue (MB) | 0.25 wt% CeO₂-doped TiO₂ nanoparticles | - | - | UV | 120 | 100 | [7] |
| Methylene Blue (MB) | CeO₂/Fe₂O₃/r-GO | - | - | UV | - | 86 | [8] |
| Indigo (B80030) Carmine (B74029) (IC) | Pure CeO₂ | 0.6 | 30 | UV-C | 180 | 90 (at pH 2.5) | [5][9] |
| Methyl Orange (MO) | Pure CeO₂ | 0.05 | 50 | Visible | - | - | [10] |
| Methyl Orange (MO) | CeO₂/PANI (4 wt%) | - | - | Visible | 240 | 45 | [11] |
| Methyl Orange (MO) | GO(30%)-CeO₂ | - | 100 | Visible | - | 93 | [8] |
| Methyl Orange (MO) | CeO₂/Fe₂O₃/r-GO | - | - | UV | - | 90 | [8] |
| Malachite Green (MG) | Pure CeO₂ | 0.2 | 50 | Visible | - | 95 (at pH 9) | [10] |
| Rhodamine B (RhB) | Ag₃PO₄/CeO₂ | - | - | Visible | 60 | 88 | [12] |
| Rhodamine B (RhB) | 4% Cr-doped CeO₂ | - | 5 | - | 30 | 98.3 | [13] |
| Congo Red (CR) | CeO₂/GO | - | - | Visible | 130 | 94 | [8] |
| Direct Blue 14 | Pure CeO₂ | 0.6 | 10 | UV | 20 | 100 (at pH 1.5, 50°C) | [14] |
| Remazol Brilliant Blue R | 5 mol% Mn-doped CeO₂ | - | - | UV | - | 67.7 | [15] |
Table 2: Degradation of Phenolic Compounds
| Phenolic Pollutant | Ceria Nanoparticle Type | Catalyst Conc. (g/L) | Pollutant Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Phenol | Biofabricated CeO₂ | - | - | Visible | 360 | 92.24 | |
| Phenol | Moringa oleifera mediated CeO₂ | - | 7 | UV | 120 | 94.45 | |
| Bisphenol A (BPA) | CeO₂/GO | - | - | Simulated Solar | - | Efficient Degradation | [16] |
| Bisphenol F (BPF) | CeO₂/GO | - | - | Simulated Solar | - | Efficient Degradation | [16] |
| Bisphenol S (BPS) | CeO₂/GO | - | - | - | - | Spontaneous Decomposition | [16] |
| p-Nitrophenol | 6% Mg-doped CeO₂ | - | - | - | - | 90.2 | [8] |
Table 3: Degradation of Antibiotics
| Antibiotic Pollutant | Ceria Nanoparticle Type | Catalyst Conc. (g/L) | Pollutant Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Tenoxicam (TEN) | Pure CeO₂ (with H₂O₂) | 10 | 20 | UV | >40 | 100 | [17][18] |
| Norfloxacin (NOF) | Pure CeO₂ | - | - | UV | - | 98.9 | [19] |
| Doxycycline (DC) | Algae-synthesized CeO₂ | 0.05 | 20 | Visible | 30 | 98.2 | [20] |
| Sulfamethoxazole | N-doped CeO₂ | - | - | - | - | 96 | [6] |
| Ciprofloxacin | N/P dual-doped CeO₂/carbon | - | - | - | - | >62 | [6] |
| Chlortetracycline | CeO₂/ZnO | 0.05 | - | UV | - | Enhanced | [21] |
| Ceftriaxone | CeO₂/ZnO | 0.05 | - | UV | - | Enhanced | [21] |
Experimental Protocols
Protocol 1: Synthesis of Ceria Nanoparticles via Precipitation Method
This protocol describes a common and straightforward method for synthesizing ceria nanoparticles.[11][18]
Materials:
-
This compound (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) or this compound (IV) ammonium (B1175870) nitrate ((NH₄)₂Ce(NO₃)₆)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (e.g., 2 M) or Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the this compound salt precursor (e.g., 5.0 wt%).[11]
-
Heat the precursor solution to a specific temperature (e.g., 70°C) while stirring.[11]
-
Slowly add the precipitating agent (e.g., aqueous ammonia) dropwise to the heated precursor solution until the pH reaches a desired value (e.g., pH 8-9) to induce precipitation.[11][22]
-
Continue stirring the suspension at the elevated temperature for a set period (e.g., 1 hour) to allow for aging of the precipitate.[11]
-
Allow the suspension to cool to room temperature while continuing to stir for several hours (e.g., 4 hours).[11]
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.[22]
-
Dry the washed nanoparticles in an oven at a specific temperature (e.g., 50-60°C).[22]
-
For improved crystallinity, the dried powder can be calcined in a furnace at a higher temperature (e.g., 500°C for 2 hours).[10]
Protocol 2: Characterization of Ceria Nanoparticles
To ensure the desired properties of the synthesized nanoparticles, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size.[23][17]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To observe the morphology, size, and shape of the nanoparticles.[23][17]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the nanoparticles.[24]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.[9]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.[17]
Protocol 3: Photocatalytic Degradation Experiment
This protocol outlines a general procedure for evaluating the photocatalytic activity of ceria nanoparticles in the degradation of organic pollutants.[5][9][25]
Materials:
-
Synthesized ceria nanoparticles
-
Target organic pollutant (e.g., methylene blue, phenol, tetracycline)
-
Deionized water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)[5]
-
Photoreactor equipped with a light source (e.g., UV lamp, Xenon lamp for simulated solar light, or visible light lamp)[25][26][27]
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the target pollutant in deionized water at a known concentration (e.g., 20 mg/L).[17]
-
Disperse a specific amount of ceria nanoparticles (the photocatalyst) into a defined volume of the pollutant solution (e.g., 0.2 g of catalyst in 100 mL of solution).[5][17]
-
Adjust the pH of the suspension to the desired value using HCl or NaOH solutions, as pH can significantly influence the degradation efficiency.[5][17]
-
Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the pollutant and the catalyst surface.[5]
-
Position the reactor under the light source and begin irradiation while continuously stirring the suspension.[25][26]
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the withdrawn samples to remove the catalyst nanoparticles.
-
Analyze the concentration of the remaining pollutant in the supernatant/filtrate using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific pollutant.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
Mandatory Visualizations
Photocatalytic Degradation Mechanism
Caption: Mechanism of photocatalytic degradation of pollutants by ceria nanoparticles.
Experimental Workflow for Photocatalysis
Caption: General experimental workflow for a photocatalytic degradation study.
References
- 1. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Enhancing the Photocatalytic Activity and Luminescent Properties of Rare-Earth-Doped CeO2 Nanoparticles | MDPI [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. aimspress.com [aimspress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ceria doping boosts methylene blue photodegradation in titania nanostructures - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound oxide nanoparticles for color removal of indigo carmine and methylene blue solutions [aimspress.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Preparation and Photocatalytic Properties of Heterostructured Ceria/Polyaniline Nanoparticles [mdpi.com]
- 12. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 13. Synthesis and Characterization of Cr doped CeO2 nanoparticles for Rhodamine B dye degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interfacial behavior of ceria grown on graphene oxide and its use for hydrolytic and photocatalytic decomposition of bisphenols A, S, and F - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D4EN00787E [pubs.rsc.org]
- 17. journals.iau.ir [journals.iau.ir]
- 18. oiccpress.com [oiccpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Photocatalytic Removal of Antibiotics from Wastewater Using the CeO2/ZnO Heterojunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] The Green Approach of this compound Oxide Nanoparticle and Its Application for Photo-degradation of Phenol Dye | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Cerium-Based Alloys in High-Temperature Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerium (Ce), an abundant and cost-effective rare-earth element, has garnered significant interest as an alloying addition for developing high-performance materials for elevated temperature applications. The addition of this compound to base metals like aluminum, magnesium, and nickel can lead to the formation of thermally stable intermetallic phases, resulting in alloys with exceptional mechanical properties, improved oxidation and corrosion resistance, and enhanced castability. These attributes make this compound-based alloys promising candidates for various high-temperature applications in the aerospace, automotive, and power generation industries.
These application notes provide a comprehensive overview of the properties and testing protocols for various this compound-based alloy systems. The information is intended to guide researchers and professionals in the selection, characterization, and implementation of these advanced materials.
Data Presentation: High-Temperature Mechanical Properties of this compound-Based Alloys
The following tables summarize the quantitative data on the mechanical properties of various this compound-based alloys at room and elevated temperatures.
Table 1: Tensile Properties of this compound-Based Aluminum Alloys
| Alloy Composition (wt.%) | Processing Condition | Test Temperature (°C) | Yield Strength (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation (%) | Reference |
| Al-8Ce-10Mg | As-cast | 25 | 144 | - | - | [1](--INVALID-LINK--) |
| Al-8Ce-10Mg | As-cast | 260 | >144 (after 336h exposure) | - | - | [1](--INVALID-LINK--) |
| Al-10Ce | Extruded (3:1 ratio) | 25 | 340 | 400 | - | [2](--INVALID-LINK--) |
| Al-10Ce | Hot Isostatic Pressing | 25 | 220 | 280 | - | [2](--INVALID-LINK--) |
| Al-6 to 16Ce | Cast | 240 | - | ~80% of RT UTS | - | [2](--INVALID-LINK--) |
| Al-6 to 16Ce | Cast | 300 | >60% of RT YS | >40% of RT UTS | - | [2](--INVALID-LINK--) |
| Al-11.3Ce-3.2Ni-1.2Mn | Cast | 250 | - | 75-83% retention of RT UTS | - | [3](--INVALID-LINK--) |
| Al-8.4Cu-2.3Ce-1.0Mn-0.2Zr-0.5Ni | Heat-Treated | 400 | 93 | 103 | 18.0 | [4](--INVALID-LINK--) |
Table 2: Tensile Properties of this compound-Based Magnesium Alloys
| Alloy Composition (wt.%) | Processing Condition | Test Temperature (°C) | Yield Strength (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation (%) | Reference |
| AM60-1Sn-0.5Ce | HPDC | 25 | 145 | - | - | [5](--INVALID-LINK--) |
| AM60-1Sn-2Ce | HPDC | 25 | 160 | 190 | - | [5](--INVALID-LINK--) |
| AM60-1Sn-2Ce | HPDC | 120 | 147 | 159 | - | [5](--INVALID-LINK--) |
| AM60-1Sn-2Ce | HPDC | 180 | 77 | 91 | - | [5](--INVALID-LINK--) |
| AZ91D + 0.5Ce | Cast and Aged | 25 | - | - | - | |
| Mg-0.4Ce | Extruded | 25 | 182% > pure Mg | 71% > pure Mg | 93% > pure Mg | [6](--INVALID-LINK--) |
Table 3: Creep Properties of this compound-Based Alloys
| Alloy System | Test Conditions | Creep Parameter | Value | Reference |
| Al-6.9Ce-9.3Mg (hypoeutectic) | 300 °C | Creep Resistance | Excellent | [3](--INVALID-LINK--) |
| Ni-based superalloy with Ce | 900-1000 °C | Rupture Life | Up to 2000 hours | [7](--INVALID-LINK--) |
Table 4: High-Temperature Oxidation Behavior of this compound-Based Magnesium Alloys
| Alloy Composition (wt.%) | Test Temperature (°C) | Observation | Reference |
| AM50 + 0.25Ce | 500 | Increased ignition temperature by 50°C | [8](--INVALID-LINK--) |
| AZ91 + 0.25Ce | 500 | Increased ignition temperature by 50°C | [8](--INVALID-LINK--) |
| Mg-0.2Ce | 550 | Improved oxidation resistance | [9](--INVALID-LINK--) |
| Mg-0.4Ce | 550 | Improved oxidation resistance | [9](--INVALID-LINK--) |
| Mg-0.7Ce | 550 | Deteriorated oxidation resistance | [9](--INVALID-LINK--) |
| Mg-1.0Ce | 550 | Deteriorated oxidation resistance | [9](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for specific this compound-based alloy systems.
Protocol 1: Elevated Temperature Tensile Testing
Objective: To determine the tensile properties (yield strength, ultimate tensile strength, elongation, and reduction of area) of this compound-based alloys at elevated temperatures. This protocol is based on the ASTM E21 standard.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a load capacity appropriate for the test specimens.
-
High-temperature furnace capable of maintaining the test temperature within ±3°C.
-
High-temperature extensometer for accurate strain measurement.
-
Thermocouples for monitoring specimen temperature.
-
Tensile specimens machined to ASTM E8/E8M specifications.
-
Data acquisition system.
Procedure:
-
Specimen Preparation:
-
Machine tensile specimens from the this compound-based alloy according to ASTM E8/E8M standards.
-
Measure and record the initial dimensions (gauge length and cross-sectional area) of each specimen.
-
Clean the specimens to remove any contaminants.
-
-
Test Setup:
-
Mount the specimen in the grips of the UTM, ensuring proper alignment to minimize bending stresses.
-
Attach the high-temperature extensometer to the gauge section of the specimen.
-
Position the furnace around the specimen and attach thermocouples to the specimen surface.
-
-
Heating and Temperature Stabilization:
-
Heat the specimen to the desired test temperature at a controlled rate.
-
Once the target temperature is reached, allow the specimen to soak for a sufficient time (typically 20-30 minutes) to ensure thermal equilibrium.
-
-
Tensile Test:
-
Apply a tensile load to the specimen at a constant strain rate as specified in ASTM E21.
-
Continuously record the load and extension data throughout the test.
-
Continue the test until the specimen fractures.
-
-
Data Analysis:
-
From the load-extension curve, calculate the engineering stress and strain.
-
Determine the 0.2% offset yield strength, ultimate tensile strength, and total elongation.
-
Measure the final cross-sectional area of the fractured specimen to calculate the reduction of area.
-
Protocol 2: Creep and Stress-Rupture Testing
Objective: To evaluate the long-term deformation (creep) and time to fracture (rupture) of this compound-based alloys under a constant tensile load at elevated temperatures. This protocol is based on the ASTM E139 standard.
Materials and Equipment:
-
Creep testing machine with a constant load application system.
-
High-temperature furnace with precise temperature control (±2°C).
-
High-temperature extensometer for measuring creep strain.
-
Thermocouples.
-
Test specimens machined to ASTM E139 specifications.
-
Data logging system.
Procedure:
-
Specimen Preparation:
-
Prepare creep specimens as per ASTM E139.
-
Measure and record the initial dimensions.
-
-
Test Setup:
-
Mount the specimen in the creep testing machine.
-
Attach the extensometer and thermocouples.
-
Enclose the specimen within the furnace.
-
-
Heating and Load Application:
-
Heat the specimen to the test temperature and allow it to stabilize.
-
Apply the predetermined constant tensile load smoothly and without shock.
-
-
Data Collection:
-
Record the strain (elongation) as a function of time.
-
For stress-rupture tests, record the time to fracture.
-
-
Data Analysis:
-
Plot the creep strain versus time to obtain the creep curve (primary, secondary, and tertiary stages).
-
Determine the minimum creep rate from the secondary creep stage.
-
For stress-rupture tests, plot stress versus rupture time on a log-log scale.
-
Protocol 3: High-Temperature Oxidation Testing
Objective: To assess the resistance of this compound-based alloys to oxidation at elevated temperatures in a controlled atmosphere.
Materials and Equipment:
-
High-temperature tube furnace with a controlled atmosphere (e.g., air, oxygen, or a specific gas mixture).
-
Alumina or quartz sample holder.
-
Analytical balance with a precision of at least 0.1 mg.
-
Gas flow controllers.
-
Desiccator.
Procedure:
-
Sample Preparation:
-
Cut coupons of the this compound-based alloy to a standard size (e.g., 20 mm x 10 mm x 2 mm).
-
Grind all surfaces to a uniform finish (e.g., 600-grit SiC paper).
-
Clean the samples ultrasonically in acetone (B3395972) and then ethanol, and dry them thoroughly.
-
Measure the surface area and initial weight of each sample.
-
-
Oxidation Exposure:
-
Place the samples in the sample holder and position them in the center of the furnace.
-
Purge the furnace with the desired gas atmosphere.
-
Heat the furnace to the test temperature at a controlled rate.
-
Maintain the temperature and atmosphere for the desired duration.
-
-
Weight Change Measurement (Thermogravimetric Analysis):
-
For continuous measurement, use a thermogravimetric analyzer (TGA).
-
For discontinuous measurements, cool the furnace, remove the samples, and weigh them at specific time intervals. Place samples in a desiccator while cooling to prevent moisture absorption.
-
-
Analysis:
-
Calculate the weight change per unit surface area (mg/cm²).
-
Plot the weight change as a function of time to determine the oxidation kinetics (e.g., parabolic, linear).
-
Characterize the oxide scale using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS).
-
Protocol 4: Metallographic Analysis
Objective: To prepare this compound-based alloy samples for microstructural characterization.
Materials and Equipment:
-
Cutting, mounting, grinding, and polishing equipment.
-
Abrasive cutoff wheel suitable for the alloy.
-
Mounting resin (e.g., phenolic or epoxy).
-
Silicon carbide (SiC) grinding papers (e.g., 240, 400, 600, 800, 1200 grit).
-
Polishing cloths and diamond suspensions (e.g., 6 µm, 3 µm, 1 µm).
-
Final polishing suspension (e.g., colloidal silica (B1680970) or alumina).
-
Etching reagents (see table below).
-
Optical microscope and/or Scanning Electron Microscope (SEM).
Procedure:
-
Sectioning: Cut a representative section of the alloy using a low-speed diamond saw or an abrasive cutoff wheel with adequate cooling to prevent microstructural changes.
-
Mounting: Mount the specimen in a suitable resin to facilitate handling during subsequent steps.
-
Grinding:
-
Grind the specimen surface using progressively finer SiC papers.
-
Use water as a lubricant to prevent overheating and to flush away debris.
-
Rotate the sample 90 degrees between each grinding step.
-
-
Polishing:
-
Polish the ground surface using diamond suspensions on appropriate cloths, moving from coarser to finer abrasives.
-
Clean the sample thoroughly between polishing steps.
-
-
Final Polishing: Use a final polishing suspension like colloidal silica on a soft nap cloth to obtain a mirror-like, deformation-free surface.
-
Etching:
-
Immerse or swab the polished surface with a suitable etchant to reveal the microstructure.
-
The choice of etchant depends on the alloy system (see table below).
-
Rinse and dry the sample immediately after etching.
-
-
Microscopic Examination: Examine the etched microstructure using optical microscopy or SEM to observe features like grain size, phase distribution, and intermetallic compounds.
Table 5: Recommended Etchants for this compound-Based Alloys
| Alloy System | Etchant Composition | Etching Time |
| Al-Ce Alloys | Keller's Reagent (2 ml HF, 3 ml HCl, 5 ml HNO₃, 190 ml H₂O) | 10-20 seconds |
| Mg-Ce Alloys | Acetic-picral (10 ml acetic acid, 4.2 g picric acid, 10 ml H₂O, 70 ml ethanol) | 5-15 seconds |
| Ni-Ce Alloys | Kalling's No. 2 (5 g CuCl₂, 100 ml HCl, 100 ml ethanol) | 10-30 seconds |
Visualizations
Experimental Workflow for High-Temperature Alloy Characterization
Caption: Workflow for the synthesis, processing, and characterization of high-temperature this compound-based alloys.
Logical Relationship: Composition-Processing-Microstructure-Property
Caption: Interrelationship between composition, processing, microstructure, and properties of this compound-based alloys.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. High performance aluminum–this compound alloys for high-temperature applications - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.viserdata.com [journals.viserdata.com]
- 9. researchgate.net [researchgate.net]
Ceric Ammonium Nitrate (CAN): A Versatile Oxidizing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ceric Ammonium (B1175870) Nitrate (B79036), commonly referred to as CAN, is a powerful and versatile one-electron oxidizing agent widely employed in modern organic synthesis. Its vibrant orange-red crystalline form is a familiar sight in many laboratories, heralding its utility in a vast array of chemical transformations. CAN is appreciated for its affordability, stability, and ease of handling, making it an attractive choice for both small-scale research and larger-scale industrial applications. This document provides an in-depth overview of the applications of CAN, complete with detailed experimental protocols and quantitative data to guide researchers in its effective use.
Key Applications in Organic Synthesis
Ceric ammonium nitrate's synthetic utility is broad, encompassing a range of oxidative transformations critical to the construction of complex organic molecules. Its applications include, but are not limited to:
-
Oxidation of Alcohols and Phenols: CAN is highly effective in the oxidation of various alcohols and phenols. Secondary alcohols are readily converted to ketones, while benzylic and allylic alcohols can be selectively oxidized to their corresponding aldehydes.[1][2] Phenols and hydroquinones, along with their methyl ethers, are efficiently oxidized to quinones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[3][4][5][6][7][8][9]
-
Deprotection of Functional Groups: CAN serves as an excellent reagent for the cleavage of certain protecting groups. It is particularly effective for the deprotection of p-methoxybenzyl (PMB) ethers, a common strategy in multi-step synthesis to unmask hydroxyl functionalities under mild conditions.[10][11][12][13][14]
-
Carbon-Carbon Bond Formation: Beyond simple oxidation, CAN can mediate the formation of carbon-carbon bonds. This is often achieved through the generation of radical intermediates, which can then participate in cyclization or coupling reactions.[15] For instance, CAN can induce the cyclodimerization of styrenes to furnish substituted tetralin derivatives.[1]
-
Oxidative Functionalization: CAN facilitates the introduction of various functional groups into organic molecules. This includes the nitration of phenols and other aromatic compounds, as well as the oxidative addition of anions to alkenes.[1][16][17]
Quantitative Data Summary
The following tables summarize quantitative data for key applications of ceric ammonium nitrate, providing a comparative overview of reaction conditions and yields for different substrates.
Table 1: Oxidation of Hydroquinones and Derivatives to Quinones
| Substrate | Co-oxidant/Support | Solvent | Time | Yield (%) | Reference |
| Hydroquinone (B1673460) | NaBrO₃ on Silica (B1680970) Gel | Dichloromethane (B109758) | 2 h | 95 | [4] |
| 2-Methylhydroquinone | NaBrO₃ on Silica Gel | Dichloromethane | 2 h | 94 | [4] |
| 2,5-Dimethylhydroquinone Dimethyl Ether | None | Acetonitrile (B52724)/Water | - | 90 | [3] |
| 2-(4-Bromobenzyl)-1,4-dimethoxybenzene | None | Acetonitrile/Water | 45 min | 85 (Quinone) | [9][18] |
| 2-(4-Bromobenzyl)-1,4-dimethoxybenzene | None | Acetonitrile/Water | 2 h | 60 (Diquinone) | [9][18] |
Table 2: Oxidation of Alcohols to Carbonyl Compounds
| Substrate | Co-oxidant/Support | Solvent | Time | Yield (%) | Reference |
| Benzyl Alcohol | TEMPO | Acetonitrile | - | 92 | [2] |
| 1-(4-Methoxyphenyl)ethanol | Sodium Bromate (B103136) | Acetonitrile/Water | - | 95 | [19] |
| Diphenylmethanol | Sodium Bromate | Acetonitrile/Water | - | 98 | [19] |
| Borneol | None | Aqueous Acetonitrile | - | Major Product: α-Campholenic aldehyde | [20] |
Table 3: Deprotection of p-Methoxybenzyl (PMB) Ethers
| Substrate | Solvent | Time | Yield (%) | Reference |
| 4-Methoxybenzyl-protected alcohol | Acetonitrile/Water | 15-30 min | 85-95 | [13] |
| Various PMB-protected carbohydrates | Dichloromethane/Water | 0.5-2 h | 70-90 | [12] |
Experimental Protocols
Below are detailed experimental protocols for key reactions utilizing ceric ammonium nitrate.
Protocol 1: Oxidation of a Hydroquinone Dimethyl Ether to a Quinone
This protocol is adapted from the procedure for the oxidative demethylation of hydroquinone dimethyl ethers.[3]
Materials:
-
Substituted hydroquinone dimethyl ether
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the hydroquinone dimethyl ether in a 2:1 mixture of acetonitrile and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ceric ammonium nitrate (2.5 equivalents) in acetonitrile/water to the stirred solution of the substrate over 15 minutes. The color of the reaction mixture will typically change from yellow to orange or red.
-
After the addition is complete, allow the reaction to stir at 0 °C for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinone.
Protocol 2: Selective Oxidation of a Secondary Alcohol to a Ketone
This protocol describes the catalytic oxidation of a secondary alcohol using CAN with a co-oxidant.[19]
Materials:
-
Secondary alcohol
-
Ceric Ammonium Nitrate (CAN) (catalytic amount, e.g., 10 mol%)
-
Sodium bromate (stoichiometric amount)
-
Acetonitrile
-
Water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the secondary alcohol in a mixture of acetonitrile and water (e.g., 7:3 v/v), add a catalytic amount of ceric ammonium nitrate (10 mol%).
-
Add sodium bromate (1.1 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ketone by flash chromatography or recrystallization.
Protocol 3: Deprotection of a p-Methoxybenzyl (PMB) Ether
This protocol outlines the cleavage of a PMB ether to reveal the free alcohol.[13]
Materials:
-
PMB-protected alcohol
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (2.2 equivalents) in one portion to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (typically 15-30 minutes), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Visualizing CAN-Mediated Processes
Diagrams created using Graphviz (DOT language)
Caption: General experimental workflow for a CAN-mediated oxidation.
Caption: Logical relationship of CAN's primary applications in organic synthesis.
Safety and Handling
Ceric ammonium nitrate is a strong oxidizing agent and should be handled with care.[21][22][23][24][25] It is crucial to avoid contact with combustible materials.[21][22][23] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[22][25] Reactions should be carried out in a well-ventilated fume hood.[23] For detailed safety information, always consult the Safety Data Sheet (SDS) before use.[21][22][23][25]
References
- 1. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 2. acl.digimat.in [acl.digimat.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 6. THE CERIC AMMONIUM NITRATE MEDIATED SYNTHESIS OF QUINOLINE AND ISOQUINOLINE QUINONES | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 14. kiesslinglab.com [kiesslinglab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. iris.unina.it [iris.unina.it]
- 19. Ce this compound(IV) Ammonium Nitrate - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. carlroth.com [carlroth.com]
- 22. oxfordlabchem.com [oxfordlabchem.com]
- 23. thermofishersci.in [thermofishersci.in]
- 24. uwaterloo.ca [uwaterloo.ca]
- 25. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for Electrochemical Sensor Development Using Cerium Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical sensors utilizing cerium oxide (CeO₂). This compound oxide nanomaterials have garnered significant attention in the field of electrochemistry due to their unique properties, including high surface area, excellent catalytic activity, and biocompatibility.[1][2] The ability of this compound to cycle between Ce³⁺ and Ce⁴⁺ oxidation states is central to its function in electrochemical sensing, facilitating electron transfer and mimicking the behavior of natural enzymes.[3][4]
This document outlines the synthesis of this compound oxide nanoparticles, the fabrication of various sensor types, and their application in detecting a range of analytes relevant to research, clinical diagnostics, and pharmaceutical analysis.
Core Principles of this compound Oxide-Based Electrochemical Sensing
The sensing mechanism of this compound oxide-based electrochemical sensors primarily relies on the redox cycling between its Ce³⁺ and Ce⁴⁺ oxidation states. This property allows CeO₂ to act as an efficient electron mediator and catalyst for the oxidation or reduction of target analytes at the electrode surface. Furthermore, this compound oxide nanoparticles can exhibit enzyme-mimicking activities, such as oxidase, peroxidase, and catalase-like activities, earning them the classification of "nanozymes."[3][5] This intrinsic catalytic activity enables the development of both enzymatic and non-enzymatic sensors with high sensitivity and stability.
A general workflow for the development of a this compound oxide-based electrochemical sensor is depicted below.
Protocols for this compound Oxide Nanoparticle Synthesis
The properties of this compound oxide nanoparticles, such as size, shape, and surface chemistry, are highly dependent on the synthesis method, which in turn influences the sensor's performance.[1] Common synthesis methods include hydrothermal, sol-gel, and co-precipitation.
Hydrothermal Synthesis of this compound Oxide Nanoparticles
This method yields crystalline CeO₂ nanoparticles with controlled morphology.
Materials:
-
This compound nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Terephthalic acid (C₈H₆O₄)
-
Deionized (DI) water
Protocol:
-
Dissolve this compound nitrate hexahydrate, terephthalic acid, and urea in DI water with vigorous stirring to form a homogeneous solution.
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180°C) for a designated time (e.g., 20 hours).[[“]]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
Wash the precipitate alternately with DI water and ethanol several times to remove any unreacted reagents.
-
Dry the obtained white solid in an oven at 60°C overnight.
-
The dried powder can be calcined at a higher temperature (e.g., 500°C) if required to improve crystallinity.
Sol-Gel Synthesis of this compound Oxide Nanoparticles
This method is suitable for producing amorphous or crystalline CeO₂ nanoparticles and thin films.
Materials:
-
This compound nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Citric acid (C₆H₈O₇)
-
DI water
Protocol:
-
Prepare an aqueous solution of this compound nitrate hexahydrate.
-
Separately, prepare an aqueous solution of citric acid.
-
Add the citric acid solution to the this compound nitrate solution under constant stirring. Citric acid acts as a chelating agent.
-
Slowly add ammonium hydroxide dropwise to the mixture to adjust the pH to approximately 10, leading to the formation of a gel.[7]
-
Age the gel at room temperature for 24 hours.
-
Dry the gel in an oven at 100°C to obtain a xerogel.
-
Grind the xerogel into a fine powder.
-
Calcination of the powder at a high temperature (e.g., 400-600°C) will yield crystalline CeO₂ nanoparticles.[7]
Fabrication of this compound Oxide-Based Electrochemical Sensors
The following protocols describe the fabrication of non-enzymatic, enzymatic, and immunosensors using the synthesized this compound oxide nanoparticles.
Protocol for Non-Enzymatic Sensor Fabrication (e.g., for Dopamine)
Materials:
-
Glassy carbon electrode (GCE)
-
This compound oxide nanoparticles
-
Graphene oxide (GO) (optional, for composite)
-
Nafion solution (0.5 wt%)
-
Alumina (B75360) slurry (0.05 µm)
-
DI water
-
Ethanol
Protocol:
-
Electrode Polishing: Polish the GCE surface with alumina slurry on a polishing pad to a mirror-like finish.
-
Cleaning: Sonicate the polished GCE in DI water and ethanol for 5 minutes each to remove any residual alumina particles and contaminants. Dry the electrode under a stream of nitrogen.
-
Preparation of Modifier Ink: Disperse a specific amount of this compound oxide nanoparticles (and graphene oxide, if creating a composite) in a solvent (e.g., DI water or ethanol) containing Nafion solution. Sonicate the mixture for at least 30 minutes to form a homogeneous ink.[8][9]
-
Electrode Modification: Drop-cast a small volume (typically 5-10 µL) of the prepared ink onto the cleaned GCE surface and allow it to dry at room temperature.[10]
-
The modified electrode (CeO₂/GCE or CeO₂-GO/GCE) is now ready for use.
Protocol for Enzymatic Biosensor Fabrication (e.g., for Glucose)
Materials:
-
CeO₂-modified GCE (prepared as in 3.1)
-
Glucose oxidase (GOx)
-
Bovine serum albumin (BSA)
-
Glutaraldehyde (B144438) solution (2.5%)
-
Phosphate buffer saline (PBS, pH 7.4)
Protocol:
-
Prepare a solution containing GOx and BSA in PBS.
-
Drop-cast a small volume (e.g., 5 µL) of the GOx/BSA solution onto the surface of the CeO₂-modified GCE.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for about 20-30 minutes. Glutaraldehyde acts as a cross-linking agent to immobilize the enzyme.
-
Gently rinse the electrode with PBS to remove any unbound enzyme.
-
Store the enzymatic biosensor at 4°C in PBS when not in use.
Protocol for Electrochemical Immunosensor Fabrication (e.g., for Cancer Biomarkers)
Materials:
-
CeO₂ nanorod-modified electrode
-
Cystamine (B1669676) dihydrochloride
-
Glutaraldehyde (2.5%)
-
Specific antibody (e.g., anti-CRP, anti-EGFR)
-
Bovine serum albumin (BSA) or ethanolamine (B43304) (to block non-specific sites)
-
PBS (pH 7.4)
Protocol:
-
Functionalization: Immerse the CeO₂-modified electrode in a cystamine solution to introduce amine groups onto the surface.
-
Activation: Treat the amine-functionalized surface with glutaraldehyde solution. One aldehyde group of glutaraldehyde reacts with the amine group on the surface, leaving the other aldehyde group free to bind with the antibody.[9]
-
Antibody Immobilization: Drop-cast the specific antibody solution onto the activated electrode surface and incubate in a humid chamber (e.g., for 12 hours at 4°C) to allow for covalent bonding between the antibody's amine groups and the free aldehyde groups.[9]
-
Blocking: Rinse the electrode with PBS and then treat it with a blocking agent like BSA or ethanolamine to block any remaining active sites and prevent non-specific binding.
-
The immunosensor is now ready for the detection of the target antigen.
Electrochemical Detection Protocols
Electrochemical measurements are typically performed in a three-electrode cell containing a working electrode (the fabricated sensor), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Amperometric Detection of Hydrogen Peroxide
Principle: this compound oxide catalyzes the reduction of hydrogen peroxide (H₂O₂). By applying a constant potential, the resulting reduction current is proportional to the H₂O₂ concentration.[11]
Protocol:
-
Set up the three-electrode system in an electrochemical cell containing a known volume of supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).
-
Apply a constant potential (e.g., -0.5 V vs. Ag/AgCl) and allow the background current to stabilize.[5]
-
Introduce successive additions of H₂O₂ standard solutions into the cell under continuous stirring.
-
Record the steady-state current after each addition.
-
Plot the calibration curve of current versus H₂O₂ concentration.
Differential Pulse Voltammetry (DPV) for Dopamine (B1211576) and Acetaminophen
Principle: DPV is a sensitive technique that can be used to detect electroactive species. For analytes like dopamine and acetaminophen, the oxidation peak current in the DPV scan is proportional to their concentration.[12][13]
Protocol:
-
Place the modified electrode in the electrochemical cell with the supporting electrolyte.
-
Record the DPV scan over a potential range that covers the oxidation potential of the target analyte(s).
-
Add the sample containing the analyte and record the DPV scan again.
-
The increase in the peak current is used for quantification.
-
For simultaneous detection of multiple analytes, their oxidation potentials should be sufficiently separated.[14]
Signaling Pathways and Mechanisms
The versatility of this compound oxide in electrochemical sensing stems from its ability to facilitate different signaling pathways.
Non-Enzymatic Sensing Mechanism
In non-enzymatic sensors, CeO₂ directly catalyzes the electrochemical reaction of the analyte. The Ce³⁺/Ce⁴⁺ redox couple acts as the catalytic center. For example, in the detection of glucose, CeO₂ can be combined with other metal oxides like CuO. The Ni(OH)₂/NiOOH or Cu(II)/Cu(III) redox couple on the composite material facilitates the oxidation of glucose, while the CeO₂ component enhances the electron transfer rate.[15][16]
Nanozyme (Enzyme-Mimicking) Mechanism
This compound oxide's nanozyme activity is particularly useful for detecting species like hydrogen peroxide. It can exhibit peroxidase-like activity, where it catalyzes the reduction of H₂O₂. This process involves the transfer of electrons from the electrode to H₂O₂, facilitated by the Ce³⁺/Ce⁴⁺ redox cycle on the nanoparticle surface.[3]
Performance of this compound Oxide-Based Electrochemical Sensors
The analytical performance of electrochemical sensors is evaluated based on several key parameters, including linear range, limit of detection (LOD), sensitivity, selectivity, and stability. The following tables summarize the performance of various this compound oxide-based sensors for different analytes.
Table 1: Performance for Common Biomolecules
| Analyte | Sensor Configuration | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Hydrogen Peroxide | CeO₂ NSs/Au Electrode | 100 nM - 20 mM | 20 nM | 226.4 µA·cm⁻²·µM⁻¹ | [5][14] |
| Hydrogen Peroxide | PANI/CeO₂/GCE | Not specified | Enhanced low limit | Good | [17] |
| Glucose (non-enzymatic) | CuO-CeO₂/ITO | Not specified | 10 µM | 2.77 µA·mM⁻¹·cm⁻² | [16][18] |
| Glucose (non-enzymatic) | CeO₂ NRs/Ni(OH)₂/CPE | 2 µM - 6.62 mM | 1.13 µM | 594 µA·mM⁻¹·cm⁻² | [15] |
| Uric Acid | PCRCeO₂MCPE | Not specified | 0.478 mM | High | [19][20] |
Table 2: Performance for Neurotransmitters and Pharmaceuticals
| Analyte | Sensor Configuration | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Dopamine | CeO₂/CB/GCE | 0.1 - 500 µM | 43 nM | 39.57 µA·mM⁻¹ | [14] |
| Dopamine | G-CeONS | 100 - 30,800 nM | 20.98 nM | High | [8][21] |
| Dopamine | CeO₂-HEG-Nafion/GCE | 10 - 780 µM | 1 µM | High | [9][22][23] |
| Acetaminophen | CeO₂/N-rGO | 1 - 200 µM | 0.79 µM | High | [3][13][24] |
Table 3: Performance for Cancer Biomarkers
| Analyte | Sensor Configuration | Linear Range | Limit of Detection (LOD) | Reference |
| EGFR | CeO₂-GO/Aptasensor | 10 fg/mL - 100 ng/mL | Ultra-low | [5] |
| C-Reactive Protein | CeO₂ NRs Immunosensor | 0.3 - 7.0 mg/L | 0.18 mg/L | [9] |
| K562 Cells (CML) | CeO₂-NPs/Aptasensor | 10² - 10⁶ cells/mL | 16 cells/mL | [20] |
Selectivity, Stability, and Real Sample Analysis
A crucial aspect of sensor development is ensuring its selectivity against potential interfering species commonly found in biological samples. For instance, in the detection of dopamine, common interferents include ascorbic acid (AA) and uric acid (UA). Studies have shown that CeO₂-based sensors can exhibit excellent selectivity for dopamine in the presence of these interferents.[9][22][23] Similarly, for non-enzymatic glucose sensors, interference from species like ascorbic acid, uric acid, and fructose (B13574) has been shown to be minimal.[22]
The stability and reproducibility of these sensors are also critical for their practical application. Many reported CeO₂-based sensors demonstrate good stability over several weeks and exhibit high reproducibility with low relative standard deviations for repeated measurements.[7][14] Furthermore, the applicability of these sensors has been successfully demonstrated in real samples, including human serum, saliva, urine, and tap water, with satisfactory recovery rates.[13][14][24]
Conclusion
This compound oxide has proven to be a versatile and highly effective material for the development of a wide range of electrochemical sensors. Its unique redox properties and nanozyme activity, combined with its stability and biocompatibility, make it an attractive alternative to traditional sensing materials. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to explore and develop novel this compound oxide-based electrochemical sensors for various analytical challenges. The continued research in this area holds great promise for the advancement of sensitive, selective, and cost-effective diagnostic and analytical tools.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. toolify.ai [toolify.ai]
- 3. Intrinsic Enzyme-like Activities of this compound Oxide Nanocomposite and Its Application for Extracellular H2O2 Detection Using an Electrochemical Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on catalytic mechanism of CeO2 as multiple nanozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdmf.org.br [cdmf.org.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CeO2 Nanocubes as an Electrochemical Sensing Platform for Simultaneous Detection of Dopamine and Acetaminophen | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Non-Enzymatic Glucose Biosensor Based on CuO-Decorated CeO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substrate-Switched Dual-Signal Self-Powered Sensing System Based on Dual-Nanozyme Activity of Bimetal-Doped CeO2 Nanospheres for Electrochemical Assay of Aflatoxin B1. | Semantic Scholar [semanticscholar.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Dual role of hydrogen peroxide on the oxidase-like activity of nanoceria and its application for colorimetric hydrogen peroxide and glucose sensing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. This compound Oxide Nanoparticles Decorated Graphene Nanosheets for Selective Detection of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DOT Language | Graphviz [graphviz.org]
Computational Modeling of Cerium-Based Catalytic Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium-based materials, particularly this compound dioxide (CeO₂), are pivotal in heterogeneous catalysis due to their unique redox properties, stemming from the facile cycling between Ce³⁺ and Ce⁴⁺ oxidation states, and their high oxygen storage capacity.[1][2] Computational modeling, primarily employing Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the atomic level, predicting catalytic performance, and guiding the rational design of more efficient ceria-based catalysts.[3][4] These models provide insights into reaction pathways, transition states, and the electronic structures of catalyst surfaces and active sites, which are often challenging to probe experimentally.
This document provides detailed application notes on the computational modeling of this compound-based catalytic processes and protocols for both computational and experimental validation techniques.
Key Concepts in this compound-Based Catalysis
The catalytic activity of ceria is intrinsically linked to the formation of oxygen vacancies and the presence of Ce³⁺ ions. These features are crucial for the activation of reactant molecules in a variety of processes, including:
-
CO Oxidation: A benchmark reaction for studying the redox properties of ceria, often proceeding via the Mars-van Krevelen mechanism.[5][6]
-
Methane (B114726) Activation: The initial C-H bond scission in methane is a critical step in its conversion to value-added chemicals.[7][8][9]
-
NOx Reduction: Ceria-based catalysts are effective in reducing NOx emissions.[10]
-
Water-Gas Shift Reaction: Ceria's ability to facilitate the water-gas shift reaction is important in hydrogen production.[4]
The catalytic performance of ceria can be significantly enhanced by doping with other metals or by using it as a support for single-atom or nanoparticle catalysts.[8][11][12][13] Computational modeling plays a crucial role in understanding these synergistic effects.
Computational Modeling Protocols
Density Functional Theory (DFT) Calculations
DFT is the most widely used computational method for studying this compound-based catalysts. Due to the strongly correlated nature of the Ce 4f electrons, standard DFT functionals can be inaccurate. The DFT+U method, which includes a Hubbard U term to correct for on-site Coulomb interactions, is therefore essential for obtaining reliable results.[1][2][14]
Protocol 1: DFT+U Calculation for a this compound Oxide Surface
-
Software: Quantum ESPRESSO, VASP, or other suitable planewave DFT codes.[1][2][3]
-
Model Construction:
-
Define the crystal structure of CeO₂ (fluorite structure).[1]
-
Cleave the desired surface, e.g., CeO₂(111), which is the most stable, or the more reactive (110) and (100) surfaces.[5][14]
-
Create a supercell with a sufficient number of layers (e.g., >4) to represent the bulk and a vacuum layer (e.g., >15 Å) to avoid interactions between periodic images.
-
-
Computational Parameters:
-
Pseudopotentials: Use projector-augmented wave (PAW) or ultrasoft pseudopotentials.[2][3]
-
Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE) functional is commonly used.[3]
-
Hubbard U value: Apply a U value to the Ce 4f states. A typical effective U (U_eff = U - J) value is around 4.5-5.0 eV.[2][10] Some studies also suggest applying a U value to the O 2p states for improved accuracy.[2]
-
Plane-wave cutoff energy: A cutoff of at least 400 eV is recommended.[15]
-
k-point sampling: Use a Monkhorst-Pack grid appropriate for the supercell size (e.g., 3x3x1 for a typical surface calculation).
-
-
Geometry Optimization: Relax the atomic positions until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).
-
Property Calculation: After optimization, calculate properties such as surface energy, electronic density of states, and charge density.
Experimental Validation Protocols
Computational predictions must be validated by experimental data. Below are protocols for common experimental techniques used to characterize this compound-based catalysts and validate computational models.
Protocol 2: Temperature-Programmed Desorption (TPD) of CO
TPD is used to study the adsorption and desorption of molecules from a catalyst surface, providing information about the strength and nature of adsorption sites.
-
Catalyst Pre-treatment:
-
Load a known amount of the ceria-based catalyst into a quartz reactor.
-
Pre-treat the sample by heating in an inert gas (e.g., He or Ar) to a high temperature (e.g., 500 °C) to clean the surface.[16]
-
Cool the sample to the desired adsorption temperature (e.g., room temperature).
-
-
Adsorption:
-
Introduce a flow of gas containing the adsorbate (e.g., 5% CO in He) over the catalyst for a specific duration to ensure saturation of adsorption sites.
-
Purge the system with an inert gas to remove any physisorbed molecules.
-
-
Desorption:
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a flow of inert gas.[16]
-
Monitor the desorbed molecules using a mass spectrometer.
-
-
Data Analysis:
-
Plot the mass spectrometer signal as a function of temperature to obtain the TPD spectrum.
-
The temperature at which the desorption peak maximum occurs is related to the desorption activation energy and provides information about the strength of the adsorption sites.
-
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for Ce³⁺/Ce⁴⁺ Ratio Determination
XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the catalyst surface.
-
Sample Preparation:
-
Mount the powdered catalyst sample on a sample holder using carbon tape.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly the Ce 3d region.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the C 1s peak to 284.8 eV.
-
Deconvolute the complex Ce 3d spectrum into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺ ions.[17] The Ce 3d spectrum is typically fitted with ten peaks: six for Ce⁴⁺ (labeled V, V'', V''', U, U'', U''') and four for Ce³⁺ (labeled V⁰, V', U⁰, U').[17]
-
Calculate the Ce³⁺ concentration as the ratio of the sum of the areas of the Ce³⁺ peaks to the total area of the Ce 3d spectrum.[18]
-
Quantitative Data from Computational Models
The following tables summarize representative quantitative data obtained from DFT calculations on this compound-based catalytic systems.
Table 1: Adsorption Energies of Molecules on Ceria Surfaces
| Molecule | Ceria Surface | Adsorption Energy (eV) | Reference |
| CO | CeO₂(111) | < 0.2 (physisorption) | [5] |
| CO | CeO₂(110) | > 2.0 (chemisorption as carbonate) | [5] |
| CO | CeO₂(111) (with O vacancy) | < 0.42 | [19] |
| CO | CeO₂(110) (as carbonate) | -3.66 | [20] |
| CO₂ | CeO₂(110) (as carbonate) | -1.765 | [15] |
| C₂H₅OH | CeO₂(111) (dissociative) | -0.99 | [10] |
| Pd₁₀ | CeO₂(111) | -5.75 | [10] |
| Rh₁₀ | CeO₂(111) | -6.49 | [10] |
Table 2: Activation Barriers for Methane C-H Bond Scission
| Catalyst System | Activation Energy (eV) | Reference |
| Ni(111) | 1.21 | [9] |
| (La₂Ce₂O₇)n clusters | Varies with adsorption site | [7][21] |
| TM/(CeO₂)₁₀ (TM=Fe, Co) | Lower for clusters than surfaces | [8] |
Table 3: Calculated Properties of Bulk Ceria with Different DFT Functionals
| Property | Functional | Calculated Value | Experimental Value | Reference |
| Lattice Constant (Å) | PBE | 5.450 | 5.411 | [4] |
| Lattice Constant (Å) | PBE+U | 5.458 | 5.411 | [4] |
| Band Gap (eV) | PBE+U (Uf=4, Up=4) | 3.30 | 3.33 | [4] |
| Bulk Modulus (GPa) | PBE | 184 | - | [4] |
| Bulk Modulus (GPa) | PBE+U | 201 | - | [4] |
Visualizations
Catalytic Cycle for CO Oxidation on CeO₂ (Mars-van Krevelen Mechanism)
References
- 1. banglajol.info [banglajol.info]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. C–H bond activation in light alkanes: a theoretical perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01262A [pubs.rsc.org]
- 10. A DFT + U computational study on stoichiometric and oxygen deficient M–CeO2 systems (M = Pd1, Rh1, Rh10, Pd10 and Rh4Pd6) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 20. mdpi.com [mdpi.com]
- 21. Atomistic insights from DFT calculations into the catalytic properties on ceria-lanthanum clusters for methane activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biocompatibility and Toxicity of Cerium Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium oxide nanoparticles (CeO₂ NPs), or nanoceria, are gaining significant attention in the biomedical field due to their unique regenerative antioxidant properties.[1][2] These properties stem from the ability of this compound to switch between its +3 and +4 oxidation states on the nanoparticle surface, allowing CeO₂ NPs to scavenge reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[3][4][5] This catalytic activity makes them promising therapeutic agents for diseases driven by oxidative stress and inflammation.[6][7] However, despite their therapeutic potential, a thorough understanding of their biocompatibility and potential toxicity is crucial for safe clinical translation.
The biological effects of CeO₂ NPs are complex and depend on various factors, including particle size, surface chemistry, concentration, and the cellular environment.[5] While many studies highlight their protective, antioxidant effects, others report pro-oxidant behavior and cytotoxicity, particularly at higher concentrations or under specific pH conditions.[4][5][8][9] Short-term exposure often shows minimal toxicity, but long-term or sub-chronic exposure can lead to cytotoxic and inflammatory responses.[10][11][12] This document provides a summary of key findings, data from representative studies, and detailed protocols for assessing the biocompatibility and toxicity of CeO₂ NPs.
Data Presentation: Summary of In Vitro and In Vivo Findings
The following tables summarize quantitative data from various studies to provide a comparative overview of the biocompatibility and toxicity profiles of this compound Oxide Nanoparticles.
Table 1: In Vitro Cytotoxicity of this compound Oxide Nanoparticles
| Cell Line | Concentration (µg/mL) | Exposure Time | Viability/Toxicity Outcome | Reference |
| Human Lung (A549) | 50 | 10 days | Drastic decrease in cell viability | [10] |
| Human Hepatocellular Carcinoma (HepG2) | 50 | 10 days | Drastic decrease in cell viability | [10] |
| Human Colorectal Adenocarcinoma (CaCo2) | 50 | 10 days | Partially affected cell viability | [10] |
| Human Lung (A549) | 1 - 100 | 24h & 48h | Concentration and time-dependent increase in cell death | [13] |
| Mouse Fibroblast (3T3) | 500 | 24h | Increased apoptotic and necrotic processes | [11] |
| Human Lymphocytes | 2.5 | Not Specified | 99.38% cell viability | [14] |
| Primary Human Airway Epithelial Model | 100 | > 60 days | Induced cytotoxic and inflammatory responses | [12] |
| Human Fibroblast | 30, 50, 100 | Not Specified | No toxic effects observed via MTT assay | [15] |
Table 2: In Vivo Biocompatibility and Biodistribution of this compound Oxide Nanoparticles
| Animal Model | Administration Route & Dose | Duration | Key Findings | Reference |
| Rabbit | Implantation (250 mg/site) | 28 days | Minimal local tissue reaction; low systemic toxicity | [1][16] |
| Rabbit | Implantation (250 mg/site) | 28 days | Biodistribution (ng/g tissue): | [1][16][17] |
| - Kidneys: 272.8 ± 20.4 | [1][16][17] | |||
| - Lungs: 263.4 ± 30.9 | [1][16][17] | |||
| - Spleen: 211.2 ± 6.5 | [1][16][17] | |||
| - Liver: 191.8 ± 35.1 | [1][16][17] | |||
| Rat | Not Specified | Not Specified | No harmful effects on serum chemistry or organ histology | [14] |
| Mouse | 30, 50, 100 µg | Not Specified | No significant abnormal behavioral or physical symptoms | [15] |
Signaling Pathways and Experimental Workflows
Understanding the mechanisms by which CeO₂ NPs interact with cells is key to evaluating their biological effects. The following diagrams illustrate the primary signaling pathways involved and the general workflows for key toxicological assays.
Caption: CeO₂ NP antioxidant and anti-inflammatory signaling pathways.
The dual-state (Ce³⁺/Ce⁴⁺) nature of this compound oxide nanoparticles allows them to act as potent ROS scavengers, mimicking enzymes like superoxide dismutase (SOD) and catalase (CAT).[3][5] This scavenging activity reduces oxidative stress. Furthermore, CeO₂ NPs can directly modulate key signaling pathways.[3] They promote the nuclear translocation of Nrf2, a primary regulator of the antioxidant response, leading to increased expression of protective enzymes like SOD and catalase.[3] Concurrently, they can inhibit the activation of NF-κB, a critical transcription factor in the inflammatory cascade, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][6][18]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[19]
Caption: General workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[20]
-
Nanoparticle Preparation: Prepare a stock dispersion of CeO₂ NPs in sterile water or PBS. It is critical to sonicate the dispersion to ensure it is homogeneous.[21] Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of CeO₂ NPs.[21] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[19]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Incubate the plate overnight in a humidified incubator. Mix gently by pipetting and measure the absorbance spectrophotometrically at a wavelength between 550 and 600 nm.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Oxidative Stress Assessment: ROS Detection
This assay quantifies intracellular reactive oxygen species (ROS) using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCF-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting H₂DCF is oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[22]
Caption: General workflow for intracellular ROS detection using H₂DCF-DA.
Protocol:
-
Cell Seeding: Seed cells (e.g., 2 x 10⁴ cells/well) in a black, clear-bottom 96-well plate and allow them to adhere overnight.[22]
-
Treatment: Treat cells with various concentrations of CeO₂ NPs for the desired duration. Include an untreated control and a positive control (e.g., H₂O₂).
-
Dye Loading: After treatment, remove the medium and wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS) or PBS.[22]
-
Incubation with Probe: Incubate the cells with H₂DCF-DA solution (5-50 µM in serum-free medium or HBSS) for 30-60 minutes at 37°C in the dark.[22]
-
Washing: Remove the H₂DCF-DA solution and wash the cells twice with pre-warmed HBSS or PBS to remove any extracellular dye.
-
Fluorescence Measurement: Add 100 µL of HBSS or PBS back to each well. Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[23]
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control cells.
Genotoxicity Assessment: Comet Assay
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage in individual cells.[24] Damaged DNA migrates further in an electric field, creating a "comet" shape with a tail, the length and intensity of which are proportional to the amount of damage.[25]
Caption: General workflow for the alkaline Comet assay.
Protocol:
-
Cell Treatment: Expose cells in culture to various concentrations of CeO₂ NPs for a defined period (e.g., 24 hours).[10]
-
Cell Harvesting: After exposure, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Embedding: Mix the cell suspension with low melting point agarose (0.8%) and quickly pipette the mixture onto a pre-coated microscope slide.[26] Allow it to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[26]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The damaged, fragmented DNA will migrate from the nucleus towards the anode.[24]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or ethidium (B1194527) bromide.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using specialized image analysis software. The percentage of DNA in the tail is a common metric for quantifying DNA damage.[25]
Inflammatory Response: Cytokine Measurement by ELISA
An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) released by cells into the culture medium following exposure to nanoparticles.[27]
Protocol (Sandwich ELISA):
-
Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight at 4°C.[28]
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add 100 µL of cell culture supernatants (collected from CeO₂ NP-treated cells) and standards (recombinant cytokine of known concentrations) to the wells. Incubate for 2 hours at room temperature.[28]
-
Detection Antibody: Wash the plate. Add a biotin-conjugated detection antibody that recognizes a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), which will bind to the biotinylated detection antibody. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the concentration of the cytokine in the unknown samples from this curve.[28]
References
- 1. Biocompatibility studies on this compound oxide nanoparticles – combined study for local effects, systemic toxicity and genotoxicity via implantation route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory mechanisms of this compound oxide nanoparticles in oxidative stress and emerging applications in refractory wound care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The Impressive Anti-Inflammatory Activity of this compound Oxide Nanoparticles: More than Redox? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound oxide nanoparticles in wound care: a review of mechanisms and therapeutic applications [frontiersin.org]
- 8. Effect of this compound Oxide Nanoparticles on Oxidative Stress Biomarkers in Rats’ Kidney, Lung, and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. A Complete In Vitro Toxicological Assessment of the Biological Effects of this compound Oxide Nanoparticles: From Acute Toxicity to Multi-Dose Subchronic Cytotoxicity Study [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CeO2 nanoparticles synthesized through green chemistry are biocompatible: In vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biocompatibility studies on this compound oxide nanoparticles - combined study for local effects, systemic toxicity and genotoxicity via implantation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound Oxide Nanoparticles Inhibits Oxidative Stress and Nuclear Factor-κB Activation in H9c2 Cardiomyocytes Exposed to Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detecting the oxidative reactivity of nanoparticles: a new protocol for reducing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 27. Cytokines as biomarkers of nanoparticle immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytokine Elisa [bdbiosciences.com]
Troubleshooting & Optimization
controlling particle size in cerium oxide nanoparticle synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the control of particle size during the synthesis of cerium oxide (CeO₂) nanoparticles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures.
Question: My synthesized this compound oxide nanoparticles are much larger than the target size. What are the potential causes and how can I fix this?
Answer: Achieving a specific nanoparticle size requires precise control over several reaction parameters. Larger than expected particle sizes typically result from conditions that favor crystal growth over nucleation.
-
Potential Cause 1: High Reaction or Calcination Temperature. Temperature is a critical factor influencing crystal growth. Higher temperatures increase the rate of diffusion and atomic mobility, leading to larger particles through processes like Oswald ripening.[1][2] Post-synthesis calcination at elevated temperatures (e.g., 600-800°C) is a common reason for significant particle growth.[3][4]
-
Solution:
-
Carefully control the synthesis temperature. Lowering the reaction temperature can often lead to smaller particles.[3]
-
Optimize the calcination step. If a high temperature is required for crystallinity, consider reducing the duration. Studies have shown that increasing calcination temperature from 350°C to 800°C can increase crystallite size from 4.5 nm to 20 nm.[4]
-
-
Potential Cause 2: Incorrect Precursor Concentration. The concentration of the this compound salt precursor directly impacts nucleation and growth kinetics. High precursor concentrations can sometimes lead to larger particles.[5]
-
Solution:
-
Systematically vary the precursor concentration. A study demonstrated that as the precursor concentration of Ce(NO₃)₃·6H₂O increased, the average particle size grew from 6 nm to 21 nm.[5] Try reducing the initial concentration of your this compound salt.
-
-
Potential Cause 3: Inadequate pH Control. The pH of the reaction medium governs the hydrolysis and condensation rates of the this compound precursor, which is fundamental to particle formation.
-
Solution:
Question: The nanoparticles are heavily agglomerated. How can I prevent this?
Answer: Agglomeration is a common challenge where individual nanoparticles clump together to form larger clusters.[3][8] This is often driven by the high surface energy of the nanoparticles.
-
Potential Cause 1: Absence or Ineffective Capping Agent. Capping agents (or surfactants) are molecules that adsorb to the surface of nanoparticles, providing steric or electrostatic repulsion to prevent them from sticking together.[3][9]
-
Solution:
-
Introduce a capping agent into your synthesis. Common choices include polymers like polyvinylpyrrolidone (B124986) (PVP)[5], dextran[3], and citric acid.[3] The presence of a capping agent can help control particle diameter and maintain colloidal stability.[3]
-
Ensure the chosen capping agent is appropriate for your solvent system and desired application. Green synthesis methods utilize plant extracts which contain phytochemicals that can act as natural capping and reducing agents.[10]
-
-
Potential Cause 2: High Calcination Temperature. While calcination can improve crystallinity, excessive heat can cause nanoparticles to fuse, leading to hard agglomerates.[11]
-
Solution:
-
Reduce the calcination temperature and/or duration. Find the minimum temperature required to achieve the desired crystal structure. SEM imaging has shown that increasing annealing temperature can lead to less agglomeration in some cases, but also larger particles, indicating a trade-off that must be optimized.
-
-
Potential Cause 3: Inappropriate pH. The surface charge of this compound oxide nanoparticles is pH-dependent. At or near the isoelectric point (around pH 6.7-7.6), the surface charge is minimal, leading to a higher tendency for agglomeration.[12]
-
Solution:
-
Adjust the pH of your solution away from the isoelectric point to increase electrostatic repulsion between particles.[3]
-
Question: I am observing a wide range of particle sizes (high polydispersity) in my sample. How can I achieve a more uniform, monodisperse product?
Answer: A narrow particle size distribution is crucial for many applications. High polydispersity often indicates that the nucleation and growth phases of particle formation are not well separated.
-
Potential Cause: Uncontrolled Nucleation and Growth. If nucleation (the formation of new particles) occurs simultaneously with the growth of existing particles, a broad size distribution will result.[8]
-
Solution:
-
Decouple Nucleation and Growth: A rational synthesis design based on a special hydrothermal procedure has been shown to achieve this, allowing for the synthesis of monodisperse particles between 2 and 12 nm.[13][14] This can be done by rapidly creating a supersaturated state to induce a burst of nucleation, followed by maintaining a lower concentration where only particle growth occurs.
-
Control Reagent Addition: Add the precipitating agent (e.g., NaOH, NH₄OH) slowly and dropwise to the this compound salt solution under vigorous and constant stirring. This ensures a more uniform reaction environment.
-
Method Selection: Certain synthesis methods, such as microemulsion and hydrothermal techniques, are known for producing nanoparticles with narrow size distributions.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do different synthesis parameters quantitatively affect the final particle size?
A1: The final particle size is a result of the interplay between various parameters. The table below summarizes the effects observed in different studies.
| Synthesis Method | Parameter Varied | Value/Range | Resulting Particle Size (nm) |
| Thermal Treatment | Precursor (Ce) Concentration | x = 0.00 to 1.00 | 6 to 21 |
| Mechanochemical | Calcination Temperature | 350°C to 800°C | 4.5 to 20 |
| Sol-Gel | Calcination Temperature | 200°C to 500°C | 8.11 to 12.69 |
| Co-precipitation | Calcination Temperature | 400°C, 500°C, 600°C | 60 to 90 |
| Hydrothermal | pH | 7 to 11 | 35.85 to 20.65 |
| Precipitation | pH | 9 to 12 | Size decreased with increasing pH |
Q2: What are the most common precursors for this compound oxide nanoparticle synthesis?
A2: this compound nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) is one of the most widely used precursors across various synthesis methods, including co-precipitation, hydrothermal, and sol-gel techniques.[3][15] Other precursors like this compound(III) carbonate hydrate (B1144303) and this compound(IV) sulphate are also used.[4][16]
Q3: Can you provide a basic protocol for the co-precipitation method?
A3: Yes, the co-precipitation method is a common, cost-effective technique. Here is a generalized protocol based on published procedures: Experimental Protocol: Co-precipitation Synthesis
-
Precursor Preparation: Prepare an aqueous solution of a this compound salt, such as 0.02 M this compound(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O).
-
Precipitating Agent Preparation: Prepare a separate solution of a precipitating agent, such as 0.03 M potassium carbonate (K₂CO₃) or a desired molarity of sodium hydroxide (B78521) (NaOH).[17]
-
Precipitation: Add the this compound nitrate solution and the potassium carbonate solution dropwise into a beaker containing well-stirred deionized water. It is crucial to maintain a constant pH (e.g., pH 6) during this process.[4] A precipitate, this compound(III) carbonate, will form.
-
Aging and Washing: The resulting precipitate can be aged at a specific temperature (e.g., 220°C for 2.5 hours) or washed immediately.[4] Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove impurities. Centrifugation is typically used to separate the precipitate after each wash.
-
Drying: Dry the washed precipitate in an oven, for instance, at 65°C for 2 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 600°C for 3 hours) to convert the precursor into crystalline this compound oxide nanoparticles.[4]
Q4: What is the hydrothermal synthesis method and what are its advantages?
A4: The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed, high-pressure vessel called an autoclave.[4] Experimental Protocol: Hydrothermal Synthesis
-
Precursor Preparation: Dissolve a this compound precursor (e.g., this compound nitrate hexahydrate) and a precipitating/hydrolyzing agent (e.g., urea) in deionized water.[18]
-
pH Adjustment: Adjust the pH of the solution to a desired value (e.g., acidic or basic) before sealing the vessel.[11] The pH is a significant parameter affecting the final particle properties.[11]
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined autoclave and heat it to a specific temperature (e.g., 180-250°C) for a set duration (e.g., 6-24 hours).[11][19]
-
Cooling and Collection: Allow the autoclave to cool to room temperature.
-
Washing and Drying: Collect the resulting powder by centrifugation, wash it thoroughly with deionized water and ethanol, and dry it in an oven (e.g., at 60°C).[19]
-
Advantages: This method provides excellent control over particle size, morphology (shape), and crystallinity, often yielding highly uniform nanoparticles.[3][11]
Visual Guides
Below are diagrams illustrating key relationships and workflows in controlling CeO₂ nanoparticle size.
Caption: Troubleshooting workflow for common particle size issues.
Caption: Influence of key parameters on nanoparticle size.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Precursor Concentration on the Particle Size, Crystal Size, and Optical Energy Gap of CexSn1−xO2 Nanofabrication [mdpi.com]
- 6. journals.sujps.com [journals.sujps.com]
- 7. researchgate.net [researchgate.net]
- 8. tesisenred.net [tesisenred.net]
- 9. d-nb.info [d-nb.info]
- 10. This compound oxide nanoparticles: green synthesis and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Revealing the Effect of Synthesis Conditions on the Structural, Optical, and Antibacterial Properties of this compound Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apsacollege.com [apsacollege.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydrothermal Synthesis of Gadolinium (Gd) Doped this compound Oxide (Ceo2) Nanoparticles: Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
preventing agglomeration of ceria nanoparticles in solution
Welcome to the technical support center for handling ceria nanoparticles (CeO₂ NPs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to nanoparticle agglomeration in solution.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My ceria nanoparticle suspension shows visible sediment shortly after preparation. What went wrong?
A1: Rapid sedimentation is a clear sign of significant agglomeration. This typically occurs when the repulsive forces between nanoparticles are insufficient to overcome their natural tendency to attract each other (van der Waals forces). The primary causes are related to the solution's chemistry and the physical handling of the nanoparticles.
Possible Causes & Solutions:
-
Incorrect pH: The pH of your solution may be at or near the isoelectric point (IEP) of the ceria nanoparticles. At the IEP, the nanoparticle surface charge is neutral, eliminating electrostatic repulsion and leading to maximum instability.[1][2] The IEP for ceria can vary depending on the synthesis method, with reported values ranging from 4.5 to 9.5.[1]
-
Insufficient Dispersion Energy: The initial energy applied may not have been enough to break down the agglomerates present in the dry powder.
-
Lack of a Stabilizer: In many aqueous solutions, especially those with high ionic strength like biological media, electrostatic stabilization alone is insufficient.
-
Solution: Add a stabilizing agent. This can be a small molecule ligand (e.g., citrate) or a polymer/polyelectrolyte (e.g., dextran (B179266) sulfate (B86663), PVP).[8][9][10] These agents provide steric or electrosteric hindrance to prevent particles from getting too close.
-
Q2: My DLS results show a very large particle size (>500 nm) and a high Polydispersity Index (PdI > 0.5), but TEM images show my primary particles are small (~10-20 nm). Why is there a discrepancy?
A2: This is a classic indication that your nanoparticles are agglomerated in the solution, even if they are not visibly sedimenting. Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles as they move in a liquid, so it reports the size of the agglomerates, not the primary particles.[11][12] A high PdI further confirms a wide distribution of sizes, which is typical for an agglomerated sample.
Troubleshooting Steps Workflow:
Caption: Troubleshooting workflow for high DLS size and PdI.
Q3: My ceria nanoparticle dispersion is stable in DI water but agglomerates immediately when I add it to my cell culture medium.
A3: This is a common and expected issue. Cell culture media are high ionic strength solutions containing salts, proteins, and other molecules.
-
Charge Screening: The high concentration of ions in the medium collapses the electrical double layer around the nanoparticles, effectively neutralizing the surface charge that provides electrostatic repulsion. This phenomenon is known as charge screening.
-
Protein Corona: Proteins and other biomolecules in the medium can rapidly adsorb to the nanoparticle surface, forming a "protein corona." This can alter the surface properties and sometimes lead to bridging flocculation, where one protein binds to multiple nanoparticles, causing them to clump together.
Solutions:
-
Steric Stabilization: This is the most effective strategy. Before introducing the nanoparticles to the medium, coat them with a polymer that provides steric hindrance. Polyethylene glycol (PEG) is a widely used and effective choice for biological applications.[10] Polysaccharides like dextran sulfate are also effective.[9]
-
Use a Pre-treatment Medium: Some protocols suggest pre-incubating the nanoparticles in a solution containing a component of the medium, like serum albumin, under controlled conditions to form a more stable, defined corona before full introduction.
Frequently Asked Questions (FAQs)
Q1: What is Zeta Potential and how does it relate to nanoparticle stability?
A1: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle in a solution.[2][13] It is a key indicator of the stability of a colloidal dispersion.[2]
-
High Absolute Zeta Potential: A value of ±30 mV or greater indicates strong inter-particle repulsion and a high degree of stability.[2] The particles will resist agglomeration due to strong electrostatic repulsion.
-
Low Absolute Zeta Potential: A value between -10 mV and +10 mV indicates that the repulsive forces are weak, and the dispersion is likely to be unstable and agglomerate.[2]
The zeta potential of ceria nanoparticles is highly dependent on the pH of the solution.[1][2] By measuring the zeta potential at different pH values, you can identify the isoelectric point (where the zeta potential is zero) and determine the optimal pH range for stability.
Q2: What are the best types of stabilizers for ceria nanoparticles?
A2: The best stabilizer depends on your solvent and final application. There are two main stabilization mechanisms:
-
Electrostatic Stabilization: Uses charged molecules that adsorb to the nanoparticle surface, increasing its charge and enhancing repulsion. This is most effective in low ionic strength solutions like DI water.
-
Steric Stabilization: Uses long-chain polymers that form a protective layer on the nanoparticle surface. This layer physically prevents the particles from approaching each other. This method is essential for stability in high ionic strength solutions (e.g., biological media).
The relationship between these factors and stability is illustrated below.
Caption: Key factors influencing ceria nanoparticle stability in solution.
Q3: Is it possible to effectively re-disperse ceria nanoparticles that have been dried into a powder?
A3: It is challenging but possible. Drying nanoparticles often leads to the formation of hard agglomerates due to strong capillary forces during solvent evaporation.[15] These are much harder to break apart than the soft agglomerates found in a liquid suspension. For this reason, it is often recommended to keep nanoparticles in a liquid suspension and avoid drying them if possible.[16]
If you must use a dried powder, a robust dispersion protocol is critical. This usually involves:
-
Wetting: Pre-wetting the powder with a small amount of a suitable solvent (like ethanol (B145695) for hydrophobic coatings) can be essential before adding the bulk dispersion medium.[6]
-
High-Energy Dispersion: High-power probe sonication is required.[6][7]
-
Stabilizers: The dispersion medium should contain an appropriate stabilizer from the start to prevent the particles from re-agglomerating once they are broken apart.
Data & Protocols
Quantitative Data Summary
The stability of a ceria nanoparticle dispersion is highly dependent on physicochemical parameters. The tables below summarize key data from cited literature.
Table 1: Effect of pH and Stabilizer on Zeta Potential and Particle Size
| Nanoparticle Type | Medium | pH | Stabilizer | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Reference |
| Ceria NPs | Deionized Water | 9.36 | 2.2 mM Sodium Citrate | -47.6 | 2.9 (Primary Size) | [8] |
| Ceria NPs | Deionized Water | 2 | None | Positive | 1189 ± 64 | [9] |
| Ceria NPs | Deionized Water | 2 | Dextran Sulfate | Negative | 277 ± 27 | [9] |
| Ceria NPs | Hexane | N/A | None | +28.92 | N/A | [13] |
| Ceria NPs | Hexane | N/A | Polysorbate 20 | +38.58 | N/A | [13] |
| Ceria-Zirconia NPs | Hexane | N/A | Polysorbate 20 | +40.50 | N/A | [13] |
Table 2: Isoelectric Points (IEP) of Ceria Nanoparticles
| Synthesis Method | Dispersion Medium | Isoelectric Point (IEP) at pH | Reference |
| Microemulsion | Buffer Solution | ~4.5 | [1] |
| Hydrothermal | Buffer Solution | ~9.5 | [1] |
| Not Specified | Milli-Q Water | ~6.0 - 6.7 | [2][17] |
Note: The IEP can vary significantly based on the synthesis method and the presence of surface impurities or coatings.
Experimental Protocol: General Dispersion of Ceria Nanoparticle Powder
This protocol is adapted from standardized methods for creating stable aqueous dispersions of metal oxide nanoparticles for characterization and toxicological studies.[6][7][12]
Caption: Experimental workflow for dispersing ceria nanoparticle powder.
Materials:
-
Ceria nanoparticle powder
-
High-purity deionized water (18 MΩ·cm)[12]
-
Wetting agent (e.g., Ethanol)
-
Stabilizer (e.g., Sodium Citrate, PVP, Dextran Sulfate)
-
Glass vials
-
Probe sonicator with a standard horn
-
Ice bath
Methodology:
-
Preparation: Weigh the required amount of ceria nanoparticle powder into a clean glass vial. For a 2.56 mg/mL stock, you might weigh 10-15 mg.[6]
-
Wetting (Crucial Step): Tilt the vial to gather the powder. Add a small volume of a wetting agent, such as 0.5% v/v ethanol in water, sufficient to create a paste.[6] Let it stand for at least one minute to ensure the powder is fully wetted. This step is critical for breaking surface tension and allowing the aqueous medium to penetrate the powder.
-
Addition of Medium: Add the dispersion medium (e.g., DI water containing your chosen stabilizer) to achieve the final desired concentration of the stock suspension.
-
Sonication: Place the vial in an ice/water bath to prevent overheating.[6] Immerse the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial. Sonicate continuously for 16-20 minutes at a high amplitude (e.g., 90%).[6] The temperature rise should be monitored and controlled.[6][7]
-
Characterization & Storage: After sonication, immediately characterize an aliquot of the dispersion using DLS and zeta potential analysis to confirm stability.[6] Store the stock dispersion at 5 °C in the dark.[12] Before any subsequent use or characterization, briefly vortex or sonicate the sample to ensure homogeneity.
References
- 1. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. journals.sujps.com [journals.sujps.com]
- 6. nanotechia.org [nanotechia.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Nanoceria dissolution at acidic pH by breaking off the catalytic loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound oxide particles: coating with charged polysaccharides for limiting the aggregation state in biological media and potential application for anti ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00081H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrokinetic Research on the Dispersion Behavior of Nano-Ceria Particles in Concentrated Suspensions | Scientific.Net [scientific.net]
- 12. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlantis-press.com [atlantis-press.com]
- 14. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic Light Scattering and Zeta Potential Studies of Ceria Nanoparticles | Scientific.Net [scientific.net]
effect of calcination temperature on ceria catalyst activity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with ceria (CeO₂) catalysts, focusing on the critical role of calcination temperature in determining catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing calcination temperature on ceria catalyst properties?
Increasing the calcination temperature generally leads to several key changes in the physicochemical properties of ceria catalysts. Primarily, it causes an increase in crystallite size and a corresponding decrease in the specific surface area (BET).[1][2][3] This is due to the sintering and growth of ceria nanoparticles at higher temperatures.[1] While this can sometimes expose more active crystal planes, it often leads to a lower dispersion of active sites.[4] Additionally, the concentration of surface Ce³⁺ ions and oxygen vacancies, which are crucial for many catalytic reactions, may also change.[1]
Q2: My ceria catalyst shows low activity. Could the calcination temperature be the cause?
A2: Yes, both too low and too high calcination temperatures can result in poor catalytic performance.
-
Low Calcination Temperature (<400°C): Incomplete removal of precursor materials (e.g., nitrates, citrates) or organic templates can block active sites. The crystallinity of the ceria may also be poor.
-
High Calcination Temperature (>700°C): Severe sintering can drastically reduce the surface area, leading to fewer available active sites.[1] While it can improve crystallinity, the loss of surface area is often the dominant, negative factor. For instance, in one study, increasing the calcination temperature from 500°C to 900°C caused the specific surface area to drop from 122.80 m²/g to 12.79 m²/g.[1]
An optimal calcination temperature exists for most applications, which balances good crystallinity with a high surface area. This optimum is often found in the 400°C to 700°C range.[5]
Q3: How does calcination temperature affect the concentration of active sites like oxygen vacancies?
The relationship is complex. Higher calcination temperatures can lead to a more ordered crystal structure with fewer surface defects, which can decrease the concentration of surface oxygen vacancies. One study on ceria octahedrons showed that increasing the calcination temperature from 500°C to 900°C led to a decrease in the surface Ce³⁺ concentration from 24.2% to 20.5%.[1] However, for some doped ceria systems, a higher calcination temperature might be necessary to incorporate the dopant into the ceria lattice, which in turn can create more oxygen vacancies.
Q4: I am preparing a doped ceria catalyst. How does calcination temperature affect the dopant?
Calcination temperature is critical for doped ceria catalysts. It can influence the dispersion of the dopant, its interaction with the ceria support, and its oxidation state. For copper-ceria catalysts, for example, the calcination temperature affects the formation of a CuO-CeO₂ interface, which is vital for catalytic activity.[2] Insufficient temperature may lead to poor interaction, while excessive temperature could cause the dopant to agglomerate or become encapsulated by the sintered ceria support.
Troubleshooting Guide
| Problem | Potential Cause Related to Calcination | Recommended Action |
| Low Catalytic Activity | Calcination temperature was too high, causing significant loss of surface area due to sintering.[1] | Synthesize a new batch of catalyst and calcine at a lower temperature (e.g., try 100°C decrements from your original temperature). Characterize the surface area (BET) to confirm. |
| Calcination temperature was too low, resulting in incomplete decomposition of precursors or poor crystallinity. | Increase the calcination temperature. Perform thermogravimetric analysis (TGA) on the dried, uncalcined material to determine the decomposition temperature of the precursors. | |
| Poor Reproducibility Between Batches | Inconsistent heating/cooling rates or duration of calcination. | Use a programmable furnace to ensure a consistent temperature profile for all batches. A typical rate is 2-5°C/min for both heating and cooling.[6] |
| Catalyst Deactivation During Reaction | The catalyst was not thermally stable at the reaction temperature because the calcination temperature was too low. | Recalcinate the catalyst at a temperature at least as high as the intended reaction temperature to ensure thermal stability. |
| Unexpected Product Selectivity | Calcination temperature altered the crystal facets exposed or the nature of the active sites (e.g., Ce³⁺/Ce⁴⁺ ratio).[4][7] | Systematically vary the calcination temperature (e.g., 400°C, 500°C, 600°C, 700°C) and correlate the catalytic performance with characterization data (XRD for crystal phase, XPS for surface species). |
Data Presentation
Table 1: Effect of Calcination Temperature on Ceria Properties and Catalytic Activity
| Calcination Temp. (°C) | Specific Surface Area (m²/g) | Crystallite Size (nm) | Ce³⁺ Concentration (%) | Application | Catalytic Performance | Reference |
| 500 | 122.80 | - | 24.2 | Polishing | - | [1] |
| 600 | 113.01 | - | - | Polishing | - | [1] |
| 700 | 75.96 | - | - | Polishing | Highest polishing rate | [1] |
| 800 | 34.24 | - | - | Polishing | Decreased polishing rate | [1] |
| 900 | 12.79 | - | 20.5 | Polishing | - | [1] |
| 400 | - | - | - | CO Oxidation (Cu-CeO₂) | - | [5] |
| 500 | - | - | - | CO Oxidation (Cu-CeO₂) | - | [5] |
| 600 | - | - | - | CO Oxidation (Cu-CeO₂) | Highest CO conversion | [5] |
| 700 | - | - | - | CO Oxidation (Cu-CeO₂) | - | [5] |
Note: Data is compiled from different studies and direct comparison should be made with caution as synthesis methods vary.
Experimental Protocols
Protocol 1: General Synthesis of Ceria Catalyst via Co-Precipitation
This protocol describes a common method for synthesizing ceria nanoparticles where calcination temperature is a key final step.
-
Precursor Solution: Dissolve cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water to form a solution (e.g., 0.1 M).
-
Precipitation: While stirring vigorously, add a precipitating agent, such as a 3 M solution of NaOH or ammonia, dropwise until the pH reaches a value of 9-10. A precipitate of this compound hydroxide (B78521) will form.
-
Aging: Continue stirring the suspension for a period of 30 minutes to 24 hours at room temperature or a slightly elevated temperature (e.g., 60°C).
-
Washing: Centrifuge or filter the precipitate and wash it repeatedly with deionized water and then with ethanol (B145695) to remove residual ions.
-
Drying: Dry the obtained powder in an oven, typically overnight at 80-110°C.[4][6]
-
Calcination: Place the dried powder in a ceramic crucible and calcine it in a muffle furnace under a static air atmosphere. The heating and cooling rates are typically controlled (e.g., 2°C/min). The final calcination temperature is the critical variable to be studied (e.g., 400°C, 500°C, 600°C, 700°C) and is usually held for 4-12 hours.[4][6]
Protocol 2: Characterization of Catalyst Properties
-
Specific Surface Area (BET): Measured by nitrogen physisorption at 77 K. Samples are typically degassed under vacuum at ~200-300°C for several hours before analysis.[6]
-
Crystallite Size (XRD): Determined by X-ray diffraction (XRD). The average crystallite size can be calculated from the broadening of the main CeO₂ diffraction peak (typically the (111) plane) using the Scherrer equation.
-
Surface Composition (XPS): X-ray photoelectron spectroscopy (XPS) is used to determine the surface elemental composition and the relative concentrations of Ce³⁺ and Ce⁴⁺.
Visualizations
Caption: Experimental workflow for ceria catalyst synthesis and testing.
Caption: Effect of calcination temperature on ceria catalyst properties.
References
- 1. Changing the calcination temperature to tune the microstructure and polishing properties of ceria octahedrons - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02367A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of high-temperature CeO 2 calcination on the activity of Pt/CeO 2 catalysts for oxidation of unburned hydrocarbon fuels - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00030J [pubs.rsc.org]
- 4. The Role of Synthesis Methods of Ceria-Based Catalysts in Soot Combustion [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot synthesis of iron-doped ceria catalysts for tandem carbon dioxide hydrogenation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00439F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing pH for Green Synthesis of Cerium Oxide Nanoparticles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the green synthesis of cerium oxide nanoparticles (CeO₂ NPs). The focus is on optimizing and troubleshooting pH-related parameters during synthesis.
Troubleshooting Guide
Q1: I am not observing the characteristic yellowish-brown color change, and UV-Vis spectroscopy shows no peak. Why are no nanoparticles forming?
A1: The absence of nanoparticle formation can be attributed to several factors, often related to the reaction conditions. Here's a step-by-step guide to troubleshoot this issue:
-
Insufficient Reducing Power of Plant Extract: The phytochemicals in the plant extract (e.g., polyphenols, flavonoids) are responsible for reducing the this compound salt to form CeO₂ NPs.[1] The concentration or reducing potential of your extract may be too low.
-
Solution: Try increasing the concentration of the plant extract in the reaction mixture. You can also consider using a different plant extract known for its high content of reducing phytochemicals.[2]
-
-
Incorrect pH of the Reaction Mixture: The pH of the synthesis medium is a critical parameter that influences the reduction process.[3] An acidic pH may not be favorable for the reduction of this compound ions by many plant extracts.
-
Solution: Most green synthesis protocols for CeO₂ NPs report better results in a basic medium.[4] Try adjusting the pH of the reaction mixture to a range of 8-11 using a suitable base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).[4]
-
-
Suboptimal Temperature: The reaction kinetics are influenced by temperature.[3] The temperature might be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gently heat the reaction mixture. A temperature range of 60-80°C is often effective, but this should be optimized for your specific plant extract.[4]
-
Q2: My synthesized nanoparticles are too large and polydisperse. How can I reduce their size and improve monodispersity?
A2: The size and size distribution of CeO₂ NPs are strongly influenced by the pH of the synthesis medium.
-
pH is Not Optimized: The pH affects both the nucleation and growth phases of nanoparticle formation. In some systems, a lower pH might lead to larger particles due to slower nucleation and faster growth. Conversely, a higher pH can promote the formation of smaller, more uniform nanoparticles.[5]
-
Solution: Systematically vary the pH of your reaction mixture. For instance, one study on the co-precipitation of CeO₂ NPs found that increasing the pH from 9 to 12 resulted in a decrease in crystallite size.[5] Conduct a series of experiments at different pH values (e.g., 8, 9, 10, 11, and 12) to find the optimal condition for your system.
-
-
Concentration of Reactants: High concentrations of the this compound salt or the plant extract can sometimes lead to rapid, uncontrolled growth and aggregation.
-
Solution: Try decreasing the concentration of the this compound precursor and/or the plant extract.
-
Q3: The synthesized nanoparticles are precipitating out of the solution (agglomerating). What is causing this instability?
A3: Agglomeration and precipitation are common issues related to the colloidal stability of the nanoparticles, which is highly dependent on their surface charge and the pH of the medium.
-
pH is near the Point of Zero Charge (pzc): Nanoparticles are least stable when their surface charge is close to zero, a point known as the point of zero charge (pzc) or isoelectric point. At the pzc, the electrostatic repulsion between particles is minimal, leading to agglomeration.[6][7] The pzc for CeO₂ NPs is typically in the range of 6.2-7.9.[8]
-
Solution: Adjust the pH of the solution to be significantly higher or lower than the pzc. For green-synthesized CeO₂ NPs, maintaining a basic pH (e.g., > 8) often imparts a sufficient negative surface charge (zeta potential) to ensure stability through electrostatic repulsion.
-
-
Ionic Strength of the Medium: High concentrations of salts in your solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and causing agglomeration.[6]
-
Solution: Use deionized water for your synthesis and ensure that the concentration of any added salts (including the base used for pH adjustment) is not excessively high. If possible, purify the nanoparticles by centrifugation and redispersion in deionized water after synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the green synthesis of this compound oxide nanoparticles?
A1: While the optimal pH can vary depending on the specific plant extract and other reaction parameters, a basic pH range, typically between 8 and 12, is most commonly reported to be effective for the green synthesis of CeO₂ NPs.[4][5] In this pH range, the deprotonation of hydroxyl groups in the phytochemicals of the plant extract is facilitated, enhancing their ability to act as reducing and capping agents.
Q2: How does pH influence the properties of the synthesized this compound oxide nanoparticles?
A2: The pH of the reaction medium is a critical parameter that significantly affects several properties of the synthesized CeO₂ NPs:[3][9]
-
Size and Morphology: pH plays a crucial role in controlling the nucleation and growth kinetics of the nanoparticles, thereby influencing their final size and shape.[3] Studies have shown that increasing the pH in a basic medium can lead to a decrease in the crystallite size of CeO₂ NPs.[5]
-
Surface Charge and Stability: The pH determines the surface charge of the nanoparticles, which is a key factor in their colloidal stability. The surface charge can be quantified by measuring the zeta potential. A highly positive or negative zeta potential (typically > +30 mV or < -30 mV) indicates good stability, while a value close to zero suggests instability and a tendency to agglomerate.[10]
-
Yield: The reaction kinetics and the efficiency of the reduction process are pH-dependent, which in turn affects the overall yield of the nanoparticles.
Q3: What is the significance of the point of zero charge (pzc) for this compound oxide nanoparticles?
A3: The point of zero charge (pzc) is the pH at which the surface of the this compound oxide nanoparticles has a net neutral charge. The pzc for CeO₂ NPs is reported to be in the range of 6.2-7.9.[8] This is a critical parameter for understanding and controlling the colloidal stability of the nanoparticles. At pH values below the pzc, the surface of the nanoparticles will be positively charged, and at pH values above the pzc, the surface will be negatively charged. To prevent agglomeration, it is generally advisable to work at a pH that is at least 1-2 units away from the pzc to ensure sufficient electrostatic repulsion between the nanoparticles.
Quantitative Data on the Effect of pH
The following table summarizes the effect of pH on the properties of this compound oxide nanoparticles as reported in the literature. Note that the synthesis methods and conditions may vary between studies.
| pH | Average Size / Crystallite Size (nm) | Zeta Potential (mV) | Synthesis Method / Notes |
| 6 | Not specified | +16.68 | Dextran-coated nanoparticles.[10] |
| 7 | Not specified | +0.58 | Dextran-coated nanoparticles. Close to the point of zero charge, indicating low stability.[10] |
| 9 | Decreasing size with increasing pH | +6.32 | Dextran-coated nanoparticles.[10] |
| 9 | Larger crystallite size | Not specified | Co-precipitation method. The crystallite size decreased as the pH was increased to 12.[5] |
| 10 | Intermediate crystallite size | Not specified | Co-precipitation method.[5] |
| 11 | Smaller crystallite size | Not specified | Co-precipitation method.[5] |
| 12 | 27 nm | Not specified | Co-precipitation method. Smallest crystallite size achieved in the study.[5] |
Experimental Protocol: Green Synthesis of this compound Oxide Nanoparticles with pH Optimization
This protocol provides a general methodology for the green synthesis of CeO₂ NPs using a plant extract, with a focus on optimizing the pH.
1. Preparation of the Plant Extract: a. Thoroughly wash the plant material (e.g., leaves, fruit peel) with deionized water. b. Dry the plant material in a hot air oven at 60°C for 24 hours. c. Grind the dried plant material into a fine powder. d. Add a known amount of the powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL). e. Heat the mixture at 60-80°C for 1-2 hours with constant stirring. f. Allow the mixture to cool to room temperature and filter it using Whatman No. 1 filter paper to obtain a clear extract.
2. Synthesis of this compound Oxide Nanoparticles: a. Prepare a solution of a this compound salt (e.g., this compound nitrate (B79036) hexahydrate, Ce(NO₃)₃·6H₂O) in deionized water (e.g., 0.1 M). b. In a separate beaker, take a specific volume of the plant extract (e.g., 20 mL). c. While stirring, slowly add the this compound salt solution to the plant extract. d. The formation of nanoparticles is often indicated by a color change in the solution, typically to a yellowish-brown precipitate.
3. pH Optimization: a. To investigate the effect of pH, prepare several reaction mixtures as described in step 2. b. Before or after the addition of the this compound salt solution (consistency is key), adjust the pH of each reaction mixture to a different value (e.g., 7, 8, 9, 10, 11) using a dilute solution of NaOH (e.g., 0.1 M) or NH₄OH (e.g., 0.1 M) while monitoring with a pH meter. c. Maintain the reaction at a constant temperature (e.g., 70°C) with continuous stirring for a set period (e.g., 2-4 hours).
4. Purification of Nanoparticles: a. After the reaction is complete, centrifuge the solution at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the nanoparticles. b. Discard the supernatant and wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any unreacted precursors and by-products. c. The final pellet can be dried in a hot air oven at a low temperature (e.g., 80°C) to obtain a powder or redispersed in a suitable solvent for further characterization.
5. Characterization: a. Characterize the synthesized nanoparticles from each pH value using techniques such as UV-Vis Spectroscopy, X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) for size and zeta potential measurement.
Visualizations
Caption: Experimental workflow for the green synthesis and pH optimization of this compound oxide nanoparticles.
Caption: Troubleshooting workflow for common pH-related issues in CeO₂ NP green synthesis.
References
- 1. Green Synthesis of this compound Oxide Nanoparticles (CeO2 NPs) and Their Antimicrobial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green mediated synthesis of this compound oxide nanoparticles by using Oroxylum indicum for evaluation of catalytic and biomedical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsacollege.com [apsacollege.com]
- 6. arxiv.org [arxiv.org]
- 7. Influence of agglomeration of this compound oxide nanoparticles and speciation of this compound(III) on short term effects to the green algae Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Cerium Nanoparticle Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scaling up of cerium nanoparticle (CeO₂) production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound nanoparticle synthesis?
A1: The primary challenges in scaling up this compound nanoparticle production include:
-
Maintaining Particle Size and Monodispersity: Characteristics achieved at the lab scale can be difficult to reproduce in larger reactors due to issues with heat and mass transfer.[1]
-
Preventing Agglomeration: As nanoparticle concentration increases with scale, so does the likelihood of unwanted agglomeration, which can affect the material's properties and performance.[2][3][4]
-
Ensuring Batch-to-Batch Consistency: Variations in reaction conditions in larger volumes can lead to inconsistencies between different production runs.
-
Controlling Morphology: The shape of the nanoparticles can change with variations in local concentrations of precursors and temperature gradients within a larger reactor.[3]
-
Economic Viability: Some laboratory synthesis methods are too expensive or time-consuming for large-scale production.[1][5]
Q2: Which synthesis method is most suitable for large-scale production of this compound nanoparticles?
A2: The choice of synthesis method for industrial-scale production depends on the desired nanoparticle characteristics and cost considerations.
-
Co-precipitation: This method is often favored for its simplicity, low cost, and potential for high throughput. However, controlling particle size and preventing agglomeration can be challenging during scale-up.[6]
-
Hydrothermal Synthesis: This method can produce highly crystalline nanoparticles with controlled morphologies.[2][4][7][8][9][10] Scaling up can be difficult due to the need for high-pressure reactors and ensuring uniform heating.[11]
-
Sol-Gel Synthesis: This technique offers good control over particle size and composition.[12][13][14] The cost of precursors and long processing times can be a drawback for large-scale production.
-
Microemulsion Synthesis: This method allows for precise control over nanoparticle size.[9][15][16][17][18] However, it often requires large amounts of surfactants and solvents, which can be costly and generate significant waste, making scale-up challenging.[18]
-
Continuous Flow Synthesis (e.g., in Microreactors): This approach is gaining interest for large-scale production as it offers better control over reaction conditions, leading to more consistent product quality and higher throughput.[6][11][19]
Q3: How does the choice of precursor affect the final this compound nanoparticles?
A3: The choice of this compound precursor (e.g., this compound nitrate (B79036), this compound acetate) significantly influences the properties of the resulting nanoparticles. Different precursors can lead to variations in crystallinity, crystallite size, and specific surface area.[2][4][8] For example, in one study on hydrothermal synthesis, using ceria acetate (B1210297) as a precursor resulted in larger and more crystalline nanoparticles compared to using this compound hydroxide (B78521).[2][4][8]
Q4: What is the role of capping agents and surfactants in scaling up production?
A4: Capping agents and surfactants are crucial for controlling nanoparticle growth and preventing aggregation, especially in larger batches where particle concentrations are higher.[3][5][16] They adsorb to the nanoparticle surface, providing steric or electrostatic repulsion that counteracts the attractive van der Waals forces between particles. The choice and concentration of these agents must be carefully optimized during scale-up, as they can also influence the final size, shape, and surface chemistry of the nanoparticles.[16][20]
Troubleshooting Guides
Issue 1: Increased Polydispersity (Wider Size Distribution) After Scaling Up
Symptoms:
-
Transmission Electron Microscopy (TEM) or Dynamic Light Scattering (DLS) analysis shows a broad range of particle sizes in the scaled-up batch compared to the lab-scale synthesis.
-
Inconsistent performance of the nanoparticles in downstream applications.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Non-uniform Mixing | In larger reactors, inefficient stirring can lead to localized areas of high precursor concentration, causing rapid, uncontrolled nucleation and growth. Solution: - Improve agitation by using a more powerful overhead stirrer or optimizing the impeller design and position. - For co-precipitation, consider using a continuous flow reactor with a micromixer to ensure rapid and homogeneous mixing of reactants.[6] |
| Temperature Gradients | Maintaining a uniform temperature throughout a large volume of liquid is challenging. Hot spots can accelerate reaction kinetics, leading to larger particles, while colder zones can slow it down, resulting in smaller particles. Solution: - Use a reactor with a jacketed heating/cooling system for better temperature control. - Implement multiple temperature probes to monitor for gradients and adjust heating/stirring accordingly. |
| Inconsistent Reagent Addition Rate | The rate of addition of precursors or precipitating agents can significantly affect nucleation and growth. This is harder to control precisely in larger volumes. Solution: - Use a high-precision pump (e.g., syringe or peristaltic pump) for reagent addition. - If adding reagents manually, ensure the addition is slow and steady into a region of high turbulence to promote rapid dispersion. |
Issue 2: Significant Agglomeration in the Scaled-Up Batch
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle suspension.
-
DLS measurements show particle sizes in the micron range, even if TEM shows primary nanoparticles are much smaller.
-
Difficulty in resuspending the nanoparticles after centrifugation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Surfactant/Capping Agent | The surface area to be stabilized increases significantly with the scale of production. The initial surfactant concentration may no longer be sufficient. Solution: - Increase the concentration of the surfactant or capping agent in proportion to the increase in the total surface area of the nanoparticles being produced. - Experiment with different types of stabilizers that may be more effective at higher nanoparticle concentrations. |
| Ineffective Post-synthesis Washing | Residual salts from the synthesis can screen the surface charges that help keep nanoparticles dispersed, leading to aggregation. Washing a larger volume of nanoparticles effectively can be more difficult. Solution: - Increase the volume of washing solvent (e.g., deionized water, ethanol). - Consider using tangential flow filtration (TFF) for more efficient and scalable purification of nanoparticles. |
| Inappropriate pH | The surface charge of this compound nanoparticles is pH-dependent. If the pH of the final suspension is close to the isoelectric point, the nanoparticles will have a near-neutral surface charge and will be prone to aggregation. Solution: - Measure the pH of the final nanoparticle suspension and adjust it to be further away from the isoelectric point to enhance electrostatic stabilization. |
Experimental Protocols & Data
Representative Lab-Scale Co-Precipitation Protocol
This protocol is a representative example for the synthesis of this compound oxide nanoparticles.
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of this compound (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.3 M solution of sodium hydroxide (NaOH) in deionized water.[21]
-
-
Precipitation:
-
Place the this compound nitrate solution in a beaker on a magnetic stirrer and stir vigorously.
-
Slowly add the NaOH solution dropwise to the this compound nitrate solution.
-
Continue stirring for a specified period (e.g., 24 hours) at room temperature.
-
-
Washing and Collection:
-
Collect the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove residual ions.
-
Dry the resulting nanoparticle powder in an oven at a specified temperature (e.g., 80°C).
-
Impact of Synthesis Parameters on Nanoparticle Size
The following table summarizes the influence of key synthesis parameters on the final size of this compound nanoparticles, which is critical for controlling the outcome during scale-up.
| Parameter | Effect of Increase | Reason | References |
| Temperature | Can increase or decrease size depending on the method. In some cases, higher temperatures increase crystallinity and particle size. | Affects nucleation and growth rates. | [13] |
| pH | Higher pH can lead to smaller particle sizes in some precipitation methods. | Influences the hydrolysis and condensation rates of precursors. | [3] |
| Precursor Concentration | Can lead to larger particles or increased agglomeration. | Higher concentration can favor particle growth over nucleation. | [13] |
| Stirring Rate | Generally leads to smaller, more uniform particles. | Improves mixing and prevents localized high concentrations. | |
| Capping Agent Concentration | Generally leads to smaller particles. | Stabilizes nuclei and limits further growth. | [13] |
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: Troubleshooting workflow for scaling up nanoparticle synthesis.
Key Factors Influencing Nanoparticle Properties
Caption: Interplay of factors affecting final nanoparticle characteristics.
References
- 1. azonano.com [azonano.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Synthesis of this compound Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal synthesis of CeO2 nano-particles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sol–Gel Synthesis, Physico-Chemical and Biological Characterization of this compound Oxide/Polyallylamine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Surfactant Effects on Microemulsion-Based Nanoparticle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Towards the Development of Antioxidant this compound Oxide Nanoparticles for Biomedical Applications: Controlling the Properties by Tuning Synthesis Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications [mdpi.com]
Technical Support Center: Dispersion of Cerium Oxide in Composite Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dispersion of cerium oxide (CeO₂) nanoparticles in composite materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound oxide nanoparticle agglomeration in composite materials?
A1: this compound oxide nanoparticles have a natural tendency to agglomerate due to high surface energy and strong van der Waals forces.[1][2] This agglomeration is a primary obstacle to achieving a homogeneous dispersion within a composite matrix, which can negatively impact the material's final properties.[3][4] Key contributing factors include inappropriate pH of the medium, lack of sufficient surface charge (low zeta potential), and incompatibility between the nanoparticle surface and the composite matrix.
Q2: How can I visually and quantitatively assess the dispersion of my CeO₂ nanoparticles?
A2: A multi-technique approach is recommended for a comprehensive assessment.
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visually inspect the distribution of nanoparticles within the composite matrix.[5][6][7] These methods can reveal whether particles are evenly distributed or forming large clusters.[5][6]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in a suspension, providing quantitative data on the size of agglomerates.[8][9]
-
Zeta Potential Analysis: This technique measures the surface charge of the particles in a liquid medium. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to better dispersion stability.[9][10]
-
X-ray Diffraction (XRD): XRD can be used to determine the crystalline structure and average crystallite size of the CeO₂ nanoparticles.[5][7][11]
Q3: What is the difference between electrostatic and steric stabilization for dispersing CeO₂?
A3: Both are strategies to counteract van der Waals attraction and prevent agglomeration.
-
Electrostatic Stabilization: This involves modifying the pH or adding ions to create a significant surface charge on the nanoparticles. The resulting electrostatic repulsion between like-charged particles keeps them separated.[10][12]
-
Steric Stabilization: This method involves attaching long-chain molecules (polymers or non-ionic surfactants) to the nanoparticle surface.[10][13] These molecules create a physical barrier that prevents the particles from getting close enough to agglomerate.
Troubleshooting Guide
Problem 1: Severe agglomeration is observed immediately after mixing CeO₂ into the liquid medium.
| Possible Cause | Troubleshooting Steps |
| High Interparticle Attraction | The inherent van der Waals forces are too strong. |
| Solution 1: Surface Modification. Modify the surface of the CeO₂ nanoparticles to improve compatibility with the medium. Silanization or coating with polymers like poly(acrylic acid) can be effective.[14][15] | |
| Solution 2: Use of Dispersants. Introduce surfactants or dispersants that adsorb onto the particle surface, providing either electrostatic or steric repulsion.[16][17] Cationic surfactants like CTAB have been used, as have various organic acids.[14] | |
| Incorrect pH | The pH of the suspension is near the isoelectric point of CeO₂, where the surface charge is minimal, leading to instability.[7] |
| Solution: Adjust pH. Modify the pH of the solution to move it away from the isoelectric point (around pH 8 for CeO₂), thereby increasing surface charge and electrostatic repulsion.[7][12] |
Problem 2: The CeO₂ dispersion is initially uniform but becomes unstable and settles over time.
| Possible Cause | Troubleshooting Steps |
| Insufficient Repulsive Forces | The stabilization method (e.g., surfactant concentration) is not robust enough to prevent eventual agglomeration. |
| Solution 1: Optimize Dispersant Concentration. Systematically vary the concentration of the surfactant or polymer to find the optimal level for long-term stability. | |
| Solution 2: Combine Stabilization Methods. Use a combination of electrostatic and steric stabilization for a more robust effect. For example, use a charged polymer dispersant. | |
| Ineffective Mechanical Dispersion | The initial energy input was not sufficient to break down all agglomerates. |
| Solution: Optimize Ultrasonication. Increase the ultrasonication time or amplitude.[18] Ensure proper cooling with an ice bath to prevent overheating, which can sometimes promote re-agglomeration.[18] Refer to the detailed ultrasonication protocol below. |
Quantitative Data on Dispersion Improvement
The following tables summarize quantitative data from various studies, demonstrating the impact of different dispersion strategies.
Table 1: Effect of Surfactants on CeO₂ Nanoparticle Properties
| Surfactant Type | Effect on Dispersion | Key Findings |
| Cationic (e.g., CTAB) | Effective in some systems, but can be less stable than other methods.[14] | Silanization with TEOS showed better dispersibility and stability compared to CTAB.[14] |
| Anionic Polyelectrolytes (e.g., Poly(acrylic acid)) | Highly effective, especially at pH 6-9, by creating a strong anionic corona around particles.[12][15] | Can extend the pH and concentration stability range of CeO₂ sols significantly.[15][19] |
| Non-ionic (e.g., PEG) | Can be used to create a steric barrier, preventing agglomeration.[13][20] | Phosphonated polyethylene (B3416737) glycol (PEG) has been shown to provide a steric layer that extends stability up to pH 9.[12] |
Table 2: Impact of Improved Dispersion on Composite Mechanical Properties
| Composite System | Dispersion Method | Improvement in Mechanical Properties |
| Natural Rubber / CeO₂ | Dispersion of nano CeO₂ in water via ultrasonication before mixing with rubber latex.[3][21] | Significantly increased modulus, tear resistance, and wear resistance.[3][21] |
| Styrene-Butadiene Rubber / CeO₂ | Loading CeO₂ onto kaolinite (B1170537) support for uniform dispersion.[6] | Tensile strength increased by 35.9% and tear strength by 38.3% compared to raw kaolinite filler.[6] |
| EVA / MDH / CeO₂ | Addition of CeO₂ to EVA/MDH matrix.[22] | Increased elongation at break by 52.25% compared to EVA/MDH without CeO₂.[22] |
Experimental Protocols & Workflows
Diagram: General Workflow for Improving CeO₂ Dispersion
Caption: A workflow for selecting and optimizing a CeO₂ dispersion strategy.
Protocol 1: Standardized Ultrasonication for Dispersion
This protocol is adapted from established methods for dispersing nanoparticles in aqueous media.[18][23]
-
Preparation: Weigh the desired amount of CeO₂ nanoparticles and place them in a suitable glass vial.
-
Pre-wetting: Add a small amount (e.g., 0.5 vol%) of a wetting agent like ethanol (B145695) to the dry powder and mix gently for 1 minute to form a paste. This helps to break surface tension and facilitate interaction with the aqueous medium.[18]
-
Dispersion Medium Addition: Add the calculated volume of the primary dispersion medium (e.g., deionized water with or without surfactants) to achieve the target concentration.
-
Sonication:
-
Place the vial in an ice/water bath to dissipate heat generated during sonication.[18]
-
Immerse the tip of the ultrasonic probe into the suspension, ensuring it does not touch the sides or bottom of the vial.
-
Apply ultrasonic energy in pulses (e.g., 5 seconds on, 2 seconds off) for a total sonication time of 15-20 minutes. The specific power and time should be optimized for each system.
-
-
Post-Sonication Check: Immediately after sonication, visually inspect the sample for any visible aggregates. For quantitative analysis, measure the particle size distribution using DLS.
Diagram: Key Mechanisms for Nanoparticle Stabilization
Caption: Mechanisms to prevent CeO₂ nanoparticle agglomeration.
Protocol 2: Solvent Exchange for Transfer to Organic Media
This method is useful for transferring nanoparticles stabilized in an aqueous solution to an organic solvent compatible with a polymer matrix.[24][25][26]
-
Initial Dispersion: Prepare a stable aqueous dispersion of CeO₂ nanoparticles using Protocol 1.
-
Centrifugation: Centrifuge the dispersion to form a soft pellet of the nanoparticles. Decant and discard the supernatant.
-
Intermediate Solvent Wash: Add a solvent that is miscible with both water and the final organic solvent (e.g., acetone (B3395972) or isopropanol) to the pellet. Re-disperse the pellet using brief, low-power sonication or vortexing.
-
Repeat: Repeat the centrifugation and washing step 2-3 times with the intermediate solvent to ensure most of the water is removed.
-
Final Solvent Exchange: After the final wash with the intermediate solvent, centrifuge the particles and decant the supernatant. Add the final, desired organic solvent (e.g., toluene, THF) and re-disperse the nanoparticles, typically with the aid of ultrasonication.
-
Verification: The final dispersion should be stable in the organic solvent. This can be confirmed by DLS and visual inspection over time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Oxide Nanoparticles: Recent Advances in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of this compound oxide nanoparticles-part 2: nonsize measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Surfactant effects on the synthesis of porous this compound oxide from a type IV deep eutectic solvent - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA05693C [pubs.rsc.org]
- 18. nanotechia.org [nanotechia.org]
- 19. arxiv.org [arxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Synergistic Effect of this compound Oxide for Improving the Fire-Retardant, Mechanical and Ultraviolet-Blocking Properties of EVA/Magnesium Hydroxide Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A generic solvent exchange method to disperse MoS2 in organic solvents to ease the solution process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Solvent exchange method: a novel microencapsulation technique using dual microdispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in ceria-catalyzed reactions
Welcome to the Technical Support Center for ceria-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My ceria-catalyzed reaction is showing inconsistent conversion rates between batches. What are the likely causes?
A1: Inconsistent conversion rates in ceria-catalyzed reactions often stem from variations in the catalyst's physicochemical properties, which can be influenced by several factors during synthesis and handling. The most common culprits include:
-
Catalyst Synthesis Method: Different synthesis techniques (e.g., co-precipitation, hydrothermal, sol-gel) can lead to significant variations in particle size, morphology, and surface area, all of which impact catalytic activity.[1][2][3][4]
-
Calcination Temperature: The temperature used to calcine the ceria catalyst precursor has a profound effect on its crystallinity, surface area, and the concentration of crucial oxygen vacancies.[5][6][7][8][9] Inconsistent calcination conditions between batches is a frequent source of variability.
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction. Common deactivation mechanisms include coking, sintering of the active phase, or poisoning by impurities in the reactants or solvent.[10]
-
Reaction Conditions: Minor variations in reaction temperature, pressure, reactant concentration, or stirring rate can lead to significant differences in observed conversion.
To diagnose the issue, a systematic approach is recommended, starting with a thorough characterization of your catalyst batches.
Q2: I suspect my ceria catalyst is deactivating. How can I confirm this and what are the potential regeneration strategies?
A2: Catalyst deactivation is a common issue. To confirm deactivation, you can perform a catalyst stability test by running the reaction for an extended period or by conducting recycling experiments. A progressive decrease in conversion with time or after each cycle is a strong indicator of deactivation.
Common causes of deactivation in ceria-based catalysts include:
-
Sintering: At high reaction temperatures, the small nanoparticles of ceria or the supported active metal can agglomerate, leading to a loss of active surface area.[10]
-
Coking: Deposition of carbonaceous species on the catalyst surface can block active sites.
-
Poisoning: Impurities in the feed stream can irreversibly bind to the active sites.
Regeneration Strategies:
The appropriate regeneration strategy depends on the deactivation mechanism:
-
For Coking: A common method is to burn off the carbon deposits by treating the catalyst in an oxidizing atmosphere (e.g., air or a dilute oxygen stream) at an elevated temperature.
-
For Sintering: Regeneration from sintering is more challenging. In some cases, a high-temperature treatment in an oxidizing followed by a reducing atmosphere can help re-disperse the active phase.
-
For Poisoning: The feasibility of regeneration depends on the nature of the poison. A chemical wash or a specific thermal treatment might be required.
Q3: How does the synthesis method of ceria influence its catalytic performance?
A3: The synthesis method is a critical determinant of the final properties and, consequently, the catalytic performance of ceria. Different methods yield ceria with varying characteristics:
-
Co-precipitation: Often results in catalysts with high surface area and good redox properties.[11]
-
Hydrothermal Synthesis: Allows for precise control over the morphology (e.g., nanorods, nanocubes), which can expose different crystal facets with varying reactivity.[1][4]
-
Sol-Gel Method: Can produce highly homogeneous materials with uniform particle size distribution.[2]
The choice of synthesis method should be guided by the specific requirements of the reaction being catalyzed. For reactions sensitive to surface structure, methods that offer morphological control are preferable.
Troubleshooting Guides
Issue: Inconsistent Catalytic Activity
This guide provides a step-by-step approach to diagnosing and resolving inconsistent catalytic activity in your ceria-catalyzed reactions.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent catalytic activity.
Step 1: Verify Reaction Parameters
Before scrutinizing the catalyst, ensure that all reaction parameters are rigorously controlled and identical across all experiments. This includes temperature, pressure, reactant and solvent purity, concentrations, and stirring/flow rates.
Step 2: Characterize Catalyst Batches
If reaction conditions are consistent, the next step is to compare the physicochemical properties of the different catalyst batches. Key characterization techniques include:
-
X-ray Diffraction (XRD): To confirm the crystal phase and estimate the crystallite size.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.
-
Transmission Electron Microscopy (TEM): To visualize the particle size, morphology, and dispersion.
Data Presentation: Impact of Calcination Temperature on Ceria Properties
The calcination temperature during synthesis is a critical parameter that influences the final properties of the ceria catalyst. The following table summarizes the effect of calcination temperature on crystallite size and Ce³⁺ concentration, which is an indicator of oxygen vacancies.
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Ce³⁺ Concentration (%) |
| 500 | 10.2 | 24.2 |
| 600 | 15.8 | 23.1 |
| 700 | 22.5 | 22.3 |
| 800 | 30.1 | 21.4 |
| 900 | 45.6 | 20.5 |
| Data compiled from literature sources.[6] |
As the calcination temperature increases, the crystallite size grows, and the concentration of Ce³⁺ ions (and thus surface oxygen vacancies) tends to decrease.[6] These changes can significantly impact catalytic activity.
Step 3: Evaluate Catalyst Synthesis Protocol
If significant variations are found in the catalyst properties, review your synthesis protocol for any potential sources of inconsistency. Pay close attention to:
-
Precursor quality and concentration.
-
pH of the precipitation/synthesis solution.
-
Aging time and temperature.
-
Washing and drying procedures.
-
Calcination heating rate, temperature, and duration.
Step 4: Investigate Catalyst Stability
If the fresh catalyst batches are consistent but the reaction results are not, investigate the possibility of catalyst deactivation during the reaction.
Experimental Workflow for Catalyst Stability Test
Caption: Experimental workflow for assessing catalyst stability through recycling.
Experimental Protocols
Protocol 1: Temperature-Programmed Reduction (TPR)
Objective: To determine the reducibility of the ceria catalyst, which is related to the availability of lattice oxygen and the presence of oxygen vacancies.
Methodology:
-
Sample Preparation: Weigh approximately 50 mg of the catalyst and place it in a quartz U-tube reactor.
-
Pre-treatment: Heat the sample to 300°C under a flow of an inert gas (e.g., Ar or N₂) at a rate of 30 mL/min for 1 hour to remove any adsorbed water and impurities. Cool down to room temperature.
-
Reduction: Switch the gas flow to a reducing mixture, typically 5-10% H₂ in Ar, at a flow rate of 30 mL/min.
-
Temperature Program: Heat the sample from room temperature to 900°C at a linear heating rate of 10°C/min.
-
Detection: Monitor the H₂ consumption using a thermal conductivity detector (TCD). The TCD signal is proportional to the amount of H₂ consumed by the catalyst.
-
Data Analysis: The resulting TPR profile will show peaks at different temperatures, corresponding to the reduction of different ceria species (surface vs. bulk) or supported metals. The area under the peaks can be used to quantify the amount of reducible species.[12][13]
Protocol 2: Oxygen Storage Capacity (OSC) Measurement
Objective: To quantify the amount of oxygen that the ceria catalyst can store and release, a key property for many catalytic applications.
Methodology:
-
Sample Preparation: Load about 50 mg of the catalyst into a fixed-bed reactor.
-
Pre-treatment: Heat the sample in an inert gas flow (e.g., He) to the desired measurement temperature (e.g., 400°C).
-
Oxidation: Expose the catalyst to a flow of a dilute oxygen mixture (e.g., 5% O₂ in He) to ensure it is fully oxidized.
-
Purge: Purge the system with an inert gas to remove any physisorbed oxygen.
-
Reduction Pulse: Inject a known volume of a reducing gas, typically carbon monoxide (CO), into the inert gas stream flowing over the catalyst.[14]
-
Detection: Monitor the composition of the gas exiting the reactor using a mass spectrometer or a gas chromatograph. The amount of CO₂ formed corresponds to the amount of oxygen released by the catalyst.
-
Calculation: The OSC is calculated as the total amount of oxygen released per gram of catalyst.[14]
Protocol 3: Transmission Electron Microscopy (TEM) Sample Preparation
Objective: To prepare a well-dispersed sample of ceria nanoparticles for TEM analysis to determine particle size and morphology.
Methodology:
-
Dispersion: Disperse a small amount of the ceria catalyst powder in a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a vial.
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes to break up agglomerates and achieve a fine suspension.
-
Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated TEM grid.
-
Drying: Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
Imaging: The prepared grid can now be loaded into the TEM for imaging and analysis.[15]
By following these troubleshooting guides and experimental protocols, researchers can more effectively diagnose and resolve issues with inconsistent results in their ceria-catalyzed reactions, leading to more reliable and reproducible scientific outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Performance of Cerium-Based Catalysts for Selective Catalytic Reduction of Nitrogen Oxides: A Critical Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Changing the calcination temperature to tune the microstructure and polishing properties of ceria octahedrons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. greensusmater.com [greensusmater.com]
- 9. Effect of calcination temperature on the structure and catalytic performance of copper–ceria mixed oxide catalysts in phenol hydroxylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. DSpace [repository.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of high oxygen storage capacity and thermally stable ceria–zirconia solid solution - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01571E [pubs.rsc.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Cerium-Based Photocatalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with cerium-based photocatalysts.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with your this compound-based photocatalysts.
| Observed Problem | Potential Cause | Suggested Solution |
| Rapid decrease in photocatalytic activity during the first cycle. | Photocorrosion: The photocatalyst material itself is degrading under illumination. | • Doping: Introduce dopants like Pb, Mn, or Cr into the ceria lattice to enhance structural stability. • Composite Formation: Form a heterojunction with a more stable semiconductor (e.g., TiO₂, ZnO) to improve charge separation and reduce self-oxidation. • Surface Passivation: Coat the photocatalyst with a thin, inert layer (e.g., silica) to protect it from the reactive environment. |
| Gradual loss of activity over multiple cycles. | Catalyst Deactivation/Poisoning: Adsorption of reaction intermediates or byproducts onto the active sites.[1] | • Optimize Reaction pH: Adjust the pH of the solution to minimize the adsorption of poisoning species. • Introduce a Co-catalyst: Use a co-catalyst that can facilitate the removal of adsorbed species. • Regeneration: After each cycle, wash the catalyst with a suitable solvent (e.g., deionized water, ethanol) to remove adsorbed species. In some cases, mild thermal treatment can regenerate the surface.[2] |
| Difficulty in separating the photocatalyst after the reaction. | Agglomeration of Nanoparticles: The fine nanoparticles are clumping together in the reaction medium. | • Surface Modification: Coat the nanoparticles with stabilizing agents like polymers (e.g., PEG, PAA) to prevent agglomeration through steric or electrostatic repulsion.[3][4] • Immobilization: Support the this compound-based photocatalyst on a larger, inert substrate (e.g., silica (B1680970) beads, carbon nanotubes). • Control pH and Ionic Strength: The stability of colloidal nanoparticles can be highly dependent on the pH and ionic strength of the solution.[5] |
| Inconsistent or non-reproducible results. | Incomplete Catalyst Dispersion: The photocatalyst is not uniformly dispersed in the reaction medium, leading to inconsistent light absorption and reaction rates. | • Sonication: Use an ultrasonic bath or probe to break up agglomerates and ensure a homogeneous suspension before starting the reaction. • Use of Surfactants: Add a small amount of a suitable surfactant to improve the dispersibility of the photocatalyst. |
| Low initial photocatalytic activity. | High Recombination Rate of Electron-Hole Pairs: The photogenerated electrons and holes are recombining before they can participate in the desired redox reactions.[6][7] | • Doping: Doping with certain metal ions can create defects that trap charge carriers and reduce recombination. • Heterojunction Formation: Creating a composite with another semiconductor with well-matched band potentials can promote efficient charge separation. • Control Particle Size: Ultrafine ceria species can sometimes lead to increased recombination.[6][7] Optimizing the nanoparticle size is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for this compound-based photocatalysts?
A1: The primary deactivation mechanisms include:
-
Photocorrosion: The catalyst material degrades under light irradiation.
-
Poisoning: Strong adsorption of molecules from the reaction medium onto the active sites of the catalyst.[1]
-
Fouling: Deposition of carbonaceous species or other byproducts on the catalyst surface.[1]
-
Sintering: Agglomeration of nanoparticles at high temperatures, leading to a loss of active surface area.[2]
-
Increased Recombination of Charge Carriers: Changes in the material properties over time can lead to a higher rate of electron-hole recombination, reducing quantum efficiency.[6][7]
Q2: How can I improve the stability of my this compound oxide (CeO₂) nanoparticles in an aqueous solution?
A2: To improve the colloidal stability of CeO₂ nanoparticles, you can:
-
Surface Coating: Use stabilizing agents such as poly(acrylic acid) or polyethylene (B3416737) glycol (PEG) to coat the nanoparticles.[3][4] This provides steric or electrostatic repulsion to prevent aggregation.
-
pH Adjustment: The surface charge of CeO₂ nanoparticles is pH-dependent. Operating at a pH far from the isoelectric point will increase electrostatic repulsion and stability.[5]
-
Control Ionic Strength: High concentrations of salts in the solution can screen the surface charge and lead to aggregation.[5]
Q3: What is the effect of doping on the stability of this compound-based photocatalysts?
A3: Doping this compound-based photocatalysts with other elements can significantly enhance their stability. For example, doping with metals like lead (Pb) or chromium (Cr) can improve the structural integrity of the catalyst, making it more resistant to photocorrosion.[8] Doping can also create oxygen vacancies and other defects that can improve charge separation and reduce the rate of electron-hole recombination, thereby enhancing both activity and stability.[9]
Q4: Can I reuse my this compound-based photocatalyst? If so, how?
A4: Yes, one of the advantages of heterogeneous photocatalysts is their reusability. To reuse your catalyst:
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the catalyst several times with deionized water and/or ethanol (B145695) to remove any adsorbed species.
-
Dry the catalyst in an oven at a moderate temperature (e.g., 60-80 °C) before using it in the next reaction cycle. For some types of deactivation, a more rigorous regeneration step, such as calcination at a higher temperature, might be necessary, but this should be approached with caution as it can also lead to sintering.[2]
Q5: How do I choose the right characterization techniques to assess the stability of my photocatalyst?
A5: A combination of techniques is recommended to evaluate stability:
-
X-ray Diffraction (XRD): To check for changes in the crystalline structure and phase composition after the reaction.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state of the elements on the catalyst surface and detect any changes in oxidation states.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To observe any changes in morphology, particle size, or agglomeration.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To monitor any changes in the optical properties and band gap of the material.
-
Inductively Coupled Plasma (ICP) Analysis: To determine if any elements from the catalyst have leached into the solution during the reaction.
Data Presentation: Stability of Modified this compound-Based Photocatalysts
The following tables summarize quantitative data on the stability of various this compound-based photocatalysts.
Table 1: Performance of Doped this compound Oxide Photocatalysts in Pollutant Degradation
| Photocatalyst | Target Pollutant | Degradation Efficiency (after specified time) | Stability (after multiple cycles) | Reference |
| 0.5% Ce-TiO₂ | Deoxynivalenol | 96% after 4 hours | Not specified | [10] |
| 6% Pb-CeO₂ | Methylene Blue | >95% (optimized conditions) | Stable after 5 cycles (confirmed by XRD, FT-IR, EDS) | [8] |
| 8% Eu-doped CeO₂ | Rose Bengal | 82.4% after 75 minutes | Not specified | [11] |
| Ce-doped Fe₂O₃ | Methylene Blue | ~67% | Not specified | [12] |
Table 2: Comparative Degradation Efficiency and Stability of this compound-Based Composite Photocatalysts
| Photocatalyst Composite | Target Pollutant | Degradation Efficiency | Stability | Reference |
| CeO₂/Nb₂O₅ | Methanol (gas phase) | Lower than pure Nb₂O₅ | Deactivates due to increased charge recombination | [6][7] |
| Ce/GOCN IONPs | Rhodamine B | 63.08% | Not specified | [13][14] |
| Ce/GOCN IONPs | Methylene Blue | 70.61% | Not specified | [13][14] |
| CeO₂/CdS | Rose Bengal | High | Good recyclability | [15] |
Experimental Protocols
Protocol 1: Synthesis of Stable this compound Oxide Nanoparticles
This protocol describes a general method for synthesizing stable CeO₂ nanoparticles via a precipitation method.
-
Preparation of Precursor Solutions:
-
Prepare a 0.02 M solution of this compound(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.03 M solution of Potassium Carbonate (K₂CO₃) in deionized water.[16]
-
-
Precipitation:
-
In a beaker, add 100 mL of deionized water and stir vigorously.
-
Slowly and simultaneously add the this compound nitrate and potassium carbonate solutions dropwise to the beaker.
-
Maintain a constant pH of 6 during the precipitation process by adjusting the addition rates.[16]
-
-
Aging and Washing:
-
Age the resulting suspension for 24 hours at room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate repeatedly with deionized water until the filtrate is neutral, followed by a final wash with ethanol.[16]
-
-
Drying and Calcination:
-
Dry the precipitate in an oven at 80 °C overnight.
-
Calcination at a higher temperature (e.g., 400-500 °C) can be performed to improve crystallinity, but be aware that this may lead to particle growth.
-
Protocol 2: Photocatalytic Stability Testing
This protocol outlines a procedure for evaluating the stability and reusability of a photocatalyst.
-
Initial Photocatalytic Test:
-
Disperse a specific amount of the photocatalyst (e.g., 1 g/L) in the pollutant solution of a known concentration.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a suitable light source (e.g., UV lamp, solar simulator).
-
Take aliquots of the suspension at regular time intervals.
-
Filter the aliquots to remove the photocatalyst particles.
-
Analyze the concentration of the pollutant in the filtrate using a suitable technique (e.g., UV-Vis spectrophotometry, HPLC).[17]
-
-
Catalyst Recovery:
-
After the first cycle, recover the photocatalyst from the solution by centrifugation or filtration.
-
Wash the recovered catalyst with deionized water and ethanol to remove any adsorbed species.
-
Dry the catalyst, typically in an oven at a low temperature (e.g., 60-80 °C).[17]
-
-
Subsequent Cycles:
-
Use the recovered and dried catalyst for the next photocatalytic cycle under the same experimental conditions as the first run.
-
Repeat this process for a desired number of cycles (e.g., 5-10) to evaluate the stability of the photocatalyst.
-
-
Data Analysis:
-
Plot the degradation efficiency of the pollutant for each cycle. A minimal decrease in efficiency over multiple cycles indicates good stability.
-
Visualizations
Caption: Experimental workflow for synthesis, testing, and stability assessment of this compound-based photocatalysts.
Caption: Troubleshooting logic for common stability issues in this compound-based photocatalysis.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Synthesis of stable this compound oxide nanoparticles coated with phosphonic acid-based functional polymers [specificpolymers.com]
- 4. Colloidal stability and catalytic activity of this compound oxide nanoparticles in cell culture media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. "Stability and Toxicity of this compound Oxide Nanoparticles in Water-Soil-Pla" by Linlin Mu [open.clemson.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling the Origin of Photocatalytic Deactivation in CeO2/Nb2O5 Heterostructure Systems during Methanol Oxidation: Insight into the Role of this compound Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalysis of Cr- and Fe-Doped CeO2 Nanoparticles to Selective Oxidation of 5-Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Europium-doped this compound oxide nanoparticles: investigating oxygen vacancies and their role in enhanced photocatalytic and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. helvia.uco.es [helvia.uco.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A Complete Method for Evaluating the Performance of Photocatalysts for the Degradation of Antibiotics in Environmental Remediation [jove.com]
Technical Support Center: Mitigating Poisoning of Cerium-Based Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with cerium-based catalysts. The information is designed to help you identify, mitigate, and resolve common issues related to catalyst poisoning in industrial processes.
Section 1: Sulfur Poisoning
Sulfur compounds, primarily sulfur dioxide (SO₂), are common poisons for this compound-based catalysts, especially in applications like selective catalytic reduction (SCR) of NOx.[1][2]
Frequently Asked Questions (FAQs) about Sulfur Poisoning
Q1: What are the primary signs of sulfur poisoning in my this compound-based catalyst?
A1: The most immediate sign of sulfur poisoning is a noticeable decrease in catalytic activity and efficiency.[1] For instance, in NH₃-SCR reactions, you will observe a drop in NOx conversion. Other indicators can include changes in the physical properties of the catalyst, such as a reduction in surface area and pore volume due to the formation of sulfate (B86663) species that can block the catalyst's pores.[3]
Q2: How does SO₂ deactivate my this compound-based catalyst?
A2: SO₂ deactivates this compound-based catalysts through several mechanisms:
-
Sulfate Formation: SO₂ reacts with the ceria (CeO₂) in the presence of oxygen to form stable this compound sulfates (e.g., Ce₂(SO₄)₃).[2][4] This process consumes active sites and can inhibit the redox properties of the catalyst.
-
Acid Site Poisoning: The deposition of sulfate species can lead to the loss of Brønsted acid sites, which are crucial for the adsorption of reactants like ammonia (B1221849) (NH₃) in SCR processes.[5]
-
Pore Blocking: The accumulation of sulfate species can physically block the pores of the catalyst, reducing its surface area and hindering the diffusion of reactants and products.[3]
Q3: Is sulfur poisoning of this compound-based catalysts reversible?
A3: The reversibility of sulfur poisoning depends on the operating temperature and the extent of sulfation. At lower temperatures, the poisoning is often more severe and can be difficult to reverse.[6] However, at higher temperatures (typically above 300-400°C), the catalyst may exhibit some resistance to SO₂.[1] Regeneration methods can be employed to restore some of the catalyst's activity.
Q4: Can the addition of other metal oxides improve the sulfur resistance of my this compound-based catalyst?
A4: Yes, incorporating other metal oxides can enhance sulfur tolerance. For example, the addition of molybdenum oxide (MoO₃) has been shown to inhibit surface sulfation and the deposition of ammonium (B1175870) sulfate species.[1] Similarly, creating composite catalysts, such as CeO₂-TiO₂, can also improve performance in the presence of sulfur.[4]
Troubleshooting Guide for Sulfur Poisoning
If you suspect sulfur poisoning, follow these steps:
-
Confirm the Presence of Sulfur: Analyze your feedstock and process streams for sulfur compounds.
-
Characterize the Poisoned Catalyst: Perform characterization techniques like Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) analysis to confirm the presence of sulfates and assess changes in surface acidity and physical properties.
-
Attempt Thermal Regeneration: Heat the catalyst in a controlled atmosphere to decompose the sulfate species. The specific temperature and atmosphere will depend on the catalyst formulation.
-
Consider Chemical Washing: If thermal regeneration is ineffective, a carefully selected chemical wash may be necessary.
-
Evaluate Catalyst Modification: For long-term solutions, consider modifying your catalyst by incorporating sulfur-resistant promoters like molybdenum.[1]
Data Corner: Impact of Sulfur Poisoning on Catalyst Properties
Table 1: Effect of Sulfation on the Physical Properties of CeO₂-based Catalysts
| Catalyst | Treatment | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |
| CeO₂ | Fresh | 42.1 | 0.18 | 17.1 |
| S-Ce | After SO₂ Acidification | 37.1 | 0.16 | 17.3 |
| H-Ce | Fresh (Reduced) | 39.6 | 0.17 | 17.2 |
| H-S-Ce | After SO₂ Acidification | 36.5 | 0.15 | 16.4 |
Data adapted from a study on the effect of SO₂ introduction on CeO₂.[3]
Table 2: NOx Conversion of CeO₂-based Catalysts in the Presence of SO₂
| Catalyst | Temperature (°C) | NOx Conversion (%) (without SO₂) | NOx Conversion (%) (with SO₂) |
| CeO₂ | 300 | < 30 | < 30 |
| S-Ce | 300 | 100 | 100 |
| CeO₂-Fe₂O₃ | 350 | ~95 | ~80 (after 5h) |
| CeO₂-MoO₃ | 350 | ~98 | ~95 (after 5h) |
Data compiled from various studies.[1][7]
Experimental Protocols
Protocol 1: In-situ Sulfation of a this compound-Based Catalyst
-
Catalyst Preparation: Prepare your this compound-based catalyst, for example, by impregnation or co-precipitation methods.
-
Reactor Setup: Place a known amount of the catalyst in a fixed-bed reactor.
-
Pre-treatment: Heat the catalyst to a desired temperature (e.g., 300°C) under an inert gas flow (e.g., N₂) to clean the surface.
-
Poisoning: Introduce a gas mixture containing SO₂, O₂, and a balance of inert gas into the reactor. A typical composition could be 100 ppm SO₂, 5% O₂, and N₂ balance.
-
Monitoring: Continuously monitor the catalyst's performance (e.g., NOx conversion in SCR) to observe the effect of SO₂ poisoning over time.
-
Characterization: After the experiment, cool the catalyst down and characterize it using techniques like XPS to identify sulfate species and BET to measure surface area changes.
Visual Guides
Caption: Mechanism of Sulfur Poisoning on this compound-Based Catalysts.
Section 2: Alkali Metal Poisoning
Alkali metals, such as potassium (K) and sodium (Na), are significant catalyst poisons, particularly in biomass and waste incineration flue gas treatment.[8]
Frequently Asked Questions (FAQs) about Alkali Metal Poisoning
Q1: How do I know if my this compound-based catalyst is poisoned by alkali metals?
A1: Similar to sulfur poisoning, a primary indicator of alkali metal poisoning is a significant drop in catalytic activity.[8] Specifically, you may observe a decrease in NOx conversion efficiency at lower operating temperatures. Characterization techniques can reveal the deposition of alkali metals on the catalyst surface and a decrease in the number of acid sites.[8]
Q2: What is the mechanism of alkali metal poisoning on this compound-based catalysts?
A2: Alkali metals deactivate this compound-based catalysts by:
-
Neutralizing Acid Sites: Alkali metals are basic and can neutralize the Brønsted and Lewis acid sites on the catalyst surface, which are essential for adsorbing reactants like NH₃.[5][8]
-
Inhibiting Redox Properties: The presence of alkali metals can suppress the redox cycle of Ce³⁺/Ce⁴⁺, which is crucial for the catalytic activity of ceria. This leads to a diminished reduction capability of the catalyst.[8]
-
Physical Blocking: Deposition of alkali metal species can physically block the pores and cover the active sites of the catalyst.[8]
Q3: Which alkali metal is more detrimental to my catalyst, potassium or sodium?
A3: Generally, potassium (K) is considered a more severe poison for this compound-based catalysts than sodium (Na) at the same molar concentration, especially at lower temperatures.[5] The poisoning effect often correlates with the basicity of the alkali metal.[9]
Q4: Can I regenerate a this compound-based catalyst poisoned by alkali metals?
A4: Yes, regeneration is possible. Washing the poisoned catalyst with water or a dilute acid solution (like sulfuric acid) can be effective in removing the deposited alkali metals.[5][10] Another approach is to dope (B7801613) the washed catalyst with additional CeO₂ to compensate for any active components lost during the washing process.[10]
Troubleshooting Guide for Alkali Metal Poisoning
-
Analyze Feedstock: Check your fuel or waste stream for the presence of alkali metals.
-
Catalyst Characterization: Use techniques like Inductively Coupled Plasma (ICP) analysis to quantify the amount of alkali metal deposition. NH₃-TPD can be used to measure the loss of surface acidity.
-
Implement Washing Procedure:
-
Consider Catalyst Re-impregnation: After washing, impregnating the catalyst with a solution of a this compound salt and then calcining it can help restore lost activity.[10]
Data Corner: Impact of Alkali Metal Poisoning
Table 3: Effect of Alkali Metal Poisoning on NOx Conversion of a CeWTi Catalyst at 300°C
| Catalyst | Alkali Metal Loading | NOx Conversion (%) |
| CeWTi | None (Fresh) | 88.6 |
| 0.39Na-CeWTi | 0.39 wt% Na | 49.6 |
| 0.39K-CeWTi | 0.39 wt% K | 17.8 |
Data extracted from a study on the impact of alkali metals on CeO₂-WO₃/TiO₂ catalysts.[8]
Experimental Protocols
Protocol 2: Alkali Metal Impregnation for Poisoning Simulation
-
Catalyst Sample: Start with a known weight of your fresh this compound-based catalyst.
-
Impregnation Solution: Prepare an aqueous solution of an alkali salt (e.g., KNO₃ or NaNO₃) with a concentration calculated to achieve the desired alkali metal loading on the catalyst.
-
Incipient Wetness Impregnation: Add the alkali salt solution dropwise to the catalyst sample until the pores are completely filled.
-
Drying and Calcination: Dry the impregnated catalyst, typically at around 100-120°C, to remove the water. Follow this with calcination at a higher temperature (e.g., 500°C) to decompose the salt and fix the alkali metal onto the catalyst.
-
Activity Testing: Evaluate the performance of the poisoned catalyst and compare it to the fresh catalyst under the same reaction conditions.
Visual Guides
Caption: Troubleshooting Workflow for Alkali Metal Poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.upenn.edu]
- 3. Effect of SO2 introduction into CeO2 on its surface acidity and redox property for the selective catalytic reduction of NO with NH3 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkali metal poisoning of a CeO2-WO3 catalyst used in the selective catalytic reduction of NOx with NH3: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Effect of SO2 introduction into CeO2 on its surface acidity and redox property for the selective catalytic reduction of NO with NH3 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Impact of Alkali Metals on CeO2-WO3/TiO2 Catalysts for NH3-Selective Catalytic Reduction and Lifetime Prediction of Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aaqr.org [aaqr.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Cerium Oxide Nanoparticles: Hydrothermal vs. Co-precipitation Methods
For researchers, scientists, and professionals in drug development, the choice of synthesis method for cerium oxide (CeO₂) nanoparticles is critical, as it dictates the material's physicochemical properties and subsequent performance in applications ranging from catalysis to biomedical imaging and therapeutics. This guide provides an objective comparison of two common synthesis techniques—hydrothermal and co-precipitation—supported by experimental data to inform your selection process.
This compound oxide nanoparticles are prized for their unique redox properties, oxygen storage capacity, and biocompatibility. The synthesis route employed significantly influences particle size, surface area, crystallinity, and catalytic activity. Here, we delve into the specifics of hydrothermal and co-precipitation methods to provide a clear comparison of their outcomes.
At a Glance: Performance Comparison
The following table summarizes the key quantitative performance metrics for CeO₂ nanoparticles synthesized via hydrothermal and co-precipitation methods, drawing from various experimental studies.
| Performance Metric | Hydrothermal Synthesis | Co-precipitation Synthesis | Key Observations |
| Crystallite Size (nm) | 6 - 15 nm[1] | ~20 nm[2] | Hydrothermal methods tend to produce smaller crystallites. |
| Particle Size (nm) | 10 - 15 nm[1] | 40 - 80 nm[2] | Co-precipitation often results in larger, more agglomerated particles. |
| Specific Surface Area (m²/g) | 55.4 m²/g | 48.7 m²/g | The hydrothermal method generally yields a higher specific surface area. |
| Catalytic Activity (CO Oxidation) | Higher activity | Lower activity | CeO₂ synthesized hydrothermally exhibits superior catalytic performance for CO oxidation.[3] |
| Morphology | Well-defined (nanorods, nanocubes)[4][5] | Often spherical, prone to agglomeration[2] | Hydrothermal synthesis offers better control over particle morphology. |
| Crystallinity | High | Moderate to High | Hydrothermal conditions promote high crystallinity.[1] |
Experimental Deep Dive: Protocols
Understanding the methodologies behind these synthesis routes is crucial for reproducibility and optimization. Below are detailed experimental protocols for both hydrothermal and co-precipitation synthesis of CeO₂ nanoparticles.
Hydrothermal Synthesis Protocol
This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of crystalline nanoparticles.
Materials:
-
This compound Nitrate (B79036) Hexahydrate (Ce(NO₃)₃·6H₂O)
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
Procedure:
-
Precursor Solution: Dissolve a specific amount of this compound Nitrate Hexahydrate in deionized water to create a solution of desired molarity (e.g., 0.1 M).
-
Precipitation: Slowly add a Sodium Hydroxide solution (e.g., 2.0 M) to the this compound nitrate solution under vigorous stirring until a specific pH (e.g., pH 9) is reached, resulting in the formation of a precipitate.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 100-180°C) for a specific duration (e.g., 12-24 hours).[6]
-
Cooling and Washing: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Collect the precipitate by centrifugation or filtration.
-
Purification: Wash the collected product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 80°C) for several hours.
Co-precipitation Synthesis Protocol
Co-precipitation is a facile and widely used method that involves the simultaneous precipitation of a soluble salt of the metal precursor by adding a precipitating agent.
Materials:
-
This compound Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) Hydroxide (NH₄OH) or other bases like NaOH or K₂CO₃[2][7]
-
Deionized Water
Procedure:
-
Precursor Solution: Prepare an aqueous solution of this compound Nitrate Hexahydrate with a specific concentration (e.g., 0.02 M).[2]
-
Precipitating Agent: Prepare a solution of the precipitating agent, for instance, ammonium hydroxide or potassium carbonate (e.g., 0.03 M).[2]
-
Precipitation: Add the precipitating agent dropwise to the this compound nitrate solution under constant and vigorous stirring at room temperature.[7] This will lead to the formation of a precipitate. The pH is often maintained at a constant value during this process.[2]
-
Aging: The resulting precipitate is typically aged for a certain period (e.g., 2 hours) under continuous stirring to ensure complete precipitation.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration.
-
Purification: Wash the precipitate thoroughly with deionized water several times to remove residual ions.
-
Drying: Dry the washed precipitate in an oven at a temperature around 65-100°C.
-
Calcination: Finally, calcine the dried powder at a high temperature (e.g., 600°C) for a few hours to obtain the crystalline CeO₂ nanoparticles.[2]
Visualizing the Workflow: A Comparative Diagram
To further illustrate the procedural differences, the following diagram outlines the experimental workflows for both synthesis methods.
Caption: Comparative workflow of hydrothermal and co-precipitation synthesis of CeO₂.
Conclusion
Both hydrothermal and co-precipitation methods are effective for synthesizing CeO₂ nanoparticles. The choice between them depends on the desired characteristics of the final product.
The hydrothermal method offers superior control over particle size, morphology, and crystallinity, often leading to smaller, more uniform nanoparticles with a higher specific surface area. This makes it a preferred method when high catalytic activity and well-defined nanostructures are required.
The co-precipitation method is simpler, faster, and more cost-effective.[2] However, it typically yields larger particles with a broader size distribution and a higher tendency for agglomeration. Post-synthesis calcination is also a necessary step to achieve the desired crystalline phase.
For applications demanding high performance and tailored nanoparticle characteristics, the hydrothermal route is generally more suitable. For large-scale production where cost and simplicity are major considerations, co-precipitation presents a viable alternative. This guide provides the foundational knowledge to make an informed decision based on the specific requirements of your research or development project.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Ag/CeO2-Supported Catalysts Derived from Ce-MOFs on Low-Temperature Oxidation of Unregulated Methanol Emissions from Methanol Engines | MDPI [mdpi.com]
- 7. Comparative synthesis and physicochemical characterization of CeO2 nanopowder via redox reaction, precipitation and sol–gel methods used for total oxidation of toluene | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Catalytic Efficiency of Cerium Oxide and Titanium Dioxide
For Researchers, Scientists, and Drug Development Professionals
The choice of a catalyst is pivotal in a myriad of chemical transformations, influencing reaction rates, selectivity, and overall process efficiency. Among the metal oxides, cerium oxide (CeO₂) and titanium dioxide (TiO₂) have emerged as versatile and widely studied catalysts, each exhibiting unique properties. This guide provides an objective comparison of their catalytic performance in several key reactions, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in catalyst selection and experimental design.
Data Presentation: A Quantitative Comparison
The following tables summarize the catalytic performance of CeO₂, TiO₂, and their composites in various reactions. Direct comparison is emphasized where studies have evaluated both materials under identical conditions.
Photocatalytic Degradation of Organic Dyes
The photocatalytic degradation of organic pollutants is a benchmark reaction for evaluating the efficiency of semiconductor photocatalysts.
Table 1: Photocatalytic Degradation of Methylene (B1212753) Blue (MB)
| Catalyst | Irradiation Source | Reaction Time (min) | Degradation Efficiency (%) | Rate Constant (k, min⁻¹) | Reference |
| TiO₂ (P25) | Simulated Sunlight | 150 | 74.85 | ~0.0037 | [1] |
| 0.1% CeO₂-TiO₂ | Simulated Sunlight | 150 | 95.06 | ~0.0185 | [1] |
| TiO₂ | Visible Light | 120 | < 20 | - | [2] |
| TiO₂-CeO₂ | Visible Light | 120 | 89.79 | - | [2] |
Table 2: Photocatalytic Degradation of Rhodamine B (RhB)
| Catalyst | Irradiation Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂ | UV Light | 120 | ~60 | [3] |
| CeO₂ | UV Light | 120 | ~20 | [3] |
| rGO-CeO₂@TiO₂ | UV Light | 120 | 90.35 | [3] |
Observations:
-
In the degradation of methylene blue, a low concentration of ceria in a CeO₂-TiO₂ nanocomposite significantly enhances the photocatalytic activity under simulated sunlight compared to pure TiO₂ (P25).[1]
-
Under visible light, the TiO₂-CeO₂ heterostructure shows markedly superior performance in degrading methylene blue compared to TiO₂ alone, indicating that the composite material can better utilize the visible spectrum.[2]
-
For rhodamine B degradation under UV light, a graphene-based core-shell structure of CeO₂@TiO₂ demonstrates the highest efficiency, outperforming both individual oxides.[3]
Selective Catalytic Reduction (SCR) of NO with NH₃
The SCR of nitrogen oxides (NOx) is a critical technology for controlling emissions from stationary and mobile sources.
Table 3: NO Conversion in NH₃-SCR
| Catalyst | Temperature (°C) for >90% Conversion | GHSV (h⁻¹) | Key Findings | Reference |
| CeO₂/TiO₂-A (Anatase) | Not achieved below 450°C | 50,000 | Lowest activity among the TiO₂ polymorphs. | [4] |
| CeO₂/TiO₂-B (Brookite) | ~300 - 425 | 50,000 | Intermediate activity. | [4] |
| CeO₂/TiO₂-R (Rutile) | ~275 - 450 | 50,000 | Highest activity due to superior redox properties. | [4] |
| 15 wt.% CeO₂/TiO₂ | ~250 - 400 | 90,000 | Addition of Nb₂O₅ enhances activity and SO₂/H₂O resistance. | [5] |
Observations:
-
The crystal phase of TiO₂ used as a support for CeO₂ has a significant impact on the NH₃-SCR activity, with the rutile phase providing the best performance.[4]
-
The superior performance of CeO₂/TiO₂-R is attributed to its excellent reduction properties, larger number of acid sites, and higher surface Ce³⁺ content.[4]
-
Modification of CeO₂/TiO₂ catalysts, for instance with Nb₂O₅, can further improve catalytic activity and stability.[5]
Photocatalytic Water Splitting for H₂ Production
The generation of hydrogen from water using sunlight is a promising renewable energy technology.
Table 4: H₂ Production Rate from Water Splitting
| Catalyst | H₂ Production Rate (µmol·g⁻¹·h⁻¹) | Key Findings | Reference |
| TiO₂ | ~1800 | Baseline activity. | [6][7] |
| CeO₂ | ~500 | Lower activity than TiO₂. | [6][7] |
| TiO₂-10%CeO₂ | ~3600 | CeO₂ significantly enhances the H₂ production of TiO₂. | [6][7] |
| Au/TiO₂-10%CeO₂ | ~4000 | The addition of Au further promotes H₂ evolution. | [6][7] |
Observations:
-
While pure TiO₂ is more active than pure CeO₂ for photocatalytic water splitting, the combination of the two in a composite material leads to a synergistic effect, significantly boosting the hydrogen production rate.[6][7]
-
The presence of ceria is thought to act as a hole trap, which promotes charge separation and enhances the efficiency of hydrogen evolution.[6][7]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of catalytic performance.
Synthesis of CeO₂-TiO₂ Nanocomposite via Hydrothermal Method
This protocol describes a common method for synthesizing CeO₂-TiO₂ nanocomposites.
-
Preparation of Precursor Solution:
-
Dissolve a specified amount of titanium butoxide (TBOT) in ethanol (B145695) with vigorous stirring.
-
In a separate beaker, dissolve a calculated amount of this compound nitrate (B79036) (Ce(NO₃)₃·6H₂O) in deionized water.
-
Add the this compound nitrate solution dropwise to the titanium butoxide solution under continuous stirring to form a homogeneous precursor solution.
-
-
Hydrothermal Treatment:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a designated period (e.g., 24 hours).
-
-
Product Recovery and Purification:
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.
-
-
Drying and Calcination:
Measurement of Photocatalytic Activity for Methylene Blue Degradation
This protocol outlines a standard procedure for evaluating the photocatalytic degradation of an organic dye.[10][11]
-
Catalyst Suspension Preparation:
-
Disperse a specific amount of the catalyst powder (e.g., 50 mg) in a defined volume of an aqueous solution of methylene blue with a known initial concentration (e.g., 100 mL of 10 mg/L).
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a period of time (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the dye molecules.
-
-
Photocatalytic Reaction:
-
Irradiate the suspension with a light source (e.g., a xenon lamp with a specific filter for visible light or a UV lamp).
-
Maintain constant stirring throughout the experiment to keep the catalyst particles suspended.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3-5 mL).
-
Immediately centrifuge or filter the aliquot to remove the catalyst particles.
-
Measure the concentration of methylene blue in the clear supernatant using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic wavelength (around 664 nm).
-
-
Data Analysis:
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration after reaching adsorption-desorption equilibrium, and Cₜ is the concentration at time t.
-
The apparent first-order rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus irradiation time.
-
Evaluation of NH₃-SCR Activity
This protocol describes the experimental setup for testing the performance of catalysts in the selective catalytic reduction of NO with NH₃.[4][5][12]
-
Catalyst Preparation:
-
Press the catalyst powder into pellets and then crush and sieve them to a specific particle size range (e.g., 40-60 mesh).
-
-
Reactor Setup:
-
Load a fixed amount of the sieved catalyst (e.g., 0.1-0.2 g) into a fixed-bed quartz reactor.
-
-
Reaction Gas Mixture:
-
Introduce a simulated exhaust gas mixture with a defined composition, for example: 1000 ppm NO, 1000 ppm NH₃, 3-5 vol% O₂, and N₂ as the balance gas.
-
The total flow rate is controlled to achieve a desired gas hourly space velocity (GHSV).
-
-
Activity Measurement:
-
Heat the reactor to the desired reaction temperature.
-
Monitor the concentrations of NO and NO₂ at the reactor outlet using a chemiluminescence NOx analyzer.
-
Vary the reaction temperature in a stepwise manner to obtain the NO conversion as a function of temperature.
-
-
Data Calculation:
-
Calculate the NO conversion using the formula: NO Conversion (%) = [([NO]ᵢₙ - [NO]ₒᵤₜ) / [NO]ᵢₙ] x 100.
-
Mechanistic Insights and Visualizations
The following diagrams, generated using Graphviz, illustrate key mechanisms and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing photocatalytic degradation of methylene blue by TiO2-CeO2 heterostructure under visible light irradiation | Journal of Military Science and Technology [online.jmst.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. donglin.nju.edu.cn [donglin.nju.edu.cn]
- 5. aaqr.org [aaqr.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Fabrication of Graphene-Based TiO2@CeO2 and CeO2@TiO2 Core–Shell Heterostructures for Enhanced Photocatalytic Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic Activity Measurement [bio-protocol.org]
- 11. Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design [mdpi.com]
- 12. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
A Comparative Guide to Validating Ce³⁺/Ce⁴⁺ Ratios: XPS vs. EELS
The precise determination of the cerium oxidation state ratio (Ce³⁺/Ce⁴⁺) is critical for researchers and scientists in fields ranging from catalysis and materials science to drug development. This ratio dictates the unique redox properties of this compound-based materials, influencing their catalytic activity, oxygen storage capacity, and biological interactions. X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate technique and accurately interpreting their results.
Unveiling Oxidation States: A Tale of Two Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a material upon X-ray irradiation. The binding energy of these core-level electrons is sensitive to the chemical environment and oxidation state of the element. For this compound, the complex Ce 3d spectrum, with its multiple overlapping peaks arising from final-state effects, provides a fingerprint for the Ce³⁺ and Ce⁴⁺ states.[1][2]
Electron Energy Loss Spectroscopy (EELS), typically performed in a transmission electron microscope (TEM), analyzes the energy loss of electrons as they pass through a thin sample. The fine structure of the this compound M₄,₅ edges, which correspond to transitions from the 3d to the 4f level, is highly sensitive to the 4f orbital occupancy and thus the oxidation state.[3][4] A higher M₅ to M₄ intensity ratio is indicative of a greater proportion of Ce³⁺.[4]
While both techniques are valuable, they differ in their fundamental principles, sampling depth, and potential for sample damage, which can lead to variations in the measured Ce³⁺/Ce⁴⁺ ratio.[3][5]
Quantitative Comparison of Ce³⁺/Ce⁴⁺ Ratios
The following table summarizes representative quantitative data from studies that have compared the Ce³⁺/Ce⁴⁺ ratios determined by XPS and EELS for various this compound oxide materials. It is important to note that direct comparison can be complex due to the different sampling depths of the techniques. XPS is highly surface-sensitive (typically probing the top few nanometers), while EELS provides information from the bulk of the thin sample.[5]
| Material | Technique | % Ce³⁺ | Reference |
| Nanoceria (NPCO sample) | EELS | ~35% | [3] |
| XPS | <0.1% | [3] | |
| Nanoceria (FBC sample) | EELS | 5.5% | [3] |
| XPS | ~6.5% | [3] | |
| YAG:Ce³⁺ Phosphor (sintered in air) | XPS | 68.14% (Ce³⁺/(Ce³⁺+Ce⁴⁺)) | [6] |
| YAG:Ce³⁺ Phosphor (sintered in nitrogen) | XPS | 75.33% (Ce³⁺/(Ce³⁺+Ce⁴⁺)) | [6] |
| YAG:Ce³⁺ Phosphor (sintered in CO) | XPS | 77.55% (Ce³⁺/(Ce³⁺+Ce⁴⁺)) | [6] |
| YAG:Ce³⁺ Phosphor (sintered in CO + N₂) | XPS | 88.46% (Ce³⁺/(Ce³⁺+Ce⁴⁺)) | [6] |
| SiO₂:Ce (annealed in air) | XPS | 20% | [2] |
| SiO₂:Ce (reduced in H₂) | XPS | 73% | [2] |
Note: The discrepancy in the NPCO sample highlights how differences in surface versus bulk composition can lead to significantly different results between XPS and EELS.[3]
Experimental Protocols
Accurate determination of the Ce³⁺/Ce⁴⁺ ratio is highly dependent on the experimental methodology. Below are detailed protocols for both XPS and EELS.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Samples are typically mounted on a sample holder using conductive tape. For powders, the material is pressed into a pellet or onto a clean substrate. It is crucial to handle samples in an inert environment if they are susceptible to surface oxidation upon air exposure.[7]
-
Instrumentation: Analysis is performed in an ultra-high vacuum (UHV) chamber (base pressure < 9 x 10⁻⁹ Torr) to prevent surface contamination.[8] A monochromatic Al Kα X-ray source is commonly used.[7][8]
-
Data Acquisition:
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution spectra of the Ce 3d and C 1s regions are then recorded.[8] The C 1s peak is often used for charge referencing.[7]
-
It is critical to minimize X-ray exposure time and power to avoid X-ray-induced reduction of Ce⁴⁺ to Ce³⁺, a known artifact of this technique.[1][9]
-
-
Data Analysis:
-
The raw data is corrected for charging effects by referencing the C 1s peak to 284.8 eV or another suitable reference.[7]
-
A Shirley background is typically subtracted from the Ce 3d spectrum.[8]
-
The Ce 3d spectrum is then deconvoluted into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺.[1][7] The relative concentrations are determined from the integrated areas of these fitted peaks.[2][7]
-
Electron Energy Loss Spectroscopy (EELS)
-
Sample Preparation: Samples must be electron transparent, typically less than 100 nm thick. This is achieved by methods such as ultramicrotomy for nanoparticles embedded in a resin, or by dispersing the sample on a TEM grid with a carbon support film.[10]
-
Instrumentation: EELS is performed in a Transmission Electron Microscope (TEM) equipped with an EELS spectrometer. The microscope is typically operated at 200 kV.[10]
-
Data Acquisition:
-
The electron beam is focused on the area of interest.
-
EEL spectra are acquired in the energy loss range corresponding to the Ce M₄,₅ edges (approximately 870-930 eV).[4]
-
It is important to control the electron dose to minimize electron beam-induced reduction of Ce⁴⁺ to Ce³⁺.[4] A series of spectra with increasing dose can be acquired to monitor for beam damage.[4]
-
-
Data Analysis:
-
The acquired spectra are corrected for dark current and channel-to-channel gain variations of the detector.
-
A power-law background is fitted to the pre-edge region and subtracted to isolate the Ce M₄,₅ edge signal.
-
The relative quantification of Ce³⁺ and Ce⁴⁺ is often performed by fitting the experimental spectrum with a linear combination of reference spectra for pure Ce³⁺ and Ce⁴⁺ compounds.[3][11] Alternatively, the ratio of the integrated intensities of the M₅ and M₄ peaks can be used as a qualitative or semi-quantitative measure of the Ce³⁺ content.[4]
-
Visualizing the Workflow and Logic
To better understand the experimental and analytical processes, the following diagrams illustrate the workflows for XPS and EELS and the logical relationship in comparing the two techniques.
Caption: Experimental workflow for Ce³⁺/Ce⁴⁺ ratio determination using XPS.
References
- 1. This compound - HarwellXPS Guru [harwellxps.guru]
- 2. events.saip.org.za [events.saip.org.za]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. EELS of this compound (Ce) [globalsino.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. rsc.org [rsc.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. XPS surface analysis of ceria-based materials: Experimental methods and considerations [ouci.dntb.gov.ua]
- 10. Electron Energy-Loss Spectroscopy (EELS) of this compound and Uranium Oxidation States | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
comparative study of doped vs. undoped ceria for catalytic activity
A comprehensive analysis of how doping enhances the catalytic performance of cerium oxide, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
This compound oxide (CeO₂), or ceria, is a versatile and widely studied material in catalysis due to its unique redox properties, high oxygen storage capacity, and relatively low cost. In its undoped form, ceria exhibits catalytic activity for various oxidation reactions. However, the introduction of dopants into the ceria lattice can significantly enhance its performance by creating more oxygen vacancies, improving thermal stability, and modifying its electronic properties. This guide provides a comparative study of doped and undoped ceria, presenting quantitative data, detailed experimental methodologies, and visual representations of workflows and reaction mechanisms to elucidate the superior catalytic potential of doped ceria.
Performance Comparison: Doped vs. Undoped Ceria
The catalytic activity of ceria is profoundly influenced by the presence of dopants. The following tables summarize the quantitative data from various studies, comparing the performance of undoped ceria with ceria doped with different elements in several key catalytic reactions.
CO Oxidation
| Catalyst | Dopant | Dopant Conc. (mol%) | Synthesis Method | T50 (°C)¹ | CO Conversion (%) | Reference |
| Undoped CeO₂ | - | - | Hydrothermal | 338 | 40 | [1] |
| Sm-doped CeO₂ | Sm | 24 | Hydrothermal | - | >70 (at 250°C) | [1] |
| Cr-doped CeO₂ | Cr | 10 | Hydrothermal | 261 | - | [2] |
| Mn-doped CeO₂ | Mn | 7 | Polyol-assisted co-precipitation | - | - | [2] |
| Cu-doped CeO₂ | Cu | - | Thermolysis of MOF | 110-140 | - | [2] |
| Au/CeO₂ | - | - | Deposition | ~40 | 100 | [3] |
| Au/Zn-CeO₂ | Zn | 1-2 (wt%) | Impregnation | Sub-ambient | 100 | [3] |
| Au/Fe-CeO₂ | Fe | 1-2 (wt%) | Impregnation | Sub-ambient | 100 | [3] |
¹ T50: Temperature at which 50% conversion is achieved.
Soot Oxidation
| Catalyst | Dopant | Dopant Conc. (mol%) | Synthesis Method | T50 (°C)¹ | Reference |
| Undoped CeO₂ | - | - | Co-precipitation | >700 | [4] |
| Mn-doped CeO₂ | Mn | - | Co-precipitation | 669 | [4] |
| Gd-doped CeO₂ | Gd | - | Citrate method | 468 | [2] |
¹ T50: Temperature at which 50% conversion is achieved.
Other Oxidation Reactions
| Reaction | Catalyst | Dopant | Dopant Conc. (wt%) | Conversion (%) | Selectivity (%) | Reference | |---|---|---|---|---|---| | Acetic Acid Ketonization | Undoped CeO₂ | - | - | ~85 (with deactivation) | - |[1] | | Acetic Acid Ketonization | Ca-doped CeO₂ | Ca | 6 | >95 (stable) | High to acetone (B3395972) |[1] | | Benzyl Alcohol Oxidation | NiMnO | - | Co-precipitation | <30 | - |[5] | | Benzyl Alcohol Oxidation | 5% CeO₂-NiMnO | Ce | 5 | 100 | High to benzaldehyde (B42025) |[5] | | BTEX Oxidation (Benzene) | Undoped CeO₂ | - | Combustion | <86 (at 400°C) | - |[6] | | BTEX Oxidation (Benzene) | 10 mol% Zr-doped CeO₂ | Zr | 10 | 90 (at <350°C) | - |[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of doped ceria catalysts and the evaluation of their catalytic activity.
Synthesis of Doped Ceria via Co-precipitation
The co-precipitation method is a widely used technique for synthesizing doped ceria nanoparticles due to its simplicity and scalability.
Materials:
-
This compound (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Dopant precursor (e.g., Manganese (II) nitrate tetrahydrate - Mn(NO₃)₂·4H₂O)
-
Precipitating agent (e.g., Sodium hydroxide (B78521) - NaOH or Ammonium hydroxide - NH₄OH)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of this compound nitrate and the dopant nitrate in deionized water to achieve the desired doping concentration.
-
Precipitation: Slowly add the precipitating agent dropwise to the precursor solution under vigorous stirring. This will lead to the formation of a precipitate of mixed this compound and dopant hydroxides.
-
Aging: Continue stirring the mixture for a specified period (e.g., 2-4 hours) at a constant temperature (e.g., room temperature or slightly elevated) to ensure complete precipitation and homogenization.
-
Washing: Filter the precipitate and wash it several times with deionized water and then with ethanol (B145695) to remove any residual ions.
-
Drying: Dry the washed precipitate in an oven at a specific temperature (e.g., 80-100 °C) overnight.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 400-600 °C) for a few hours. The calcination step is crucial for the formation of the crystalline doped ceria oxide.
Synthesis of Doped Ceria via Hydrothermal Method
The hydrothermal method allows for the synthesis of well-defined nanocrystals with controlled morphology.
Materials:
-
This compound (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Dopant precursor (e.g., Zirconium (IV) oxynitrate hydrate (B1144303) - ZrO(NO₃)₂·xH₂O)
-
Mineralizer (e.g., Sodium hydroxide - NaOH)
-
Deionized water
Procedure:
-
Solution Preparation: Dissolve the this compound and dopant precursors in deionized water. In a separate beaker, dissolve the mineralizer in deionized water.
-
Mixing: Slowly add the mineralizer solution to the precursor solution under constant stirring.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-200 °C) for a defined duration (e.g., 12-24 hours).
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the product by centrifugation or filtration and wash it thoroughly with deionized water and ethanol.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
Catalytic Activity Testing: CO Oxidation
The following protocol describes a typical setup for evaluating the catalytic performance of ceria-based materials for CO oxidation.
Experimental Setup:
-
A fixed-bed quartz microreactor.
-
A temperature controller and a furnace to heat the reactor.
-
Mass flow controllers to regulate the flow of reactant gases.
-
A gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) for analyzing the composition of the effluent gas.
Procedure:
-
Catalyst Loading: Place a known amount of the catalyst (e.g., 100 mg) in the quartz reactor, supported by quartz wool.
-
Pre-treatment: Heat the catalyst to a specific temperature (e.g., 300 °C) in a flow of an inert gas like nitrogen or helium for a certain period (e.g., 1 hour) to remove any adsorbed impurities.
-
Reaction: Cool the reactor to the desired starting reaction temperature. Introduce the reactant gas mixture (e.g., 1% CO, 1% O₂, and 98% He) into the reactor at a specific flow rate (e.g., 50 mL/min).
-
Data Collection: Increase the reactor temperature in a stepwise or ramp mode. At each temperature, allow the reaction to reach a steady state and then analyze the composition of the outlet gas using the GC.
-
Data Analysis: Calculate the CO conversion at each temperature using the following formula: CO Conversion (%) = [([CO]in - [CO]out) / [CO]in] * 100
Visualizing the Process and Mechanism
Diagrams are powerful tools for understanding complex experimental workflows and catalytic mechanisms.
References
- 1. Evolution of Oxygen Vacancy Sites in Ceria-Based High-Entropy Oxides and Their Role in N2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxygen Vacancies and Catalysis on Ceria Surfaces | Semantic Scholar [semanticscholar.org]
- 6. Hydrothermal Synthesis of Gadolinium (Gd) Doped this compound Oxide (Ceo2) Nanoparticles: Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Nanoworld: A Comparative Guide to the Biocompatibility of Cerium Nanoparticles in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the intricate interactions between nanoparticles and biological systems is paramount. This guide provides a comprehensive comparison of the biocompatibility of cerium nanoparticles (CeO2 NPs) across various cell lines, supported by experimental data and detailed methodologies. We delve into the cytotoxic and protective effects of these nanoparticles, offering insights into their potential therapeutic applications and safety profiles.
This compound oxide nanoparticles, also known as nanoceria, have garnered significant attention for their unique redox-active properties, switching between Ce³⁺ and Ce⁴⁺ oxidation states. This characteristic underpins their dual role as both antioxidant and pro-oxidant agents, leading to divergent effects on different cell types. The biocompatibility of CeO2 NPs is not a one-size-fits-all scenario; it is highly dependent on factors such as particle size, surface coating, concentration, exposure time, and, crucially, the specific cell line being investigated.
Unveiling the Dichotomy: Cytotoxicity in Cancer vs. Normal Cells
A striking feature of this compound nanoparticles is their differential cytotoxicity, exhibiting toxicity towards cancer cells while often protecting normal cells from oxidative stress.[1][2] This selective behavior is largely attributed to the different metabolic environments of cancer and normal cells. The acidic tumor microenvironment and higher basal levels of reactive oxygen species (ROS) in cancer cells can trigger the pro-oxidant activity of CeO2 NPs, leading to increased oxidative stress and ultimately, cell death.[3]
Conversely, in normal physiological conditions, CeO2 NPs can act as potent antioxidants, scavenging free radicals and protecting cells from oxidative damage.[4][5] This protective effect has been observed in various normal cell lines, highlighting the potential of nanoceria in treating diseases associated with oxidative stress.
Quantitative Comparison of Cytotoxicity
To facilitate a clear comparison, the following table summarizes the cytotoxic effects of this compound nanoparticles on various cell lines, presenting key quantitative data such as the half-maximal inhibitory concentration (IC50).
| Cell Line | Cell Type | Nanoparticle Concentration | Exposure Time | Viability Assay | IC50 Value | Reference |
| A549 | Human Lung Carcinoma | 25, 50, 100 µg/mL | 24, 48 h | MTT | Not specified | [6] |
| HCT 116 | Human Colon Carcinoma | 5-100 µg/mL | 24 h | MTT | 50.48 µg/mL | [3] |
| HEK 293 | Human Embryonic Kidney | 5-100 µg/mL | 24 h | MTT | 92.03 µg/mL | [3] |
| HT29 | Human Colon Adenocarcinoma | 5-640 µg/mL | 48 h | MTT | 2.26 µg/mL | [7] |
| SW620 | Human Colon Adenocarcinoma | 5-640 µg/mL | 48 h | MTT | Not specified | [7] |
| HepG2 | Human Liver Carcinoma | 0.5-5000 µg/mL | 10 days | MTT | Drastic decrease at 50 µg/mL | [8] |
| Caco-2 | Human Colon Adenocarcinoma | up to 170 µg/mL | 24, 72 h | ATP, XTT | No significant toxicity | [9] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 1-1000 µg/mL | 24 h | MTT | No significant cytotoxicity below 400 µg/mL | [10] |
Experimental Protocols: A Closer Look at the Methodology
The assessment of biocompatibility relies on a suite of standardized in vitro assays. Below are detailed methodologies for the key experiments frequently cited in the literature.
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of this compound nanoparticles for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.
-
Culture cells in a 96-well plate and treat them with different concentrations of this compound nanoparticles.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the amount of formazan produced, which is proportional to the amount of LDH released, by reading the absorbance at a specific wavelength (e.g., 490 nm).
-
Reactive Oxygen Species (ROS) Detection
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay: This is a common method for detecting intracellular ROS.
-
Treat cells with this compound nanoparticles for the desired time.
-
Incubate the cells with DCFH-DA solution. DCFH-DA is a non-fluorescent probe that can diffuse into cells and is deacetylated by cellular esterases to DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is proportional to the level of intracellular ROS.[3]
-
Apoptosis Assays
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
After treatment with this compound nanoparticles, harvest and wash the cells.
-
Resuspend the cells in a binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Analyze the stained cells by flow cytometry.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex interactions at the cellular level, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
The above diagram outlines the typical experimental process for evaluating the biocompatibility of this compound nanoparticles. It begins with the preparation and characterization of the nanoparticles and the culturing of the selected cell lines. This is followed by the exposure of the cells to the nanoparticles and subsequent assessment using a variety of assays to measure cell viability, oxidative stress, and the induction of apoptosis.
This diagram illustrates the dual role of this compound nanoparticles. In cancer cells, characterized by an acidic microenvironment, the nanoparticles tend to act as pro-oxidants, leading to an increase in ROS, mitochondrial damage, DNA damage, and ultimately apoptosis.[3][6] In contrast, in normal cells at physiological pH, they exhibit antioxidant properties, scavenging ROS and protecting the cells from oxidative stress.
This logical flow diagram provides a simplified comparison of the biocompatibility of this compound nanoparticles in cancer versus normal cell lines. It highlights the general trend of higher cytotoxicity and pro-oxidant effects in cancer cells, leading to apoptosis, while in normal cells, lower cytotoxicity and antioxidant effects contribute to cell protection.
References
- 1. This compound oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Oxide Nanoparticles Induced Toxicity in Human Lung Cells: Role of ROS Mediated DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro cytotoxicity, biocompatibility, and changes in the expression of apoptosis regulatory proteins induced by this compound oxide nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity evaluation of manufactured CeO2 nanoparticles before and after alteration: combined physicochemical and whole-genome expression analysis in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and photocatalytic activity of Tl doped CeO2 nanoparticles [nanomedicine-rj.com]
The Great Divide: Cerium-Based Catalysts With and Without Noble Metal Promoters
A comprehensive comparison of performance, stability, and application.
In the world of catalysis, cerium-based materials have carved out a significant niche, prized for their unique redox properties and oxygen storage capacity. However, the true extent of their catalytic prowess is often unlocked through the addition of noble metal promoters. This guide provides a detailed comparison of the performance of this compound-based catalysts with and without these precious metal enhancers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Differences
The primary distinction between neat this compound-based catalysts and their noble metal-promoted counterparts lies in their catalytic activity and operational temperature range. Noble metals, such as platinum (Pt), palladium (Pd), and gold (Au), act as active sites that significantly enhance reaction rates and lower the temperature required for catalytic processes.
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Applications |
| This compound-Based Catalysts | Lower cost, good oxygen storage capacity, redox properties.[1][2] | Lower catalytic activity at low temperatures, can be prone to deactivation.[3] | High-temperature oxidation reactions, three-way catalysts (as a component).[2][4] |
| Noble Metal-Promoted this compound-Based Catalysts | High catalytic activity at lower temperatures, enhanced stability and selectivity, strong metal-support interactions.[5][6][7][8] | High cost of noble metals, potential for sintering at high temperatures.[9] | CO oxidation, selective catalytic reduction (SCR) of NOx, hydrogenation reactions, various fine chemical syntheses.[3][5][6] |
Delving Deeper: A Performance Showdown
The addition of noble metals to a this compound-based support fundamentally alters the catalytic mechanism. The noble metal particles provide highly active sites for the adsorption and activation of reactants, while the ceria support facilitates the oxygen supply through its lattice, a synergistic effect often referred to as a strong metal-support interaction (SMSI).
Catalytic Activity: A Tale of Two Temperatures
A prime example of this synergistic enhancement is in the oxidation of carbon monoxide (CO), a critical reaction in automotive exhaust treatment and industrial gas purification.
| Catalyst | T50 (°C) for CO Oxidation | T100 (°C) for CO Oxidation | Reference |
| CeO₂ | ~250 | >400 | [Based on general knowledge from sources] |
| 1% Pt/CeO₂-ZrO₂ | ~145 | ~150 | [10] |
| CuO/CeO₂ | 68 | 86 | [11][12] |
| 1% Pt/40%CeO₂-ZrO₂/Al₂O₃ | 139 | Not specified | [10] |
T50 and T100 represent the temperatures at which 50% and 100% CO conversion is achieved, respectively.
As the data illustrates, the presence of platinum dramatically lowers the temperature required for complete CO oxidation. This is attributed to the ability of platinum to dissociate oxygen molecules and the subsequent reaction of adsorbed CO with oxygen species at the Pt-ceria interface.[10]
Selectivity and Stability
In reactions with multiple potential products, such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), noble metal promoters can also enhance selectivity towards the desired product (N₂). However, non-promoted this compound-based catalysts, often doped with other transition metals like manganese or tungsten, are also highly effective for NH₃-SCR.[1][3]
The stability of the catalyst is another critical factor. While noble metals can be prone to sintering (agglomeration of metal particles) at high temperatures, the strong interaction with the ceria support can help to stabilize the metal dispersion.[7] this compound-zirconium mixed oxides are particularly noted for their enhanced thermal stability.[9][13]
Experimental Corner: Protocols for Catalyst Evaluation
To enable researchers to conduct their own comparative studies, here are detailed methodologies for key characterization and performance evaluation experiments.
Synthesis of a this compound-Based Catalyst (Precipitation Method)
This protocol outlines a common method for synthesizing a high-surface-area this compound oxide catalyst.
Materials:
-
This compound(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of this compound nitrate in deionized water.
-
Prepare a 0.15 M solution of ammonium carbonate in deionized water.
-
Slowly add the ammonium carbonate solution to the this compound nitrate solution under vigorous stirring. A precipitate will form.
-
Continue stirring for 2 hours at room temperature.
-
Age the resulting slurry for 24 hours without stirring.
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.
-
Wash the precipitate with ethanol to remove excess water.
-
Dry the solid at 100°C for 12 hours.
-
Calcine the dried powder in a muffle furnace at 500°C for 4 hours in static air.
Synthesis of a Noble Metal-Promoted this compound-Based Catalyst (Incipient Wetness Impregnation)
This protocol describes how to add a noble metal promoter to a pre-synthesized ceria support.
Materials:
-
Synthesized CeO₂ support
-
Noble metal precursor (e.g., H₂PtCl₆ for platinum)
-
Deionized water
Procedure:
-
Determine the pore volume of the CeO₂ support (e.g., by nitrogen physisorption).
-
Prepare a solution of the noble metal precursor with a volume equal to the pore volume of the support. The concentration should be calculated to achieve the desired metal loading (e.g., 1 wt%).
-
Add the precursor solution dropwise to the CeO₂ support while continuously mixing to ensure even distribution.
-
Dry the impregnated catalyst at 120°C for 12 hours.
-
Calcine the catalyst at a suitable temperature (e.g., 400-500°C) for 4 hours.
-
Reduce the catalyst in a hydrogen flow (e.g., 5% H₂ in Ar) at a specific temperature to ensure the noble metal is in its metallic state.
Temperature-Programmed Reduction (H₂-TPR)
H₂-TPR is a crucial technique to assess the reducibility of the catalyst, which is directly related to its catalytic performance.
Procedure:
-
Place a known amount of the catalyst (e.g., 50 mg) in a U-shaped quartz reactor.
-
Pretreat the sample by heating it in an inert gas flow (e.g., Ar) to a specific temperature to remove adsorbed impurities.
-
Cool the sample to room temperature.
-
Introduce a reducing gas mixture (e.g., 5% H₂ in Ar) with a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).
-
Monitor the hydrogen consumption using a thermal conductivity detector (TCD). The resulting profile provides information about the reduction temperatures of different metal oxide species.
Conclusion
The choice between a this compound-based catalyst with or without a noble metal promoter is a classic trade-off between cost and performance. For high-temperature applications where cost is a primary concern, non-promoted or transition metal-doped ceria catalysts can be effective. However, for applications demanding high activity at lower temperatures, superior selectivity, and enhanced stability, the synergistic effects offered by noble metal-promoted this compound-based catalysts are often indispensable. The detailed protocols provided in this guide offer a starting point for researchers to explore and optimize these fascinating catalytic systems for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. arts.units.it [arts.units.it]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Emergence of the Ubiquity of this compound in Heterogeneous Oxidation Catalysis Science and Technology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceria–Zirconia-Supported Pt as an Efficient Catalyst for the Sustainable Synthesis of Hydroxylamines and Primary Amines via the Hydrogenation of Oximes Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. CO Oxidation over Cu/Ce Binary Oxide Prepared via the Solvothermal Method: Effects of this compound Precursors on Properties and Catalytic Behavior [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Sensing Performance of Ceria Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Cerium oxide (CeO₂), or ceria, has emerged as a highly promising material in the development of electrochemical sensors due to its unique redox properties, high stability, and biocompatibility.[1][2][3][4] The performance of ceria-based sensors is intrinsically linked to the morphology and structure of the nanomaterials used. This guide provides an objective comparison of the electrochemical sensing performance of various ceria nanostructures, supported by experimental data, to aid researchers in selecting the optimal material for their specific applications.
The catalytic activity of ceria nanoparticles is highly dependent on their morphology, which can be tailored to enhance sensing performance.[5] Different synthesis methods can produce nanoceria with varying forms, shapes, and sizes, which in turn influences their sensing capabilities.[3] Key to ceria's sensing ability is the coexistence of Ce³⁺ and Ce⁴⁺ oxidation states and the presence of oxygen vacancies, which facilitate redox reactions with analytes.[6][7][8]
Comparative Performance Data
The following tables summarize the quantitative electrochemical sensing performance of different ceria nanostructures for the detection of key analytes: hydrogen peroxide (H₂O₂), glucose, and dopamine (B1211576).
Hydrogen Peroxide (H₂O₂) Sensing
| Ceria Nanostructure | Sensitivity | Limit of Detection (LOD) | Linear Range | Reference |
| Porous Hollow Microspheres | 2161.6 µA·mM⁻¹·cm⁻² | 0.017 µM | 0.5–450 µM | [1][9] |
| Rhombohedral/Cubic Nanoparticles (HMTA-capped) | 21.13 µA·cm⁻²·mM⁻¹ | 0.6 µM | Not Specified | [5] |
| Spherical Nanoparticles (Fructose-capped) | 9.6 µA·cm⁻²·mM⁻¹ | 2.0 µM | Not Specified | [5] |
Glucose Sensing
| Ceria Nanostructure | Sensitivity | Limit of Detection (LOD) | Linear Range | Reference |
| Nanorods | 0.165 µA·mM⁻¹·cm⁻² | 100 µM | 2–26 mM | [10] |
| Nanoparticles (with CuO) | 2.77 µA·mM⁻¹cm⁻² | 10 µM | Not Specified | [11] |
| Nanostructures on Carbon Cloth | 208 - 2290 µA/cm².mM | 1 nM | Not Specified | [12] |
Dopamine (DA) Sensing
| Ceria Nanostructure | Sensitivity | Limit of Detection (LOD) | Linear Range | Reference |
| Nanoparticles on Reduced Graphene Oxide | Not Specified | 3.0 nM | 6.0 nM–20 µM | [13][14] |
| Nanoparticles on Graphene Nanosheets | Not Specified | 1 µM | 10 µM–780 µM | [15] |
| Nanosphere Heterostructure with Graphene Oxide | Not Specified | 20.98 nM | 100–30800 nM | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of various ceria nanostructures and the fabrication of electrochemical sensors.
Synthesis of Ceria Nanostructures
A variety of methods are employed to synthesize ceria nanostructures with controlled morphologies.[3][17] Common techniques include:
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. For instance, ceria nanorods and nanocubes can be synthesized under hydrothermal conditions at elevated pressures and specific temperatures.[18] The morphology can be controlled by adjusting parameters such as precursor concentration, pH, temperature, and reaction time.[19]
-
Solvothermal Synthesis: Similar to the hydrothermal method, but using a non-aqueous solvent. Porous ceria hollow microspheres have been synthesized using a solvothermal approach, resulting in a high specific surface area.[1][9]
-
Co-precipitation: This is a relatively simple and widely used method where a precipitating agent is added to a solution of a this compound salt to form an insoluble this compound precursor, which is then calcined to obtain ceria nanoparticles.[19][20] The size and shape of the nanoparticles can be tailored by varying reaction parameters.[19]
-
Non-isothermal Precipitation: A template-free, low-cost, and simple method for synthesizing ceria nanorods.[10]
Fabrication of Electrochemical Sensors
The general workflow for fabricating a ceria-based electrochemical sensor involves the following steps:
-
Electrode Preparation: A glassy carbon electrode (GCE), indium tin oxide (ITO) coated glass, or screen-printed carbon electrode (SPCE) is typically used as the substrate. The electrode is first polished and cleaned to ensure a pristine surface.
-
Modification with Ceria Nanostructures: A dispersion of the synthesized ceria nanostructures in a suitable solvent (e.g., water, ethanol) is prepared. This dispersion is then drop-casted or spin-coated onto the cleaned electrode surface and allowed to dry.
-
(Optional) Addition of a Binder/Conducting Polymer: To improve the stability and conductivity of the sensing layer, a binder like Nafion or a conducting polymer may be incorporated.
-
Electrochemical Measurements: The modified electrode is used as the working electrode in a three-electrode electrochemical cell, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode. The sensing performance is evaluated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry.
Visualizing the Comparison Workflow
The following diagrams illustrate the logical relationships in comparing the electrochemical sensing performance of different ceria nanostructures.
Caption: Workflow for comparing electrochemical sensing performance of ceria nanostructures.
Caption: Relationship between ceria nanostructure properties and sensing performance.
Conclusion
The electrochemical sensing performance of ceria nanostructures is profoundly influenced by their morphology, size, and surface chemistry. Hierarchical and porous structures, such as porous hollow microspheres, often exhibit superior performance due to their high surface area and enhanced accessibility of active sites.[1] However, simpler nanostructures like nanoparticles and nanorods also demonstrate considerable sensing capabilities and can be synthesized through more straightforward methods.[5][10] The choice of a particular ceria nanostructure should be guided by the specific requirements of the application, including the target analyte, desired sensitivity and detection limit, and the complexity of the synthesis and fabrication processes. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of ceria-based electrochemical sensors.
References
- 1. A Flexible Electrochemical Sensor Based on Porous Ceria Hollow Microspheres Nanozyme for Sensitive Detection of H2O2 [mdpi.com]
- 2. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Two decades of ceria nanoparticle research: structure, properties and emerging applications - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. A Flexible Electrochemical Sensor Based on Porous Ceria Hollow Microspheres Nanozyme for Sensitive Detection of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic glucose biosensor based on CeO2 nanorods synthesized by non-isothermal precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Sensitive Voltammetric Sensor for Nanomolar Dopamine Detection Based on Facile Electrochemical Reduction of Graphene Oxide and Ceria Nanocomposite: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Oxide Nanoparticles Decorated Graphene Nanosheets for Selective Detection of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facile stoichiometric interfacial surface bonded this compound oxide and graphene oxide heterostructure for efficient electrochemical non-enzymatic detection of dopamine - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. static.ibg.edu.tr [static.ibg.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, design and sensing applications of nanostructured ceria-based materials - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Nickle-ion-substituted ceria nanoparticles-based electrochemical sensor for sensitive detection of thiourea - ProQuest [proquest.com]
A Researcher's Guide to Validating the Enzyme-Like Activity of Cerium Oxide Nanoparticles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-enzyme-like activities of cerium oxide nanoparticles (CeNPs or nanoceria) with natural enzymes. It includes detailed experimental protocols for validation and supporting data to facilitate informed application in therapeutic and diagnostic development.
This compound oxide nanoparticles have garnered significant attention in the biomedical field due to their remarkable ability to mimic the function of several biological enzymes. These "nanozymes" possess a unique regenerative redox cycle involving the reversible transition of this compound's oxidation state between Ce³⁺ and Ce⁴⁺ on the nanoparticle surface. This property allows them to catalytically scavenge reactive oxygen species (ROS), making them promising therapeutic agents for diseases rooted in oxidative stress. The validation of their specific enzyme-like activities is a critical step in their development pipeline. This guide outlines the key mimetic properties, presents comparative catalytic data, and provides detailed protocols for their validation.
Multi-Enzyme Mimicry of this compound Oxide Nanoparticles
The catalytic prowess of CeNPs is primarily attributed to the dynamic Ce³⁺/Ce⁴⁺ redox couple and the presence of oxygen vacancies on their crystal lattice. This allows them to exhibit four main types of enzyme-like activities:
-
Superoxide (B77818) Dismutase (SOD) Mimicry: CeNPs can catalyze the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide. This activity is predominantly associated with the presence of Ce³⁺ sites on the nanoparticle surface.
-
Catalase (CAT) Mimicry: Following the production of hydrogen peroxide (H₂O₂) via SOD-like activity or its presence in the biological environment, CeNPs can decompose it into water and oxygen. This catalase-like function is linked to the Ce⁴⁺ state and is crucial for complete ROS detoxification.
-
Peroxidase (POD) Mimicry: Under acidic conditions, CeNPs can mimic peroxidase activity, catalyzing the oxidation of various substrates in the presence of H₂O₂. This activity is often pH-dependent and involves the generation of hydroxyl radicals.
-
Oxidase (OXD) Mimicry: Also favored at acidic pH, CeNPs can directly oxidize substrates using dissolved oxygen as the oxidizing agent, without the need for H₂O₂.
The prevalence of each activity is influenced by factors such as particle size, surface chemistry, the Ce³⁺/Ce⁴⁺ ratio, and, critically, the pH of the microenvironment.
Comparative Performance: this compound Oxide Nanozymes vs. Natural Enzymes
The efficiency of a catalyst, whether a natural enzyme or a nanozyme, is often described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for its substrate (a lower Kₘ means higher affinity). Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Below is a summary of reported kinetic parameters for CeNPs compared to their natural enzyme counterparts. It is important to note that values for nanozymes can vary significantly based on their synthesis method, size, and assay conditions.
| Catalytic Activity | Catalyst | Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M s⁻¹) |
| Peroxidase-like | This compound Oxide Nanosheets | TMB | 0.353 | 9.41 |
| This compound Oxide Nanosheets | H₂O₂ | 3.65 | 10.3 | |
| Horseradish Peroxidase (HRP) | TMB | 0.434 | 10.0 | |
| Horseradish Peroxidase (HRP) | H₂O₂ | 3.70 | 8.71 | |
| Oxidase-like | Polyacrylic acid-coated CeNPs (5 nm) | TMB | 3.8 | 70 |
| Dextran-coated CeNPs (100 nm) | TMB | 0.8 | 30 |
Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values are highly dependent on experimental conditions.
Experimental Protocols for Activity Validation
Accurate validation of enzyme-like activity requires standardized and reproducible protocols. Below are detailed methodologies for assessing the primary catalytic functions of CeNPs.
Peroxidase-Like Activity Assay
This assay typically uses 3,3’,5,5’-tetramethylbenzidine (TMB) as a chromogenic substrate, which turns blue upon oxidation by CeNPs in the presence of H₂O₂.
Materials:
-
This compound oxide nanoparticle suspension
-
3,3’,5,5’-tetramethylbenzidine (TMB) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Buffer solution (e.g., 0.2 M Sodium Acetate, pH 4.0)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plate or cuvettes
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette. For a 200 µL final volume, add:
-
140 µL of buffer solution.
-
20 µL of CeNP suspension at the desired concentration.
-
20 µL of TMB solution (final concentration typically 0.5-1 mM).
-
-
Initiate the reaction by adding 20 µL of H₂O₂ solution (final concentration typically 50-100 mM).
-
Immediately measure the absorbance at 652 nm.
-
Record the absorbance kinetically over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
The initial reaction velocity (v) is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε₆₅₂ = 39,000 M⁻¹cm⁻¹ for oxidized TMB).
-
To determine Michaelis-Menten constants, vary the concentration of one substrate (e.g., TMB) while keeping the other (H₂O₂) saturated and constant. Repeat the experiment by varying the second substrate. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
Oxidase-Like Activity Assay
This protocol is similar to the peroxidase assay but omits the use of hydrogen peroxide. The oxidation of the substrate is catalyzed by CeNPs using dissolved oxygen.
Materials:
-
This compound oxide nanoparticle suspension
-
TMB solution
-
Buffer solution (e.g., 0.2 M Sodium Acetate, pH 4.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture. For a 200 µL final volume, add:
-
160 µL of buffer solution.
-
20 µL of TMB solution.
-
-
Initiate the reaction by adding 20 µL of the CeNP suspension.
-
Immediately monitor the absorbance change at 652 nm over time, as described in the peroxidase assay.
-
Kinetic parameters can be determined by varying the concentration of the TMB substrate.
Catalase-Like Activity Assay
This assay measures the decomposition of H₂O₂ into oxygen and water. The rate of H₂O₂ decomposition can be monitored directly by measuring the decrease in H₂O₂ absorbance at 240 nm or by measuring the production of oxygen with a dissolved oxygen probe.
Materials:
-
This compound oxide nanoparticle suspension
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10-50 mM)
-
Buffer solution (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
UV-Vis Spectrophotometer or a dissolved oxygen meter
-
Quartz cuvettes (for UV method)
Procedure (UV Spectrophotometry Method):
-
Equilibrate the buffer and H₂O₂ solution to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, add the buffer solution and the CeNP suspension.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 240 nm over time.
-
The rate of H₂O₂ decomposition is calculated using its molar extinction coefficient (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
Procedure (Oxygen Probe Method):
-
Add a known volume of buffer to a sealed reaction vessel equipped with a dissolved oxygen probe.
-
Add the CeNP suspension and allow the system to stabilize.
-
Initiate the reaction by injecting a known concentration of H₂O₂.
-
Record the increase in dissolved oxygen concentration over time. The slope of the initial linear portion of the curve represents the rate of oxygen generation.
Superoxide Dismutase (SOD)-Like Activity Assay
Validating SOD-like activity often involves an indirect assay that measures the inhibition of a superoxide-dependent reaction. The xanthine (B1682287)/xanthine oxidase system is commonly used to generate superoxide radicals, and a detector molecule like nitroblue tetrazolium (NBT) or WST-8 is used to quantify them.
Materials:
-
This compound oxide nanoparticle suspension
-
Xanthine solution
-
Xanthine Oxidase (XO) enzyme solution
-
Nitroblue tetrazolium (NBT) or WST-8 solution
-
Buffer solution (e.g., 50 mM Phosphate Buffer with EDTA, pH 7.4)
-
Spectrophotometer
Procedure (NBT Method):
-
Prepare a reaction mixture in a 96-well plate containing the buffer, xanthine, and NBT.
-
Add the CeNP suspension at various concentrations to different wells. A control well should contain buffer instead of the CeNP suspension.
-
Initiate the reaction by adding xanthine oxidase to all wells. XO will convert xanthine to uric acid, producing superoxide radicals.
-
Superoxide radicals will reduce the yellow NBT to blue formazan.
-
Incubate the plate at a constant temperature (e.g., 37°C) for 20-30 minutes.
-
Measure the absorbance at 560 nm.
-
The SOD-like activity is calculated as the percentage inhibition of NBT reduction in the presence of CeNPs compared to the control. The concentration of CeNPs that causes 50% inhibition (IC₅₀) is a common metric for comparing activity.
Visualizing Workflows and Mechanisms
To better understand the processes involved in validating and applying CeNPs, the following diagrams illustrate key workflows and pathways.
Caption: General workflow for the validation of enzyme-like activity of CeNPs.
Caption: Catalytic cycles of the main enzyme-mimicking activities of CeNPs.
Caption: Simplified diagram of the Nrf2 signaling pathway modulated by CeNPs.
Cerium vs. Other Lanthanides as Alloy Additives in Steel: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cerium and other lanthanide elements as alloy additives in steel. It synthesizes experimental data on their effects on mechanical properties and inclusion morphology, details the experimental protocols used in these evaluations, and visualizes the underlying mechanisms.
The addition of rare earth elements (REMs) to steel is a well-established practice for enhancing its mechanical properties. These elements, primarily the lanthanide series, act as powerful scavengers for impurities like oxygen and sulfur, and they modify the morphology of non-metallic inclusions, leading to improved toughness, ductility, and corrosion resistance. Among the lanthanides, this compound is the most commonly used, often as a component of mischmetal, an alloy of rare earth elements.[1] This guide provides a comparative analysis of this compound against other individual lanthanides—lanthanum, neodymium, and praseodymium—as alloying additives in steel.
Comparative Analysis of Mechanical Properties
The primary motivation for adding lanthanides to steel is the enhancement of its mechanical properties, particularly toughness and ductility. This is achieved through grain refinement and inclusion shape control.
Effects on Toughness and Strength
This compound has been shown to significantly improve the impact toughness of steel. The addition of a small amount of this compound can increase the low-temperature impact energy by transforming large, angular inclusions into smaller, spherical ones, which are less likely to initiate cracks.[2] For instance, in a low alloy ultra-high strength steel, the addition of 0.0367% Ce increased the low-temperature impact energy from 50J to 58J.[2]
Lanthanum exhibits a similar effect on steel's toughness. It modifies strip-like Manganese Sulfide (MnS) inclusions into granular rare earth compound inclusions, leading to a refined microstructure.[1] While direct quantitative comparisons are limited in single studies, separate research indicates that both elements are effective. A review of their roles in grain refinement suggests that for δ-ferrite, Ce2O3 is a more efficient grain refiner than La2O3; however, for γ-austenite, La2O3 is more efficient.[3]
Data on the individual effects of neodymium and praseodymium on the mechanical properties of steel are less common, as they are typically used as part of mischmetal. However, their presence in this alloy contributes to the overall improvement in steel quality.[1]
Table 1: Comparative Effects of Lanthanide Additives on Steel Mechanical Properties
| Lanthanide Additive | Base Steel Type | Additive Concentration (wt%) | Change in Yield Strength | Change in Tensile Strength | Change in Elongation | Change in Impact Toughness (Low Temp.) | Reference |
| This compound (Ce) | Low Alloy Ultra-High Strength Steel | 0.0367 | Maintained above 1400 MPa | Not specified | +10.77% | +16% (50J to 58J) | [2] |
| Lanthanum (La) | ASTM A216 Steel | Not specified | Not specified | Not specified | Not specified | Refined microstructure and modified inclusions observed, implying toughness improvement. | [1] |
| Neodymium (Nd) | Data for steel not readily available. In AZ91 magnesium alloy, Nd improves tensile strength and ductility. | - | - | - | - | - | |
| Praseodymium (Pr) | Data for steel not readily available. In 7075 Al-Zn-Mg-Cu alloy, 0.5 wt% Pr increased yield strength and ductility. | - | - | - | - | - | |
| Mischmetal (Ce, La, Nd, Pr) | Low-alloy cast steels | - | - | - | Improved ductility and impact properties observed. | [1] |
Inclusion Modification Mechanisms
The primary mechanism by which lanthanides improve steel properties is through the modification of non-metallic inclusions. In untreated steel, impurities like sulfur and oxygen form hard, angular, or elongated inclusions (e.g., Al2O3, MnS) that act as stress concentrators, promoting crack initiation and propagation. Lanthanides, being highly reactive, preferentially combine with these elements to form more benign inclusions.
This compound reacts with oxygen and sulfur to form stable, high-melting-point compounds such as this compound oxides (Ce2O3), this compound sulfides (CeS), and this compound oxysulfides (Ce2O2S).[4] These inclusions are typically small and spherical, which minimizes their detrimental effect on the steel matrix.[4] The modification process can be visualized as a signaling pathway where the addition of this compound leads to a cascade of reactions that alter the final inclusion morphology.
Lanthanum follows a similar pathway, forming stable oxides and sulfides.[3] The thermodynamic data for the formation of lanthanide oxides and sulfides in liquid steel indicate a strong driving force for these reactions.[5]
Signaling Pathway for Inclusion Modification
Experimental Protocols
Laboratory-Scale Steel Alloying with Rare Earth Metals
This protocol describes a general procedure for preparing laboratory-scale steel melts with rare earth element additions using a vacuum induction melting (VIM) furnace.[6][7][8][9][10]
1. Raw Material Preparation:
- High-purity iron and other alloying elements (e.g., carbon, manganese, silicon) are weighed according to the desired steel composition.
- The rare earth element (e.g., high-purity this compound or lanthanum) is weighed and typically encapsulated in a pure iron or aluminum foil to protect it from oxidation before addition.
2. Melting and Deoxidation:
- The base charge (iron and other non-reactive elements) is placed in a crucible (e.g., alumina (B75360) or magnesia) within the VIM furnace.
- The furnace chamber is evacuated to a high vacuum (e.g., 10^-4 mbar) and then backfilled with an inert gas (e.g., high-purity argon).
- The charge is melted by induction heating.
- Once the base metal is molten and has reached the target temperature (e.g., 1600 °C), deoxidizers like aluminum are added to reduce the dissolved oxygen content.
3. Rare Earth Element Addition:
- The encapsulated rare earth element is added to the molten steel bath. The addition is often made late in the process to minimize its reaction with the atmosphere and refractory materials.
- The melt is held at temperature for a specific period (e.g., 5-10 minutes) to allow for the dissolution of the rare earth element and the formation and flotation of inclusions.
4. Casting:
- The molten steel is cast into a preheated mold (e.g., copper or graphite) under an inert atmosphere.
- The casting is allowed to cool and solidify.
5. Sample Preparation:
- Samples for mechanical testing and microstructural analysis are sectioned from the cast ingot.
Quantitative Analysis of Non-Metallic Inclusions
This protocol outlines the steps for the quantitative analysis of non-metallic inclusions in steel using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) and automated image analysis software, following principles outlined in ASTM E45.[11][12][13][14][15]
1. Sample Preparation:
- A representative cross-section of the steel sample is cut.
- The sample is mounted in a conductive resin.
- The mounted sample is ground and polished to a mirror finish. A final polishing step with a fine diamond suspension (e.g., 1 µm) is crucial for accurate inclusion analysis.
- The sample is cleaned ultrasonically in ethanol (B145695) to remove any polishing debris.
2. SEM-EDS Analysis:
- The polished sample is placed in the SEM chamber.
- The SEM is operated in backscattered electron (BSE) mode, which provides good contrast between the metallic matrix and the non-metallic inclusions.
- Automated image analysis software is used to scan a predefined area of the sample (e.g., as per ASTM E45, at least 160 mm²).
- The software identifies inclusions based on their grayscale threshold compared to the surrounding matrix.
3. Data Acquisition and Analysis:
- For each detected inclusion, the software measures its size, shape (e.g., area, aspect ratio), and location.
- The EDS system is used to determine the elemental composition of each inclusion.
- The inclusions are classified based on their composition (e.g., oxides, sulfides, oxysulfides) and morphology.
4. Reporting:
- The results are presented in tables and charts, showing the number, size distribution, and chemical classification of the inclusions.
- This data can be used to assess the cleanliness of the steel and the effectiveness of the rare earth treatment.
Experimental Workflow
Conclusion
This compound is a highly effective alloying additive in steel, primarily due to its ability to refine the microstructure and modify harmful non-metallic inclusions into a more benign form. This leads to significant improvements in mechanical properties, especially toughness. Lanthanum exhibits very similar behavior, and theoretical calculations suggest nuanced differences in their grain refining potency depending on the steel's solidification phase.[3] While quantitative, comparative data for neodymium and praseodymium as individual additives in steel is scarce, their inclusion in mischmetal contributes to the overall beneficial effects. The choice of a specific lanthanide additive may depend on the desired final properties of the steel, the specific impurities present, and economic considerations, as this compound is the most abundant and least expensive of the rare earth elements. Further direct comparative studies under identical experimental conditions are needed to fully elucidate the subtle differences in the effects of individual lanthanide elements on steel properties.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. cdocast.com [cdocast.com]
- 7. Lab-Scale Vacuum Induction Melting Furnace - Kintek Solution [kindle-tech.com]
- 8. VEC Solutions - Manufacturers of Vacuum Systems and Equipment [vecsolutions.com]
- 9. home.iitk.ac.in [home.iitk.ac.in]
- 10. Melting and casting in vacuum induction melting furnace [inis.iaea.org]
- 11. azom.com [azom.com]
- 12. Nonmetallic Inclusion Analysis in Steel [evidentscientific.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Cerium: A Guide for Laboratory Professionals
For immediate reference by researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of cerium and its compounds in a laboratory environment. Adherence to these procedural guidelines is essential for ensuring personnel safety and regulatory compliance.
This compound and its compounds are integral to various research and development applications. However, their improper disposal can pose significant safety and environmental risks. This guide outlines the necessary precautions and step-by-step procedures for the safe handling and disposal of this compound waste, ensuring a secure laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound, particularly in its metallic powder form, is a flammable solid and is water-reactive. This compound compounds may cause skin and eye irritation.[1][2] Therefore, stringent safety measures are imperative during handling and disposal.
Summary of Hazards and Recommended Personal Protective Equipment
| Hazard | Form of this compound | Recommended PPE |
| Flammability | Metal powder, chips, and turnings | Flame-retardant lab coat, safety glasses/goggles, and appropriate gloves. Work should be conducted in a fume hood or glove box. |
| Water Reactivity | Metal | Avoid all contact with water. Use of an inert atmosphere (e.g., argon) is recommended for handling. |
| Irritation | Oxides, salts, and other compounds | Safety glasses/goggles, gloves, and a lab coat. A dust mask or respirator should be used for fine powders. |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a critical aspect of laboratory safety. The following steps provide a clear, procedural guide for managing this compound waste from generation to disposal.
1. Waste Segregation and Collection:
-
Isolate this compound Waste: All waste materials contaminated with this compound, including unused product, reaction residues, contaminated wipes, and personal protective equipment (PPE), must be collected separately from other waste streams.
-
Use Designated Containers: Collect this compound waste in a clearly labeled, dedicated container. The container must be compatible with the chemical waste and have a secure, tight-fitting lid. For this compound metal waste, it is crucial to use a container that can be sealed to prevent contact with moisture and air.
2. In-Laboratory Waste Handling and Temporary Storage:
-
Inert Atmosphere for Metallic Waste: For reactive this compound metal waste, the container should ideally be filled with an inert gas like argon or the waste should be covered with mineral oil to minimize the risk of ignition.[2]
-
Labeling: The waste container must be labeled as "Hazardous Waste - this compound" and include the date of accumulation.
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool, dry area away from heat, sparks, and open flames.[2] It should be stored separately from incompatible materials such as acids and oxidizers.
3. Spill and Emergency Procedures:
-
Eliminate Ignition Sources: In the event of a this compound metal spill, immediately eliminate all sources of ignition.
-
Use Non-Sparking Tools: Use non-sparking tools to carefully sweep or scoop the spilled material into the designated hazardous waste container.[2]
-
Do Not Use Water: Never use water to clean up a this compound metal spill, as it can react to produce flammable hydrogen gas.[2]
-
Fire Emergency: For fires involving this compound metal, use a Class D dry powder fire extinguisher. Do not use water, carbon dioxide, or foam extinguishers. [2]
4. Final Disposal:
-
Professional Disposal Service: this compound waste is classified as hazardous waste and must be disposed of through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this compound waste in the regular trash or down the drain.
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.
III. Experimental Protocol: Neutralization of this compound(IV) Hydroxide (B78521) Waste
While in-laboratory treatment of hazardous waste can be a viable option, it should only be performed by trained personnel with a thorough understanding of the chemical reactions and associated risks. For this compound(IV) hydroxide, a neutralization procedure can be considered to reduce its corrosivity (B1173158) before disposal.
Objective: To neutralize basic this compound(IV) hydroxide waste to a less hazardous form.
Materials:
-
This compound(IV) hydroxide waste
-
Dilute acid (e.g., 1M hydrochloric acid or sulfuric acid)
-
pH indicator paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: Conduct the procedure in a well-ventilated fume hood. Place the container with the this compound(IV) hydroxide waste on a stir plate.
-
Dilution: If the waste is a concentrated slurry, it may be carefully diluted with a small amount of water to facilitate stirring.
-
Neutralization: While stirring continuously, slowly add the dilute acid to the this compound(IV) hydroxide waste. Monitor the pH of the solution regularly using pH paper or a pH meter.
-
Endpoint: Continue adding acid until the pH of the mixture is neutral (approximately pH 7).
-
Disposal: The resulting neutralized slurry must still be disposed of as hazardous waste through a professional disposal service, as it contains this compound.[3]
Note: This procedure is specific to this compound(IV) hydroxide. Do not attempt to neutralize this compound metal waste with acid , as this will produce flammable hydrogen gas.
IV. Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Cerium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cerium. Adherence to these procedures is vital for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This compound, particularly in its finely divided powder form, is a flammable solid that can ignite spontaneously in air or from friction.[1][2] It also reacts with water, especially under fire conditions, to release flammable hydrogen gas.[1][3]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical first steps before handling this compound. The required equipment depends on the form of the this compound and the procedure being performed.
| Category | Required PPE | Specifications & Rationale |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against dust, fumes, and splashes.[1][3] Safety glasses with side-shields are a minimum requirement.[4] |
| Skin Protection | Flame-Retardant Lab Coat or Protective Clothing | Provides a barrier against skin contact and protection from fire hazards.[1][4] |
| Rubber or Nitrile Gloves | Inspect gloves for integrity before each use. Use proper removal techniques to avoid skin contamination.[4][5] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when high concentrations of dust or fumes are present, or when engineering controls (like fume hoods) are insufficient.[1][3][6] For nanoparticles, a full-face respirator with N100 (US) or P3 (EU) cartridges may be necessary.[4][5] |
Standard Operating Protocol for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Preparation and Precautionary Measures
-
Engineering Controls : Always handle this compound, especially powders, within a well-ventilated area such as a chemical fume hood or under an inert gas atmosphere (e.g., argon) in a glovebox.[2][3]
-
Ignition Source Control : Ensure the work area is free of clutter and potential ignition sources like open flames, sparks, or hot surfaces.[6][7] Use only non-sparking tools for handling.[2][3]
-
Fire Safety : Before beginning work, locate the nearest Class D fire extinguisher. Do not use water, carbon dioxide, or foam extinguishers on this compound fires, as they can react violently and exacerbate the situation.[3][6]
-
PPE Availability : Confirm that all necessary PPE is readily available and in good condition before handling the material.[6]
Handling the Material
-
Don the appropriate PPE as specified in the table above.
-
When transferring this compound powder, use scoops or spatulas to minimize dust generation.[6] Avoid pouring, which can create dust clouds.
-
Keep containers of this compound tightly closed when not in use and store them under an inert gas like argon or mineral oil to prevent reaction with air and moisture.[2][3]
Post-Handling Procedures
-
Thoroughly clean the work area after use.
-
Carefully collect any this compound residues and contaminated materials for proper disposal.
-
Properly remove and dispose of contaminated PPE in the designated hazardous waste stream.[6]
-
Wash hands and forearms thoroughly with soap and water after work is complete.[4][6]
Emergency Procedures
Accidental Spills
-
Isolate and Ventilate : Isolate the spill area and ensure it is well-ventilated.[2]
-
Eliminate Ignition Sources : Immediately remove all sources of ignition from the area.[1][3]
-
Cleanup : Wearing appropriate PPE, sweep or scoop the spilled material using non-sparking tools and natural bristle brushes.[1][3] Place the material in a sealed, labeled container for disposal.[3]
-
Prohibited Materials : Do not use water for spill clean-up.[1][2] Do not use compressed air to blow off dust from clothing or surfaces.[3]
First Aid
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Skin Contact : Remove contaminated clothing. Brush the material off the skin and wash the affected area with soap and water.[3]
-
Eye Contact : Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
This compound is classified as a flammable solid (Hazard Class 4.1) and must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[1][6]
-
Waste Collection : All solid waste contaminated with this compound, including used gloves, wipes, and disposable labware, must be collected as hazardous waste.[6]
-
Containerization : Use a designated, clearly labeled, and sealed container for the waste.[6] The container must be compatible with the chemical waste.
-
Segregation : Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions.[6]
-
Licensed Disposal : Arrange for a licensed professional waste disposal service to handle the final disposal.[4] Some sources suggest that for certain rare earth compounds, conversion to oxalates or carbonates may be a suitable disposal method, but this should be verified with your institution's safety officer and local regulations.[8]
Visual Workflows
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Logic for this compound Handling.
References
- 1. This compound | ESPI | High Quality Metals Specialists - ESPI Metals [espimetals.com]
- 2. This compound Powder | ESPI Metals Specialists - ESPI Metals [espimetals.com]
- 3. ameslab.gov [ameslab.gov]
- 4. cdn.website-editor.net [cdn.website-editor.net]
- 5. acsmaterial.com [acsmaterial.com]
- 6. benchchem.com [benchchem.com]
- 7. materion.com [materion.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
